Iveme
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85549-75-3 |
|---|---|
Molecular Formula |
C21H27IO2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-17-[(E)-2-(125I)iodanylethenyl]-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H27IO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,11-13,17-19,23H,3,5,7-10H2,1-2H3/b12-11+/t17-,18-,19+,20+,21?/m1/s1/i22-2 |
InChI Key |
CNXYYKZZDGUKQL-WOFXFJSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C/[125I])O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)OC |
Synonyms |
17 alpha-(125I)iodovinylestradiol-3-methyl ether 17-iodovinylestradiol-3-methyl ether IVEME |
Origin of Product |
United States |
Foundational & Exploratory
Ivermectin's In Vitro Mechanisms of Action: A Technical Guide
Introduction
Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a widely used antiparasitic agent with a well-established safety profile in humans.[1][2] Initially developed for veterinary use, it was approved for human use in 1987 to treat onchocerciasis (river blindness) and has since become essential in combating other parasitic diseases like lymphatic filariasis and scabies.[1][3] In recent years, in vitro studies have revealed a broader spectrum of biological activity, including antiviral, anti-inflammatory, and anticancer effects. This has sparked significant interest in repurposing ivermectin for a variety of other indications.[4][5]
This technical guide provides an in-depth overview of the core in vitro mechanisms of action of ivermectin, focusing on its molecular targets and the cellular pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.
Primary Antiparasitic Mechanism: Targeting Glutamate-Gated Chloride Channels
The principal mechanism of ivermectin's anthelmintic and insecticidal activity is its high-affinity potentiation of glutamate-gated chloride ion channels (GluClRs) found exclusively in the nerve and muscle cells of invertebrates.[6][7][8]
1.1 Molecular Interaction
Ivermectin binds to a site on the GluClR distinct from the glutamate binding site, acting as a positive allosteric modulator.[6][9] This binding locks the channel in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[1] The increased intracellular Cl⁻ concentration causes hyperpolarization of the neuronal or muscle cell membrane, rendering it less responsive to excitatory stimuli. This ultimately results in flaccid paralysis and death of the parasite.[1][3][10] The high selectivity of ivermectin for invertebrates is due to the absence of GluClRs in vertebrates and its low affinity for mammalian ligand-gated ion channels.[8]
Caption: Ivermectin's primary antiparasitic mechanism of action.
1.2 Experimental Protocol: Electrophysiological Recording of GluClR Activity
This protocol outlines a method to measure ivermectin's effect on GluClRs expressed in a heterologous system, such as Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the target invertebrate GluClR. Oocytes are then incubated for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Agonist and Ivermectin Application: The oocyte is perfused with a baseline buffer. Glutamate (the natural agonist) is applied to elicit a baseline current response. After washout, ivermectin is added to the perfusion buffer at varying concentrations, followed by a co-application with glutamate.
-
Data Acquisition: Changes in membrane current are recorded continuously. The potentiation of the glutamate-induced current by ivermectin is measured and analyzed to determine parameters like EC₅₀ (half-maximal effective concentration).
In Vitro Antiviral Mechanisms
Ivermectin has demonstrated broad-spectrum antiviral activity in vitro against a range of RNA and DNA viruses, although the concentrations required are often significantly higher than those used for antiparasitic therapy.[5][11][12] The primary proposed antiviral mechanism involves the inhibition of host nuclear transport machinery.
2.1 Inhibition of Importin α/β-Mediated Nuclear Transport
A key mechanism underlying ivermectin's broad-spectrum antiviral activity is its specific inhibition of the host's importin α/β1 (IMPα/β1)-mediated nuclear import pathway.[13][14] Many viruses utilize this pathway to transport their own essential proteins (such as integrase for HIV-1 or non-structural proteins for Dengue and Zika virus) into the host cell nucleus to facilitate replication.[5][13][14][15] Ivermectin is thought to bind to the IMPα armadillo (ARM) repeat domain, causing an allosteric change that prevents it from binding to IMPβ1. This destabilizes the IMPα/β1 heterodimer, thereby blocking the nuclear import of viral cargo proteins.[14]
Caption: Ivermectin inhibits viral replication by blocking nuclear import.
2.2 Other Proposed Antiviral Mechanisms
-
Flavivirus NS3 Helicase Inhibition: Ivermectin has been shown to be a potent inhibitor of the NS3 helicase activity of several flaviviruses, including Dengue virus and Zika virus, which is essential for viral RNA replication.[16][17]
-
SARS-CoV-2 Replication Inhibition: Early in the COVID-19 pandemic, ivermectin was reported to inhibit SARS-CoV-2 replication in Vero-hSLAM cells, with a single treatment causing an approximate 5000-fold reduction in viral RNA at 48 hours.[11][12][18] However, subsequent studies suggested this effect occurs at concentrations that are not readily achievable in vivo and may be linked to host cell cytotoxicity or nonspecific membrane perturbations.[15][19][20]
2.3 Quantitative Data: In Vitro Antiviral Activity of Ivermectin
| Virus | Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (µM) | Citation(s) |
| SARS-CoV-2 | Vero/hSLAM | Viral RNA Yield | 48h post-infection | ~2.0 | [11] |
| SARS-CoV-2 | Vero E6 | Viral Replication | - | ~5.0 | [15] |
| Zika Virus (African) | LLC-MK2 | Viral Growth | - | 7.4 - 21.3 | [21] |
| Zika Virus (Asian) | LLC-MK2 | Viral Growth | - | 4.0 - 11.6 | [21] |
| Zika Virus (African) | C6/36 (mosquito) | Viral Growth | - | 10.1 - 17.4 | [21] |
| Zika Virus (Asian) | C6/36 (mosquito) | Viral Growth | - | 8.0 - 15.6 | [21] |
| Dengue Virus | LLC-MK2 | Plaque Formation | 24h post-infection | ~10.4 (9.16 µg/mL) | [17] |
| HIV-1 | - | Nuclear Import | - | Potent Inhibition | [14] |
2.4 Experimental Protocol: SARS-CoV-2 Antiviral Assay
This protocol is based on the methodology used to first identify ivermectin's in vitro activity against SARS-CoV-2.[11][12]
Caption: Experimental workflow for an in vitro SARS-CoV-2 inhibition assay.
-
Cell Culture: Vero/hSLAM cells are seeded in 24-well plates and incubated overnight to allow for the formation of a confluent monolayer.
-
Viral Infection: The cell culture medium is removed, and cells are infected with the SARS-CoV-2 virus at a specific multiplicity of infection (MOI), for example, 0.1. The infection is allowed to proceed for 2 hours.
-
Drug Treatment: The viral inoculum is removed, and the cells are washed. Fresh medium containing either ivermectin (e.g., at 5 µM) or a vehicle control (e.g., DMSO) is added to the wells.
-
Incubation: The treated, infected cells are incubated for 48 hours at 37°C.
-
Quantification of Viral RNA: After incubation, the cell lysate is collected, and total RNA is extracted. The amount of viral RNA is quantified using a quantitative real-time polymerase chain reaction (qRT-PCR) assay targeting a specific viral gene.
-
Data Analysis: The cycle threshold (Ct) values from the qRT-PCR are used to calculate the viral RNA copy number. The reduction in viral RNA in the ivermectin-treated samples is then compared to the vehicle control to determine the level of inhibition.
In Vitro Anti-inflammatory Mechanisms
Ivermectin has demonstrated potent anti-inflammatory properties in various in vitro models, primarily by inhibiting the production of pro-inflammatory cytokines.[22][23][24]
3.1 Inhibition of the NF-κB Signaling Pathway
A central mechanism for ivermectin's anti-inflammatory effect is its ability to block the nuclear factor-kappa B (NF-κB) signaling pathway.[22][25] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit is typically translocated into the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[22] In vitro studies have shown that ivermectin can suppress the LPS-induced translocation of the NF-κB p65 subunit into the nucleus in murine macrophages.[22][23] By blocking this key transcriptional activator, ivermectin effectively reduces the production of these key inflammatory mediators.
Caption: Ivermectin inhibits cytokine production by blocking NF-κB pathway.
3.2 Quantitative Data: In Vitro Anti-inflammatory Activity
| Cell Line | Stimulus | Cytokine | Ivermectin Conc. | % Inhibition / Effect | Citation(s) |
| RAW 264.7 | LPS (1 µg/ml) | TNF-α | Varies | Significant Decrease | [22] |
| RAW 264.7 | LPS (1 µg/ml) | IL-1β | Varies | Significant Decrease | [22] |
| RAW 264.7 | LPS (1 µg/ml) | IL-6 | Varies | Significant Decrease | [22] |
| Mouse Splenocytes | ConA | IL-2 | 0.1 - 1 µM | Dose-dependent decrease | [26] |
| Mouse Splenocytes | ConA | IFN-γ | 0.1 - 1 µM | Dose-dependent decrease | [26] |
3.3 Experimental Protocol: Macrophage Cytokine Production Assay
-
Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of ivermectin or a vehicle control for 1-2 hours before stimulation.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response. A set of control wells remains unstimulated.
-
Incubation: The plates are incubated for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, the cell culture supernatants are carefully collected.
-
Cytokine Measurement (ELISA): The concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the ivermectin-treated groups are compared to the LPS-only control group to determine the percentage of inhibition. A cell viability assay (e.g., MTT assay) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[22]
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 7. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antivirus effectiveness of ivermectin on dengue virus type 2 in Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 12. research.monash.edu [research.monash.edu]
- 13. An ivermectin – atorvastatin combination impairs nuclear transport inhibiting dengue infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and den… [ouci.dntb.gov.ua]
- 15. journals.asm.org [journals.asm.org]
- 16. FEvIR Platform [fevir.net]
- 17. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 18. The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-dose ivermectin for early treatment of COVID-19 (COVER study): a randomised, double-blind, multicentre, phase II, dose-finding, proof-of-concept clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. scienceopen.com [scienceopen.com]
- 22. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice | Semantic Scholar [semanticscholar.org]
- 25. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Discovery and Development of Ivermectin: A Technical Guide
Abstract
This technical guide provides an in-depth chronicle of the discovery and development of Ivermectin, a broad-spectrum antiparasitic agent that has had a profound impact on global health. The narrative traces the journey from the initial isolation of Streptomyces avermitilis from a Japanese soil sample to the synthesis of Ivermectin and its subsequent development for both veterinary and human applications. This document details the key scientific milestones, experimental methodologies, and the unique public-private partnership that facilitated its widespread use in combating devastating parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis. It is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of this Nobel Prize-winning discovery.
Introduction
Ivermectin, a semi-synthetic derivative of the avermectin family of macrocyclic lactones, stands as a landmark achievement in modern medicine.[1][2] Its discovery and development were the result of a pioneering international collaboration between the Kitasato Institute in Japan and the Merck Sharp & Dohme (MSD) Research Laboratories in the United States.[2] Initially introduced as a revolutionary veterinary drug for controlling a wide range of internal and external parasites, its true "wonder drug" status was cemented with its successful application in human medicine.[1][3] This guide will explore the scientific journey of Ivermectin, from the foundational discovery of its natural precursor to its pivotal role in global campaigns to eliminate neglected tropical diseases.
The Discovery of Avermectin
The story of Ivermectin begins in the 1970s with a systematic screening program for novel antimicrobial and antiparasitic agents from natural sources.
Isolation of Streptomyces avermitilis
Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute in Tokyo, focused his research on isolating and culturing microorganisms from soil samples collected across Japan.[4] His team employed innovative techniques to selectively isolate and culture rare actinomycetes, a group of bacteria known for producing a diverse array of bioactive compounds.[5] In 1970, a particular strain of actinomycete was isolated from a soil sample collected near a golf course in Kawana, on the southeast coast of Honshu, Japan.[6] This strain, later identified as a new species, was named Streptomyces avermitilis.[7][8]
The Merck-Kitasato Collaboration
Under a research agreement, Dr. Ōmura's team sent cultured broths from promising microbial isolates to the Merck Institute for Therapeutic Research in New Jersey, USA.[9] There, a team led by Dr. William C. Campbell was tasked with screening these samples for anthelmintic properties.[5]
Preclinical Development and the Birth of Ivermectin
The initial screening at Merck was crucial in identifying the potent antiparasitic activity within the S. avermitilis culture.
Experimental Protocols: In Vivo Anthelmintic Screening
The Merck team utilized an in vivo screening model, which was instrumental in identifying the specific activity of the avermectins while filtering out non-specific toxicity.[7]
Protocol: Primary Anthelmintic Screening in Mice [7]
-
Animal Model: Laboratory mice.
-
Parasite: Nematospiroides dubius (now known as Heligmosomoides polygyrus), an intestinal nematode that establishes chronic infections in mice.[7][10]
-
Procedure:
-
Mice were experimentally infected with N. dubius.
-
The fermentation broth from the S. avermitilis culture (designated OS-3153) was mixed with standard milled mouse feed (Purina Lab Chow).[11]
-
Infected mice were fed this medicated diet for a period of six consecutive days.[7]
-
A control group of infected mice received a non-medicated diet.
-
-
Endpoint Measurement: The primary endpoint was the complete clearance of worms from the gastrointestinal tract of the treated mice. Fecal egg counts and adult worm burdens were assessed post-treatment.[11]
One culture from the S. avermitilis isolate demonstrated remarkable efficacy, completely clearing the N. dubius infection in the initial test.[5][7]
Identification and Optimization of Avermectins
Following the successful in vivo screening, the active compounds were isolated and characterized.
-
Compound Isolation: Merck chemists isolated a family of eight closely related 16-membered macrocyclic lactones, which they named "avermectins" (from a meaning "without" and vermis meaning "worms").[5][12]
-
Potency and Selection: Among the various avermectins, "avermectin B1" was identified as the most potent component when administered orally.[5] Avermectin B1 is a mixture of two homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).
-
Creation of Ivermectin: To enhance its safety profile and stability, Avermectin B1 underwent a chemical modification process.[13] Selective catalytic hydrogenation of the double bond at the C22-23 position of Avermectin B1 yielded 22,23-dihydroavermectin B1, a compound that was named Ivermectin .[5] This new derivative retained the high potency of its parent compound but with an improved safety margin.[13]
Clinical Development for Human Use
The extraordinary success of Ivermectin in veterinary medicine prompted investigations into its potential for treating human parasitic diseases.[14] This transition was championed by Dr. Mohammed Aziz at Merck, who, in collaboration with the World Health Organization (WHO), spearheaded the clinical development for onchocerciasis.[6][9]
Onchocerciasis (River Blindness)
At the time, existing treatments for onchocerciasis, caused by the filarial worm Onchocerca volvulus, were highly toxic and difficult to administer.[1]
Protocol: Phase I Clinical Trials (1981) [9]
-
Objective: To assess the safety, tolerability, and microfilaricidal activity of Ivermectin in humans infected with O. volvulus.
-
Study Population:
-
Initial trial: 32 patients in Senegal.
-
Follow-up trial: 20 West African immigrants in Paris.
-
-
Methodology:
-
Dose-Escalation Design: The study began with a very low single dose of 5 µg/kg to ensure safety.
-
Doses were gradually increased in subsequent cohorts.
-
Efficacy Assessment: The primary parasitological endpoint was the reduction in the density of microfilariae in the skin. Skin snips were taken from patients before and at various intervals after treatment, and the number of emerging microfilariae was counted.
-
Safety Monitoring: Patients were closely monitored for adverse reactions, particularly the Mazzotti reaction (a hypersensitivity response to dying microfilariae), and for any ocular side effects.
-
-
Key Findings:
These initial trials confirmed that Ivermectin was a safe and potent microfilaricidal agent in humans, paving the way for larger-scale studies and its eventual registration for human use in 1987 under the brand name Mectizan®.[5][6]
Lymphatic Filariasis (Elephantiasis)
Following its success against onchocerciasis, Merck, in collaboration with the TDR (Special Programme for Research and Training in Tropical Diseases), initiated trials in the mid-1980s to evaluate Ivermectin's efficacy against lymphatic filariasis, caused by worms such as Wuchereria bancrofti.[9]
-
Clinical Trials: Multi-center field trials were conducted to evaluate Ivermectin alone and in combination with diethylcarbamazine (DEC).[9]
-
Combination Therapy: Studies showed that co-administration of Ivermectin with albendazole was highly effective.[16] Ivermectin paralyzes the microfilariae, while albendazole disrupts the parasite's metabolism.[16][17] This dual-action combination became the cornerstone of global campaigns to eliminate lymphatic filariasis.[6]
Quantitative Data Summary
The efficacy of Ivermectin has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from its development.
Table 1: Preclinical Efficacy of Avermectins in Animal Models
| Compound | Animal Model | Parasite | Route of Administration | Efficacy | Reference |
|---|---|---|---|---|---|
| Avermectin | Mouse | Heligmosomoides polygyrus | Oral (medicated feed) | 100% worm clearance | [7] |
| Ivermectin | Jird | Trichostrongylus colubriformis | Oral | High efficacy | [7] |
| Ivermectin | Sheep | Various nematodes | Oral | High efficacy | [7] |
| Ivermectin | Cattle | Various nematodes | Subcutaneous injection (200 µg/kg) | Complete clearance of infections |[18] |
Table 2: Clinical Efficacy of Ivermectin in Onchocerciasis
| Parameter | Dose | Time Post-Treatment | Result | Reference |
|---|---|---|---|---|
| Dermal Microfilarial Load | Single Oral Dose (150 µg/kg) | 2 days | ~78% reduction | [9] |
| Dermal Microfilarial Load | Single Oral Dose (150 µg/kg) | 2 weeks | ~98% reduction | [9] |
| Dermal Microfilarial Load | Single Oral Dose (150 µg/kg) | 12 months | Counts remain at very low levels | [9] |
| Ocular Microfilarial Load | Single Oral Dose (100-200 µg/kg) | 12 months | Significant reduction vs. placebo | [15] |
| Adult Female Worm Fertility | Annual Doses (150 µg/kg) for 3 years | 3 years | ~50% reduction in worm life expectancy | [19] |
| Adult Female Worm Fertility | Quarterly Doses (150 µg/kg) for 3 years | 3 years | ~70% reduction in worm life expectancy |[19] |
Mechanism of Action
Ivermectin exerts its potent anthelmintic effect by targeting the nervous system of invertebrate parasites.[3]
-
Primary Target: The primary molecular target of Ivermectin is the glutamate-gated chloride ion channels (GluCls), which are found exclusively in the nerve and muscle cells of invertebrates.[6][7]
-
Mode of Action:
-
Ivermectin binds with high affinity to a unique site on the GluCl receptor, distinct from the glutamate binding site.[7]
-
This binding locks the channel in an open state, leading to an increased and persistent influx of chloride ions (Cl⁻) into the cell.[5][6]
-
The influx of negative ions causes hyperpolarization of the neuronal or muscle cell membrane.[9]
-
This sustained hyperpolarization leads to flaccid paralysis and eventual death of the parasite.[3]
-
-
Selective Toxicity: The high safety profile of Ivermectin in mammals is due to two main factors: 1) mammals do not have glutamate-gated chloride channels, and 2) Ivermectin has a low affinity for other mammalian ligand-gated channels and generally does not cross the blood-brain barrier at therapeutic doses.[5][6]
The Mectizan® Donation Program
A critical chapter in the history of Ivermectin is its distribution for human use. Recognizing that the populations most affected by onchocerciasis could not afford the treatment, Merck's then-CEO, Dr. P. Roy Vagelos, announced in 1987 that the company would donate Mectizan® free of charge for as long as needed.[3][6]
-
Establishment: The Mectizan® Donation Program (MDP) was established to oversee the distribution of the drug through a unique public-private partnership involving Merck, the WHO, the World Bank, and various non-governmental organizations.[1][17]
-
Expansion: In 1998, the donation was expanded to include treatment for lymphatic filariasis in African nations where the disease is co-endemic with onchocerciasis.[6][17]
-
Impact: The MDP is the longest-running, disease-specific drug donation program of its kind.[17] It has enabled the treatment of hundreds of millions of people annually and has been instrumental in dramatically reducing the prevalence of river blindness and lymphatic filariasis, preventing countless cases of blindness and disability.[6]
Conclusion
The discovery and development of Ivermectin represent a triumph of scientific innovation, collaboration, and corporate philanthropy. The journey from a single soil microbe to a drug that has saved millions from debilitating parasitic diseases earned Satoshi Ōmura and William C. Campbell the 2015 Nobel Prize in Physiology or Medicine. The story of Ivermectin serves as a powerful model for drug discovery from natural products and highlights the profound impact that can be achieved when scientific advancement is coupled with a commitment to global health equity. Its continued use in mass drug administration programs offers the promise of eliminating ancient scourges and improving the lives of billions in the world's most vulnerable communities.
References
- 1. The Mectizan Donation Program: 20 years of successful collaboration - a retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merck & Co. - Wikipedia [en.wikipedia.org]
- 3. Project MUSE - Profitable Gifts: A History of the Merck Mectizan Donation Program and Its Implications for International Health [muse.jhu.edu]
- 4. A community trial of ivermectin for onchocerciasis in Sierra Leone: clinical and parasitological responses to the initial dose. | Semantic Scholar [semanticscholar.org]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. mectizan.org [mectizan.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparison of 6-, 12-, and 24-monthly dosing with ivermectin for treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. scribd.com [scribd.com]
- 12. Clinical Treatment of Onchocerciasis | Filarial Worms | CDC [cdc.gov]
- 13. Effect of single-dose ivermectin therapy on human Onchocerca volvulus infection with onchocercal ocular involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lymphatic filariasis - Wikipedia [en.wikipedia.org]
- 15. merck.com [merck.com]
- 16. Therapeutic and Formulation Advances of Ivermectin in Veterinary and Human Medicine [mdpi.com]
- 17. Macrofilaricidal Efficacy of Repeated Doses of Ivermectin for the Treatment of River Blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taskforce.org [taskforce.org]
- 19. The effects of high-dose ivermectin regimens on Onchocerca volvulus in onchocerciasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivermectin is a potent, broad-spectrum antiparasitic agent belonging to the avermectin class of 16-membered macrocyclic lactones. It is a semi-synthetic derivative of avermectin, a fermentation product of the soil actinomycete Streptomyces avermitilis. Structurally, ivermectin is a mixture of two homologous compounds: primarily 22,23-dihydroavermectin B1a (H₂B1a), which constitutes at least 80% of the mixture, and 22,23-dihydroavermectin B1b (H₂B1b) at 20% or less.[1] Its mechanism of action involves the high-affinity, allosteric modulation of glutamate-gated chloride channels (GluClRs) in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and subsequent death of the parasite.[1][2][3] This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and mechanism of action.
Chemical Structure and Composition
Ivermectin is not a single chemical entity but a mixture of two closely related analogues. The major component, H₂B1a, differs from the minor component, H₂B1b, only by a methylene group at the C-25 position; H₂B1a possesses a sec-butyl side chain, whereas H₂B1b has an isopropyl side chain.[1] This difference arises from the incorporation of either L-isoleucine or L-valine precursors during the biosynthesis of the avermectin precursors by S. avermitilis.
The core structure is a complex pentacyclic lactone, which includes a spiroketal system and is glycosidically linked to an oleandrose disaccharide at the C-13 position. The semi-synthetic modification from the natural avermectins involves the selective catalytic hydrogenation of the double bond at the C-22 to C-23 position, a process that enhances the compound's safety and efficacy profile.[1]
IUPAC Nomenclature
-
Ivermectin B1a: (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.
-
Ivermectin B1b: (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-(propan-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.[4]
Physicochemical Properties
The physicochemical properties of the two ivermectin components are summarized in the table below. The overall molecule is lipophilic, which contributes to its pharmacokinetic profile and distribution in the body.
| Property | Ivermectin B1a (H₂B1a) | Ivermectin B1b (H₂B1b) |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₇H₇₂O₁₄ |
| Molecular Weight | 875.10 g/mol [1][5] | 861.09 g/mol [1][4] |
| CAS Number | 71827-03-7 | 70209-81-3[4] |
| Appearance | White solid / powder | White solid / powder |
| Melting Point | 149-153 °C[5] | Data not readily available |
| Solubility | Insoluble in water and hexane. Soluble in methanol, DMSO, chloroform, ethanol, ethyl acetate, acetone, and acetonitrile.[5] | Insoluble in water. |
| logP (Octanol/Water) | 3.3 (Computed) | 3.8 (Computed)[4] |
Synthesis and Production Workflow
The production of ivermectin is a two-stage semi-synthetic process. It begins with the microbial fermentation of Streptomyces avermitilis to produce the natural avermectin precursors, followed by a selective chemical hydrogenation step.
Experimental Protocols
Protocol: Fermentation of S. avermitilis
This protocol is a representative summary for the production of the avermectin precursors.
-
Inoculum Preparation: A pure culture of Streptomyces avermitilis is grown on a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) for 7-10 days. Colonies are then used to inoculate a seed medium in a shake flask.[6]
-
Seed Culture: The seed culture is incubated for 24-48 hours at approximately 28-31°C with continuous agitation to generate sufficient biomass.[7]
-
Production Fermentation: The seed culture (typically 5-10% v/v) is transferred to a production fermenter containing an optimized growth medium. A representative medium (SM2) contains soluble corn starch, yeast extract, KCl, CaCO₃, and MgSO₄ at a pH of 7.0-7.2.[7][8]
-
Incubation: The fermentation is carried out for 10-14 days at 28-31°C with controlled aeration and agitation.[7]
-
Extraction: As avermectin is primarily an intracellular product, the cell biomass is harvested by centrifugation. The cell pellet is then extracted with an organic solvent, such as methanol, to solubilize the avermectin components.[6]
-
Purification: The crude extract is then purified using chromatographic techniques to yield a concentrated mixture of avermectin B1a and B1b.
Protocol: Hydrogenation of Avermectin B1
The conversion of avermectin to ivermectin involves the selective reduction of the C22-C23 double bond.
-
Catalyst: A homogeneous rhodium-based catalyst, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), is typically employed for this selective hydrogenation.[5] Other rhodium-phosphine complexes with hydrazine may also be used.[9][10]
-
Reaction Conditions: The avermectin mixture is dissolved in a suitable organic solvent (e.g., aromatic hydrocarbons). The catalyst is added, and the reaction is carried out under a hydrogen atmosphere (0.1 to 15 MPa) at an elevated temperature (60 to 100 °C).[9]
-
Monitoring and Quenching: The reaction is monitored by HPLC until the starting material is consumed.
-
Purification: Upon completion, the catalyst is removed, and the resulting ivermectin mixture is purified through crystallization and/or chromatography to meet pharmaceutical standards.
Protocol: Quantification by Reverse-Phase HPLC
This is a representative protocol for the analytical quantification of ivermectin in pharmaceutical formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., KROMASIL C18, 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile, methanol, and water.[11][12]
-
Detection: UV detection at a wavelength of 245 nm or 254 nm.[11][13]
-
Sample Preparation: A standard stock solution of ivermectin is prepared in the mobile phase or methanol. Test samples are accurately weighed, dissolved, and diluted to fall within the linear range of the calibration curve (e.g., 5-25 µg/mL).[12]
-
Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. The concentration of ivermectin is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.[12]
Mechanism of Action: Signaling Pathway
Ivermectin's primary molecular target in invertebrates is the glutamate-gated chloride channel (GluClR), a pentameric ligand-gated ion channel crucial for inhibitory neurotransmission.[2][14] Ivermectin acts as a positive allosteric modulator, binding to a site distinct from the glutamate-binding site.
The binding site is located in the transmembrane domain, at the interface between adjacent subunits, specifically involving the M3 helix of one subunit and the M1 helix of the neighboring subunit.[2][3] This binding "locks" the channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions (Cl⁻).[1][15] The resulting hyperpolarization of the neuronal or muscle cell membrane prevents the transmission of electrical signals, causing flaccid paralysis and eventual death of the parasite.[1]
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)- | C47H72O14 | CID 6321425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. SK281816B6 - Method for the preparation of ivermectin - Google Patents [patents.google.com]
- 10. JPH09104695A - Preparation of ivermectin - Google Patents [patents.google.com]
- 11. doaj.org [doaj.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
The Core Pharmacokinetics and Pharmacodynamics of Ivermectin: A Technical Guide
Introduction
Ivermectin is a semi-synthetic, broad-spectrum antiparasitic agent belonging to the avermectin family of macrocyclic lactones.[1][2] Discovered in the 1970s from the fermentation broth of the soil bacterium Streptomyces avermitilis, it was first commercialized for veterinary use in 1981 and approved for human use in 1987 to treat onchocerciasis (river blindness).[1][3] Its utility has since expanded to a host of other parasitic infections, including strongyloidiasis, ascariasis, scabies, and lymphatic filariasis.[3][4] This guide provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of ivermectin, tailored for researchers and drug development professionals.
Pharmacokinetics (PK)
The pharmacokinetic profile of ivermectin is characterized by slow absorption, wide distribution, hepatic metabolism, and slow excretion.[5] These properties are significantly influenced by the formulation, route of administration, and the species being studied.[5][6]
Absorption
Following oral administration in humans, ivermectin is systemically absorbed, with peak plasma concentrations (Cmax) typically reached in approximately 4 hours.[7] The formulation significantly impacts bioavailability; an oral ethanolic solution was found to have approximately twice the systemic availability of tablet or capsule forms.[8] The presence of food, particularly a high-fat meal, can increase the bioavailability by about 2.5 times.[7][9]
Distribution
Ivermectin is highly lipophilic and distributes widely throughout the body, with a large apparent volume of distribution of 3 to 3.5 L/kg.[3][9] It is extensively bound to plasma proteins, approximately 93%.[3][10] A key feature of ivermectin's safety profile in mammals is its limited ability to cross the blood-brain barrier.[3][11] This is due to the action of the efflux transporter P-glycoprotein (P-gp), encoded by the MDR1 gene, which actively pumps ivermectin out of the central nervous system.[3] Certain dog breeds, such as Collies, with a mutation in the MDR1 gene are highly sensitive to ivermectin toxicity due to impaired P-gp function.[3]
Metabolism
Ivermectin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][10] This process generates at least ten different metabolites, which are mostly hydroxylated and demethylated derivatives.[10] Two of these metabolites, M1 and M2, retain some toxicity to mosquitos.[3] Co-administration with drugs that inhibit CYP3A4 (e.g., certain statins, HIV protease inhibitors, calcium channel blockers) can increase ivermectin's plasma concentration and the risk of toxicity.[3]
Excretion
The primary route of elimination for ivermectin and its metabolites is through the feces, accounting for the vast majority of the administered dose over an estimated 12 days.[9] Less than 1% of the dose is excreted in the urine.[3][9] The elimination half-life (t½) in humans is approximately 18 hours following a single oral dose.[7][9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of ivermectin from various studies.
Table 1: Pharmacokinetic Parameters of Oral Ivermectin in Humans
| Dose & Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC | Reference Subjects |
| 12 mg (tablet) | 46.5 | 4.3 | 17.7 | 829 ng·h/mL | Healthy Volunteers |
| 12 mg (capsule) | 44.5 | 3.6 | 17.6 | 825 ng·h/mL | Healthy Volunteers |
| 12 mg (solution) | 81.3 | 3.6 | 13.0 | 1410 ng·h/mL | Healthy Volunteers |
| 150 µg/kg | 37.9 | ~4 | ~26.4 | 1007 ng·h/mL | Healthy Volunteers (Male) |
| 150 µg/kg | 25.2 | ~4 | ~21.7 | 640 ng·h/mL | Healthy Volunteers (Female) |
| 12 mg | 23.3 - 48.7 | 4 - 6 | 22 - 28 | - | Onchocerciasis Patients |
Data compiled from multiple sources.[8][12]
Table 2: Comparative Pharmacokinetic Parameters in Animals
| Species | Route | Dose | Cmax (ng/mL) | t½ (h) | Reference |
| Dogs | Oral | - | 132.6 ± 43.0 | 80.3 ± 29.8 | [1] |
| Rabbits | Subcutaneous | - | 34.0 ± 1.6 | 10.4 ± 2.3 | [1] |
| Cattle | Pour-on | 1 mg/kg | 0.10 - 0.11 | - | [13] |
Experimental Protocols & Visualizations
Experimental Workflow: Pharmacokinetic Analysis
A typical experimental workflow for determining the pharmacokinetic profile of ivermectin involves sequential blood sampling after drug administration, followed by plasma extraction and quantification using a validated analytical method.
Caption: Workflow for a typical ivermectin pharmacokinetic study.
Methodology: Quantification of Ivermectin in Plasma
The quantification of ivermectin in biological matrices like plasma is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14]
-
Sample Preparation (Plasma Extraction):
-
A known volume of plasma (e.g., 1 mL) is mixed with an internal standard.
-
The sample is subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from plasma proteins and other interfering substances.
-
The resulting extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase.
-
-
Derivatization:
-
Since ivermectin does not have a native fluorophore, a pre-column derivatization step is required to make it detectable by a fluorescence detector.
-
This is often achieved by reacting the extracted sample with a mixture of acetic anhydride and N-methylimidazole in a solvent like acetonitrile. This reaction converts the non-fluorescent ivermectin into a stable, highly fluorescent derivative.
-
-
Chromatographic Separation (HPLC):
-
An aliquot of the derivatized sample is injected into an HPLC system.
-
Separation is performed on a reverse-phase column (e.g., C18) under isocratic conditions.
-
The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and tetrahydrofuran.
-
-
Detection and Quantification:
-
The eluent from the column passes through a fluorescence detector set at appropriate excitation and emission wavelengths for the ivermectin derivative.
-
The concentration of ivermectin in the original plasma sample is determined by comparing the peak area of the ivermectin derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.
-
Pharmacodynamics (PD)
Primary Mechanism of Action
The primary antiparasitic action of ivermectin is mediated through its selective, high-affinity binding to glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1][3][15]
-
Binding to GluCls: Ivermectin binds to a site on the transmembrane domain of the GluCl channel protein.[3][7]
-
Channel Opening: This binding locks the channel in an open conformation, leading to an increased and persistent influx of chloride ions (Cl⁻) into the cell.[3][16]
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic cell membrane.
-
Paralysis and Death: This sustained hyperpolarization makes the neuron or muscle cell unresponsive to excitatory stimuli, leading to flaccid paralysis and ultimately the death of the parasite.[4][15]
Compounds of this class may also interact with other ligand-gated chloride channels, such as those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[9][11]
Selective Toxicity
The high margin of safety for ivermectin in mammals is attributed to three key factors:
-
Mammals do not have glutamate-gated chloride channels.[11]
-
Avermectins have a low affinity for mammalian ligand-gated chloride channels.[11]
-
Ivermectin does not readily cross the blood-brain barrier in humans and most mammals due to the P-glycoprotein efflux pump.[3][11]
Signaling Pathway Diagram: Ivermectin's Effect on Invertebrate Nerve/Muscle Cells
Caption: Ivermectin's mechanism of action on invertebrate GluCl channels.
Methodology: In Vitro Efficacy Assay (General Protocol)
In vitro assays are crucial for determining the potency of antiparasitic agents. A common model organism is the nematode Caenorhabditis elegans due to its well-characterized genetics and sensitivity to ivermectin.
-
Organism Culture: C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with a lawn of E. coli OP50 as a food source. Age-synchronized populations (e.g., L4 larvae) are typically used for assays.
-
Drug Preparation: Ivermectin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in liquid culture medium (e.g., S-medium) to achieve the desired final test concentrations.
-
Assay Setup:
-
The assay is performed in a multi-well plate format (e.g., 96-well plate).
-
A defined number of age-synchronized worms are transferred into each well containing the liquid medium.
-
Ivermectin dilutions are added to the treatment wells. Control wells receive the vehicle (e.g., DMSO) at the same concentration used in the treatment wells.
-
-
Incubation: The plate is incubated under standard conditions for a defined period (e.g., 24 to 48 hours).
-
Endpoint Assessment (Paralysis/Mortality):
-
After incubation, worms in each well are observed under a dissecting microscope.
-
Motility is assessed by prodding the worms with a platinum wire pick. Worms that fail to exhibit sinusoidal movement either spontaneously or in response to prodding are scored as paralyzed or dead.
-
The percentage of paralyzed/dead worms is calculated for each concentration.
-
-
Data Analysis: The results are used to plot a dose-response curve, from which key potency parameters like the EC₅₀ (half-maximal effective concentration) can be calculated.
Conclusion
Ivermectin's efficacy as a broad-spectrum antiparasitic agent is a direct result of its unique pharmacokinetic and pharmacodynamic properties. Its high affinity for invertebrate-specific glutamate-gated chloride channels provides a targeted mechanism of action, while its interaction with the mammalian P-glycoprotein system ensures a wide margin of safety. A thorough understanding of its absorption, distribution, metabolism, and excretion profiles, along with the factors that influence them, is critical for optimizing existing therapeutic regimens and guiding the development of new formulations and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scispace.com [scispace.com]
- 11. Alice | 0.5% | Lotion | এলাইস ০.৫% লোশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Pharmacokinetics and Bioequivalence of Pour-On Ivermectin Formulations in Korean Hanwoo Cattle [mdpi.com]
- 14. Comparative pharmacokinetics of some injectable preparations containing ivermectin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ivermectin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. google.com [google.com]
An In-depth Technical Guide to Ivermectin Targets in Parasitic Nematodes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivermectin, a cornerstone of anthelmintic therapy, exerts its potent effects by targeting specific ligand-gated ion channels in parasitic nematodes. This technical guide provides a comprehensive overview of the molecular targets of ivermectin, with a primary focus on the glutamate-gated chloride channels (GluCls), which are considered its principal targets. The guide also explores the role of other potential targets, including GABA-gated chloride channels, P-glycoproteins, and nicotinic acetylcholine receptors. Detailed experimental protocols for the characterization of these targets are provided, alongside quantitative data on ivermectin's potency and binding affinities. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of ivermectin's mechanism of action and the methodologies used to investigate it.
Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
The primary mechanism of action of ivermectin involves its interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][2] Ivermectin acts as a positive allosteric modulator and a direct agonist of these channels.[3][4] It binds to a site distinct from the glutamate-binding site, locking the channel in an open conformation.[1] This leads to an influx of chloride ions, causing hyperpolarization of the neuronal and muscle cell membranes.[1][5] The sustained hyperpolarization results in flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode, ultimately leading to starvation and death.[6][7][8]
Quantitative Data: Ivermectin Potency and Binding Affinity for GluCls
The following table summarizes the half-maximal effective concentration (EC50) and dissociation constant (Kd) values for ivermectin's interaction with GluCls from different nematode species. These values highlight the high affinity and potency of ivermectin for its primary target.
| Nematode Species | GluCl Subunit | Experimental System | Parameter | Value | Reference |
| Haemonchus contortus | HcGluClα3B | Xenopus oocytes | EC50 | ~0.1 ± 1.0 nM | [3] |
| Haemonchus contortus | HcGluClα3B | - | Kd | 0.35 ± 0.1 nM | [3] |
| Caenorhabditis elegans | GluClα3B | Xenopus oocytes | EC50 | - | [3] |
| Haemonchus contortus | avr-14b | Xenopus oocytes | EC50 (Glutamate) | 43 µM | [6] |
Signaling Pathway of Ivermectin Action at GluCls
The binding of ivermectin to GluCls initiates a straightforward yet potent signaling cascade leading to paralysis.
Secondary and Other Potential Targets
While GluCls are the primary targets, ivermectin has been shown to interact with other ion channels and proteins, which may contribute to its overall anthelmintic activity and the development of resistance.
GABA-Gated Chloride Channels
Ivermectin can also modulate γ-aminobutyric acid (GABA)-gated chloride channels.[9][10] In some nematode species, ivermectin can potentiate GABA-evoked currents, while in others, it can have an inhibitory effect.[11][12][13] The physiological relevance of these interactions at therapeutic concentrations is still under investigation.[9][10]
P-Glycoproteins (PGPs)
P-glycoproteins are ATP-binding cassette (ABC) transporters that function as efflux pumps. Overexpression of PGPs has been implicated in ivermectin resistance in some parasitic nematodes by actively pumping the drug out of the cells, thereby reducing its intracellular concentration at the target sites.
Nicotinic Acetylcholine Receptors (nAChRs)
Studies in C. elegans have shown that ivermectin can inhibit levamisole-sensitive nicotinic acetylcholine receptors (L-AChRs), which are excitatory receptors involved in neuromuscular transmission.[11][14] This inhibitory action could potentially contribute to the paralytic effects of ivermectin.
Experimental Protocols for Target Characterization
The following section provides detailed methodologies for key experiments used to identify and characterize ivermectin targets in parasitic nematodes.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
TEVC is a powerful electrophysiological technique used to study the function of ion channels expressed in Xenopus oocytes.[5][15][16][17][18]
Objective: To measure the ion currents flowing through a specific nematode ion channel in response to ivermectin.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the nematode ion channel of interest
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
Ivermectin solutions of varying concentrations
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and defolliculate them using collagenase treatment.
-
cRNA Injection: Inject the cRNA encoding the nematode ion channel subunit(s) into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-7 days to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply ivermectin at various concentrations through the perfusion system.
-
Record the resulting changes in membrane current.
-
-
Data Analysis: Analyze the current responses to determine the EC50 and other pharmacological properties of ivermectin on the expressed channel.
RNA Interference (RNAi) for Gene Knockdown in C. elegans
RNAi is a widely used technique to study gene function by silencing the expression of a target gene.[1][2][11][19][20]
Objective: To determine if the knockdown of a specific gene in C. elegans confers resistance to ivermectin, suggesting it is a target.
Materials:
-
C. elegans (wild-type and mutant strains)
-
E. coli strain HT115(DE3) engineered to express double-stranded RNA (dsRNA) corresponding to the target gene
-
Nematode Growth Medium (NGM) plates containing ampicillin and IPTG
-
Ivermectin
Procedure:
-
Prepare RNAi Plates: Seed NGM plates with the engineered E. coli strain and induce dsRNA expression with IPTG.
-
Expose Worms to dsRNA: Place synchronized L4 stage C. elegans on the RNAi plates. The worms will feed on the bacteria, ingesting the dsRNA.
-
Ivermectin Sensitivity Assay:
-
Assess the phenotype of the worms (e.g., paralysis, growth, survival) after a set period.
-
Analysis: Compare the ivermectin sensitivity of the worms with the knocked-down gene to that of control worms (fed with bacteria containing an empty vector). Increased resistance in the knockdown worms indicates the gene product is likely an ivermectin target.
Radioligand Binding Assay
This technique is used to quantify the binding of a radiolabeled ligand (e.g., [3H]ivermectin) to its receptor in a tissue homogenate or membrane preparation.
Objective: To determine the binding affinity (Kd) and density (Bmax) of ivermectin to its target receptors.
Materials:
-
Nematode tissue or membrane preparations expressing the target receptor
-
Radiolabeled ivermectin (e.g., [3H]ivermectin)
-
Non-radiolabeled ivermectin (for competition assays)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize nematode tissue and prepare a membrane fraction by centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of radiolabeled ivermectin in the absence (for total binding) or presence (for non-specific binding) of a high concentration of non-radiolabeled ivermectin.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation binding experiments (using increasing concentrations of radiolabeled ivermectin) to determine Kd and Bmax.
Generation and Analysis of Transgenic Nematodes
Creating transgenic nematodes that overexpress or lack a specific target gene is a powerful tool for in-vivo target validation.[4]
Objective: To confirm the role of a specific gene in ivermectin sensitivity in a living organism.
Materials:
-
C. elegans
-
DNA construct containing the gene of interest (for overexpression) or a knockout construct
-
Microinjection setup
-
Selection markers (e.g., fluorescent proteins)
Procedure:
-
Microinjection: Inject the DNA construct into the gonad of young adult hermaphrodite C. elegans.
-
Selection of Transgenic Animals: Identify transgenic progeny based on the expression of the selection marker.
-
Ivermectin Sensitivity Assay: Perform ivermectin sensitivity assays on the transgenic worms and compare their phenotype to wild-type worms.
-
Analysis:
-
Overexpression: Increased sensitivity to ivermectin in worms overexpressing the gene would confirm it as a target.
-
Knockout: Resistance to ivermectin in knockout worms would also validate the gene as a target.
-
Conclusion
Ivermectin's primary mode of action in parasitic nematodes is the potentiation and direct activation of glutamate-gated chloride channels, leading to paralysis and death. However, its interactions with other targets such as GABA-gated chloride channels, P-glycoproteins, and nicotinic acetylcholine receptors may also play a role in its efficacy and the development of resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of ivermectin's molecular targets and the mechanisms of anthelmintic resistance. A thorough understanding of these fundamental aspects is crucial for the development of novel anthelmintics and strategies to prolong the effectiveness of this vital drug.
References
- 1. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bellarmine.edu [scholarworks.bellarmine.edu]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Transcriptomics of ivermectin response in Caenorhabditis elegans: Integrating abamectin quantitative trait loci and comparison to the Ivermectin-exposed DA1316 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 18. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 20. PROTOCOL 4 RNAi mediated inactivation of autophagy genes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Properties of Ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivermectin, a macrocyclic lactone traditionally celebrated for its potent anti-parasitic activity, is increasingly being recognized for its significant anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ivermectin's anti-inflammatory properties, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Toll-like receptor 4 (TLR4), and the NLRP3 inflammasome. This document synthesizes quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ivermectin in inflammatory diseases.
Introduction
Ivermectin, a derivative of avermectin, was first introduced as a broad-spectrum anti-parasitic agent for veterinary use and was later approved for human use to treat a variety of parasitic infections.[1] Beyond its well-established role in combating parasites, a growing body of evidence has illuminated ivermectin's potent immunomodulatory and anti-inflammatory capabilities.[2] These properties have sparked considerable interest in its potential application for a range of inflammatory conditions.
The anti-inflammatory action of ivermectin is multifaceted, primarily revolving around its ability to suppress the production of pro-inflammatory cytokines.[3] Mechanistic studies have revealed that ivermectin can interfere with key inflammatory signaling cascades, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.[2][4] By inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, ivermectin effectively dampens the transcription of genes encoding for inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5]
Furthermore, ivermectin has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent inducer of inflammation.[6] The drug's influence extends to the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of IL-1β.[4][7] This guide will delve into the intricate details of these mechanisms, supported by quantitative data and experimental methodologies from key studies.
Key Signaling Pathways Modulated by Ivermectin
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as LPS or pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.
Ivermectin has been demonstrated to exert its anti-inflammatory effects by potently inhibiting this pathway.[2] Studies have shown that ivermectin can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the subsequent transcription of pro-inflammatory cytokines.[2][5] This inhibitory action has been observed in various cell types, including macrophages and cancer cells.[8][9]
Modulation of TLR4 Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.
Ivermectin has been shown to interfere with TLR4-mediated inflammation.[6] By modulating the TLR4 signaling pathway, ivermectin can reduce the inflammatory response induced by LPS. This suggests that ivermectin may be beneficial in conditions where TLR4 activation plays a significant pathogenic role, such as in sepsis and other bacterial infections.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a component of the innate immune system that responds to a wide range of microbial and endogenous danger signals. Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, biologically active forms.
Recent studies have highlighted ivermectin's ability to suppress the activation of the NLRP3 inflammasome.[4][7] This inhibition leads to a reduction in the secretion of IL-1β, a potent pro-inflammatory cytokine. The mechanism of NLRP3 inhibition by ivermectin is an active area of research, but it represents a significant aspect of its anti-inflammatory profile.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from key studies investigating the anti-inflammatory effects of ivermectin.
Table 1: In Vivo Studies
| Animal Model | Ivermectin Dose | Route of Administration | Key Findings | Reference |
| Mouse (Allergic Asthma) | 2 mg/kg | Oral | Significantly diminished recruitment of immune cells and production of cytokines in bronchoalveolar lavage fluid.[10] | [10] |
| Mouse (LPS-induced endotoxemia) | 4 mg/kg | Oral | 50% reduction in mortality.[11] | [11] |
| Mouse (MHV infection) | 500 µg/kg | Intraperitoneal | Reduced viral load and liver damage.[12] | [12] |
| Rat (Bleomycin-induced pulmonary fibrosis) | 0.6 mg/kg | - | Mitigated pulmonary injury and reduced inflammatory cell infiltration.[4][7] | [4][7] |
Table 2: In Vitro Studies
| Cell Line | Ivermectin Concentration | Inflammatory Stimulus | Key Findings | Reference |
| RAW 264.7 (Murine Macrophages) | 0.625 - 5 mg/L | LPS | Suppressed activation of NF-κB, JNK, and p38.[11] | [11] |
| Human Ovarian Cancer and NF2 Tumor Cell Lines | 5-20 µM (IC50) | - | Blocked PAK1-dependent growth.[4] | [4] |
| Esophageal Squamous Cell Carcinoma Cells | 5 µM (IC50) | - | Inhibited proliferation and induced apoptosis via the NF-κB pathway.[13] | [13] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is adapted from Zhang et al. (2008).[2]
Objective: To investigate the effect of ivermectin on LPS-induced pro-inflammatory cytokine production and NF-κB activation in murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Ivermectin (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for immunocytochemistry (antibodies against p65 subunit of NF-κB)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Ivermectin Treatment: Pre-treat the cells with various concentrations of ivermectin (or vehicle control - DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
NF-κB Translocation Analysis: For immunocytochemistry, grow cells on coverslips. After treatment, fix the cells, permeabilize, and incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Visualize the subcellular localization of p65 using fluorescence microscopy.
Ovalbumin-Induced Allergic Asthma in Mice
This protocol is a general representation based on the study by Yan et al. (2011).[10]
Objective: To evaluate the anti-inflammatory effects of ivermectin in a mouse model of allergic asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Ivermectin
-
Phosphate-Buffered Saline (PBS)
-
Equipment for aerosol challenge
-
Tools for bronchoalveolar lavage (BAL)
-
ELISA kits for cytokines and OVA-specific IgE and IgG1
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Ivermectin Treatment: Administer ivermectin (e.g., 2 mg/kg) or vehicle (PBS) orally one hour before each challenge.
-
Aerosol Challenge: Challenge the mice with aerosolized OVA for a specified period on consecutive days (e.g., days 28, 29, and 30).
-
Sample Collection: 24 hours after the final challenge, collect blood samples for serum analysis and perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Analysis:
-
Cell Count: Perform total and differential cell counts in the BAL fluid to assess inflammatory cell infiltration.
-
Cytokine Measurement: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Antibody Titer: Determine the serum levels of OVA-specific IgE and IgG1 by ELISA.
-
Histopathology: Perfuse the lungs, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Conclusion
The evidence presented in this technical guide strongly supports the role of ivermectin as a potent anti-inflammatory agent. Its ability to modulate critical signaling pathways, including NF-κB, TLR4, and the NLRP3 inflammasome, provides a solid mechanistic basis for its observed effects. The quantitative data from both in vivo and in vitro studies demonstrate its efficacy in reducing inflammatory markers and improving outcomes in various inflammatory models. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of ivermectin for a wide range of inflammatory diseases. Continued investigation is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical practice.
References
- 1. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 9. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of ivermectin in mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. Ivermectin reduces in vivo coronavirus infection in a mouse experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ivermectin's Interaction with Glutamate-Gated Chloride Channels
Executive Summary: Ivermectin, a macrocyclic lactone anthelmintic, exerts its potent effects primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] These ligand-gated ion channels are exclusive to protostome invertebrates, providing a high degree of selectivity and safety in vertebrate hosts.[2][3] Ivermectin acts as a positive allosteric modulator, binding to a unique site on the channel complex distinct from the glutamate binding site.[4][5] This interaction locks the channel in an open conformation, leading to a persistent influx of chloride ions. The resulting hyperpolarization of neuronal and muscular cell membranes causes flaccid paralysis and ultimately the death of the parasite.[1][2][6][7] This guide provides a comprehensive overview of the molecular mechanism, structural basis, and electrophysiological consequences of ivermectin's action on GluCls, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
Ivermectin's primary mechanism involves the potentiation and direct activation of GluCls.[3] At low nanomolar concentrations, it acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, glutamate.[4][8] At higher, yet still nanomolar to low micromolar, concentrations, ivermectin can directly gate the channel open in the absence of glutamate.[3][4] This dual action leads to a sustained, essentially irreversible increase in chloride ion conductance across the cell membrane.[3][9] The influx of negatively charged chloride ions hyperpolarizes the cell, inhibiting the generation of action potentials in neurons and preventing contraction in muscle cells, which results in paralysis and starvation of the parasite.[1][6][7]
Structural Basis of Ivermectin Binding
The crystal structure of ivermectin in complex with the Caenorhabditis elegans α-homopentameric GluCl has provided critical insights into its binding mechanism.[3] Ivermectin binds at the transmembrane domain (TMD), in a cleft formed at the interface between two adjacent subunits.[3][5][10] Specifically, it wedges itself between the M3 alpha-helix of the principal (+) subunit and the M1 alpha-helix of the complementary (-) subunit.[3][5] This binding action physically pushes the transmembrane helices apart, stabilizing the open state of the channel pore, which is lined by the M2 helices.[5][10] The interaction is thought to involve a series of hydrogen bonds and van der Waals interactions with residues from the M1, M2, and M3 helices and the M2-M3 loop.[3][5][11]
Quantitative Data on Ivermectin-GluCl Interactions
The potency and efficacy of ivermectin vary between different GluCl subtypes and species. The following tables summarize key quantitative parameters derived from electrophysiological and radioligand binding studies.
Table 1: Ivermectin Potency (EC50/Kd) on Various GluCls
| Receptor/Species | Subunit(s) | Method | Parameter | Value | Reference |
| H. contortus | GluClα3B | TEVC | EC50 (Activation) | ~0.1 - 1.0 nM | [9][12] |
| H. contortus | α (avr-14b) | TEVC | EC50 (Activation) | 22 nM | [13] |
| H. contortus | β | TEVC | EC50 (Activation) | > 10 µM | [13] |
| C. elegans | GluClα1 | TEVC | EC50 (Activation) | 140 nM | [8] |
| H. contortus | GluClα3B | Binding Assay | Kd ([³H]ivermectin) | 0.35 ± 0.1 nM | [9] |
| A. gambiae | AgGluCl-a1 | TEVC | Activation | 10 µM | [14] |
| A. gambiae | AgGluCl-b | TEVC | Insensitive | > 10 µM | [14] |
Table 2: Glutamate Potency on Various GluCls
| Receptor/Species | Subunit(s) | Method | Parameter | Value | Reference |
| H. contortus | GluClα3B | TEVC | EC50 (Glutamate) | 27.6 ± 2.7 µM | [9] |
| C. elegans | GluClα3B | TEVC | EC50 (Glutamate) | 2.2 ± 0.12 mM | [9] |
| H. contortus | α (avr-14b) | TEVC | EC50 (Glutamate) | 28 µM | [13] |
| H. contortus | β | TEVC | EC50 (Glutamate) | 394 µM | [13] |
| H. contortus | αβ (1:1) | TEVC | EC50 (Glutamate) | 40 µM | [13] |
| A. gambiae | AgGluCl-b | TEVC | EC50 (Glutamate) | 30.22 ± 2.75 µM | [14] |
Table 3: Effect of Mutations on Ivermectin and Glutamate Sensitivity
| Receptor/Species | Mutation | Effect on Ivermectin | Effect on Glutamate | Reference |
| H. contortus | L256F in GluClα3B | Increased Kd to 2.26 nM | Increased EC50 to 92.2 µM | [9] |
| H. contortus | G36'A in α (avr-14b) | Decreased active period duration | Increased desensitization | [6][7] |
| C. elegans / H. contortus | G312M / G333M/A | Reduced or lost activation | N/A | [15] |
Experimental Protocols
The characterization of ivermectin's effects on GluCls relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the primary method for functionally characterizing ligand-gated ion channels.
-
Objective: To measure macroscopic ionic currents flowing through GluCl channels in response to glutamate and/or ivermectin.
-
Methodology:
-
cRNA Synthesis: The cDNA encoding the GluCl subunit(s) of interest is linearized and transcribed in vitro to produce capped cRNA.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
Microinjection: A precise volume of cRNA (in ng) is injected into the cytoplasm of each oocyte.
-
Incubation: Oocytes are incubated for 2-7 days to allow for the translation and insertion of the channel protein into the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one to measure membrane potential and the other to inject current.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Test compounds (glutamate, ivermectin) are applied via the perfusion system.
-
The current required to hold the voltage constant is recorded. An influx of Cl⁻ results in an inward current.
-
-
Data Analysis: Peak current amplitudes at various agonist concentrations are measured and fitted to the Hill equation to determine EC50 and Hill coefficient values.
-
Radioligand Binding Assay
This technique is used to directly measure the binding affinity of a drug to its receptor.
-
Objective: To determine the dissociation constant (Kd) of radiolabeled ivermectin for the GluCl receptor.
-
Methodology:
-
Membrane Preparation: A cell line (e.g., COS-7 or HEK293) is transfected to express the GluCl of interest. The cells are harvested, homogenized, and centrifuged to isolate a membrane-rich fraction.
-
Incubation: The membrane preparation is incubated with various concentrations of a radiolabeled ligand (e.g., [³H]ivermectin).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled ivermectin to saturate the specific binding sites.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound ligand) while allowing unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed (e.g., using Scatchard analysis) to determine the Kd (a measure of affinity) and Bmax (the total number of binding sites).[9]
-
Site-Directed Mutagenesis
This method is crucial for identifying specific amino acid residues that are critical for ivermectin binding or channel gating.
-
Objective: To investigate the functional role of individual amino acids in the GluCl protein.
-
Methodology:
-
Residue Selection: Based on structural models or sequence alignments, specific amino acid residues within the putative binding site or gating domains are selected for mutation.[9]
-
Mutagenesis: A PCR-based technique is used to introduce a specific nucleotide change into the GluCl cDNA, resulting in the desired amino acid substitution.
-
Expression and Functional Analysis: The mutated cDNA is then expressed (e.g., in Xenopus oocytes) and the functional properties of the mutant channel are characterized using TEVC or binding assays as described above.
-
Comparison: The results from the mutant channel are compared to the wild-type channel. A significant change in EC50 or Kd indicates that the mutated residue plays a critical role in ivermectin's action.[9][15]
-
Ivermectin Resistance and GluCl
Resistance to ivermectin is a growing concern and is often linked to genetic changes in the target GluCls.[6] Mutations in the genes encoding GluCl subunits can reduce the sensitivity of the channel to ivermectin.[10] For example, polymorphisms or specific mutations in the M1, M2, or M3 transmembrane domains can alter the binding pocket, thereby impairing ivermectin's ability to bind and activate the channel.[6][13] Understanding these resistance mechanisms at a molecular level is crucial for the development of new anthelmintics and for strategies to prolong the efficacy of ivermectin.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 4. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 8. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological characterization of ivermectin triple actions on Musca chloride channels gated by l-glutamic acid and γ-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ivermectin Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a broad-spectrum anti-parasitic agent widely used in both veterinary and human medicine.[1][2] Beyond its anti-parasitic activity, recent preclinical studies have shown its potential as an anti-viral and anti-cancer agent, inhibiting proliferation and inducing programmed cell death in various cancer cell lines.[3][4] Proper preparation of Ivermectin stock solutions is critical for obtaining reproducible and accurate results in in-vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of Ivermectin stock solutions for research use.
Safety Precautions
Ivermectin, in its pure, solid form, is a hazardous substance. It is crucial to handle the compound in accordance with safety data sheets (SDS) to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[5]
-
Handling: Handle Ivermectin powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. Avoid contact with eyes, skin, and clothing.[6] After handling, wash hands and any exposed skin thoroughly.[6]
-
Disposal: Dispose of Ivermectin waste and contaminated materials according to local, state, and federal regulations.[7]
Quantitative Data Summary
Solubility of Ivermectin
Ivermectin is practically insoluble in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for cell culture.
| Solvent | Molecular Weight ( g/mol ) | Solubility (at 25°C) | Molar Concentration (at Max Solubility) |
| Dimethyl Sulfoxide (DMSO) | 875.09 | 70-100 mg/mL | ~80-114 mM |
| Ethanol | 875.09 | 20-28 mg/mL | ~23-32 mM |
| Dimethylformamide (DMF) | 875.09 | ~3 mg/mL | ~3.4 mM |
| Water | 875.09 | Insoluble | N/A |
Data compiled from multiple sources.[1][5][7]
Recommended Storage and Stability
Proper storage is essential to maintain the potency of Ivermectin.
| Form | Storage Temperature | Stability | Notes |
| Solid (Lyophilized Powder) | -20°C (desiccated) | ≥ 24 months | Protect from light. |
| Stock Solution in DMSO (e.g., 10 mM) | -20°C | 2 weeks to 3 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5][8] |
| -80°C | Up to 2 years | For long-term storage, -80°C is recommended.[9] |
Typical Working Concentrations
The effective concentration of Ivermectin can vary significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental model.
| Cell Line / Application | Assay Type | Effective Concentration Range | Reference |
| HeLa (Cervical Cancer) | Cell Proliferation / Apoptosis | 2.5 - 20 µM | [4] |
| Breast Cancer (MCF-7, MDA-MB-231) | Cell Viability / Clonogenicity | 5 µM | [4] |
| Ovarian Cancer (SKOV-3) | Cell Viability / Clonogenicity | 5 µM | [4] |
| Urothelial Carcinoma Cells | Growth Inhibition / Apoptosis | Not specified | [10] |
| Anti-viral (SARS-CoV-2, in vitro) | Inhibition of Replication | ~2 µM (IC50) | [5] |
| Clonorchis sinensis (in vitro) | Larvicidal Effect | 12.5 - 100 µM | [11] |
Experimental Protocol: Preparation of a 10 mM Ivermectin Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell culture experiments.
Materials
-
Ivermectin powder (Molecular Weight: 875.09 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting (amber) microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Calculation
To prepare a 10 mM stock solution, the required mass of Ivermectin needs to be calculated.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Convert Concentration: 10 mM = 0.01 mol/L
-
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 875.09 g/mol * 1000 mg/g
-
Mass (mg) = 8.75 mg
-
Therefore, to make 1 mL of a 10 mM stock solution, you need to weigh out 8.75 mg of Ivermectin powder.
Step-by-Step Procedure
-
Weighing: In a chemical fume hood, carefully weigh 8.75 mg of Ivermectin powder using an analytical balance.
-
Transfer: Transfer the weighed powder into a sterile amber microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the Ivermectin powder.
-
Dissolving: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use, sterile, and light-protecting cryovials (e.g., 20-50 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.[5][9]
Preparing Working Solutions
To treat cells, the high-concentration DMSO stock must be diluted in cell culture medium to the final desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v) , as higher concentrations can be toxic to cells.
-
Example Dilution: To prepare a 10 µM working solution in 1 mL of medium from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and using Ivermectin stock solution.
Signaling Pathway: Ivermectin-Induced Apoptosis in Cancer Cells
Caption: Ivermectin's induction of mitochondria-mediated apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of ivermectin at clinically feasible concentrations support its clinical development as a repositioned cancer drug. [themednet.org]
- 5. Ivermectin | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ivermectin 70288-86-7 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ivermectin-induces-cell-cycle-arrest-and-caspase-dependent-apoptosis-in-human-urothelial-carcinoma-cells - Ask this paper | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
Using Ivermectin as a Tool for Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a potent antiparasitic agent with a well-established mechanism of action targeting invertebrate-specific glutamate-gated chloride channels (GluClRs).[1][2][3][4] This high affinity and selectivity for invertebrate channels leads to their irreversible opening, causing hyperpolarization, paralysis, and death of the parasite.[1][2][3][4] Beyond its anthelmintic properties, ivermectin has emerged as a valuable pharmacological tool for studying a variety of vertebrate ligand-gated ion channels. It acts as a positive allosteric modulator of several key receptors, including GABA-A receptors (GABA-ARs), glycine receptors (GlyRs), nicotinic acetylcholine receptors (nAChRs), and purinergic P2X4 receptors.[5][6][7] This modulation typically involves potentiation of agonist-induced currents at low concentrations and direct channel opening at higher concentrations.[5][6]
These application notes provide detailed protocols for utilizing ivermectin to study ion channel function in common research settings, including heterologous expression systems like Xenopus laevis oocytes and mammalian cell lines (HEK293).
Quantitative Data Summary
The following tables summarize the quantitative effects of ivermectin on various ligand-gated ion channels, providing key parameters for experimental design.
Table 1: Ivermectin Modulation of Glutamate-Gated Chloride Channels (GluClRs)
| Receptor Subtype | Species | Expression System | Effect | EC50 / IC50 | Reference |
| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | Agonist | ~0.1 nM | |
| α3B GluClR | Caenorhabditis elegans | Xenopus oocytes | Agonist | ~40 nM | [1] |
Table 2: Ivermectin Modulation of GABA-A Receptors (GABA-ARs)
| Receptor Subtype | Species | Expression System | Effect | EC50 / IC50 | Reference |
| α1β2γ2S | Rat | HEK293 cells | Direct Activation | ~20 µM (for maximal activation) | [8] |
| Native GABA-ARs | Mouse (hippocampal neurons) | Primary culture | Potentiation of GABA response | 17.8 nM (for half-maximal potentiation) | [9] |
| α1β2γ2L | Human | HEK293 cells | Potentiation & Irreversible Activation | Not specified | [10] |
Table 3: Ivermectin Modulation of Glycine Receptors (GlyRs)
| Receptor Subtype | Species | Expression System | Effect | EC50 / IC50 | Reference |
| α1 | Human | Xenopus oocytes | Agonist | 1.2 µM | [1] |
| α1 (A288G mutant) | Human | Xenopus oocytes | Agonist | ~40 nM | [1] |
Table 4: Ivermectin Modulation of Other Ion Channels
| Receptor Subtype | Species | Expression System | Effect | EC50 / IC50 | Reference |
| P2X4 | Rat | Xenopus oocytes | Positive Allosteric Modulator | ~250 nM | |
| α7 nAChR | Human | Xenopus oocytes | Positive Allosteric Modulator | Not specified | [7] |
Experimental Protocols
Heterologous Expression and Electrophysiological Recording in Xenopus laevis Oocytes (Two-Electrode Voltage Clamp - TEVC)
This protocol describes the expression of ion channels in Xenopus oocytes and subsequent analysis of ivermectin's effects using TEVC.
Materials:
-
Xenopus laevis frogs
-
Collagenase Type II
-
OR-2 solution (in mM: 82.5 NaCl, 2.5 KCl, 1 MgCl2, 5 HEPES, pH 7.5)
-
ND96 solution (in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin.
-
cRNA of the ion channel of interest
-
Nanoject injector
-
TEVC setup (amplifier, digitizer, computer with acquisition software)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
Protocol:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Isolate oocytes by treating with 1-2 mg/mL collagenase in OR-2 solution for 1-2 hours with gentle agitation.
-
Manually select healthy stage V-VI oocytes and store them in ND96 solution at 18°C.
-
-
cRNA Injection:
-
Load a Nanoject injector with the cRNA solution (typically 20-50 ng/µL).
-
Inject 50 nL of cRNA into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for protein expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply the agonist of the ion channel to elicit a baseline current.
-
Co-apply the agonist with varying concentrations of ivermectin to determine its modulatory effects. To study direct activation, apply ivermectin alone.
-
Record the resulting currents using a TEVC amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of ivermectin.
-
To determine the EC50 for potentiation, normalize the potentiated current to the control agonist response and plot the concentration-response curve.
-
Fit the curve using a Hill equation to determine the EC50 and Hill coefficient.
-
Percent potentiation can be calculated as: ((I_ivermectin+agonist / I_agonist) - 1) * 100, where I is the peak current amplitude.
-
Patch-Clamp Electrophysiology in HEK293 Cells
This protocol details the transient transfection of HEK293 cells and subsequent whole-cell patch-clamp recording to investigate ivermectin's effects.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
Plasmid DNA encoding the ion channel subunits and a fluorescent marker (e.g., GFP)
-
Lipofectamine 2000 or a similar transfection reagent
-
Poly-D-lysine coated glass coverslips
-
Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells onto poly-D-lysine coated coverslips in a 24-well plate.
-
At 70-90% confluency, transfect the cells with the plasmid DNA using Lipofectamine 2000 according to the manufacturer's protocol.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Identify transfected cells by GFP fluorescence.
-
Using a micromanipulator, approach a cell with a patch pipette filled with internal solution and apply positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist to establish a baseline current.
-
Perfuse the cell with solutions containing the agonist and varying concentrations of ivermectin.
-
Record currents using a patch-clamp amplifier and acquisition software.
-
-
Data Analysis:
-
Analyze the data as described in the TEVC protocol (Section 1.4).
-
Analyze channel kinetics (e.g., activation, deactivation, desensitization) using software like Clampfit.
-
Fluorescent Imaging of Chloride Ion Dynamics
This protocol uses the chloride-sensitive fluorescent dye MQAE to measure changes in intracellular chloride concentration in response to ivermectin.
Materials:
-
HEK293 cells expressing a chloride channel of interest
-
MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide)
-
Krebs-HEPES buffer (in mM: 128 NaCl, 2.5 KCl, 2.7 CaCl2, 1 MgCl2, 20 HEPES, 16 Glucose, pH 7.4)
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 350/460 nm)
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture and transfect HEK293 cells as described in the patch-clamp protocol (Section 2.1).
-
Prepare a 5-10 mM MQAE working solution in Krebs-HEPES buffer.
-
Wash the cells with Krebs-HEPES buffer.
-
Incubate the cells with the MQAE working solution for 30-60 minutes at 37°C.
-
Wash the cells thoroughly with Krebs-HEPES buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Acquire a baseline fluorescence measurement.
-
Apply ivermectin (and/or the channel agonist) to the cells.
-
Record the change in fluorescence over time. A decrease in MQAE fluorescence indicates an influx of chloride ions.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity.
-
The fluorescence quenching by chloride can be described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻], where F₀ is the fluorescence in the absence of quencher (chloride), F is the fluorescence in the presence of quencher, Ksv is the Stern-Volmer constant, and [Cl⁻] is the chloride concentration.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and logical relationships involved in ivermectin's action on specific ion channels.
Caption: Ivermectin's modulation of GABA-A receptor signaling leading to neuronal inhibition.
Caption: Ivermectin potentiates ATP-gated P2X4 receptor signaling in microglia, leading to BDNF release.
Caption: General experimental workflow for studying ivermectin's effects on ion channels.
Conclusion
Ivermectin's ability to positively modulate a range of vertebrate ligand-gated ion channels makes it an invaluable tool for ion channel research. By employing the detailed protocols and understanding the quantitative effects outlined in these application notes, researchers can effectively utilize ivermectin to probe the structure, function, and pharmacology of these critical neuronal and non-neuronal receptors. The provided diagrams offer a visual framework for understanding the molecular mechanisms and experimental approaches involved in this area of study. As with any pharmacological tool, careful experimental design and data interpretation are crucial for obtaining robust and meaningful results.
References
- 1. Frontiers | Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease [frontiersin.org]
- 2. Microglial P2X4 receptors promote ApoE degradation and contribute to memory deficits in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. GABA Type A Receptor Trafficking and the Architecture of Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep Learning‐Based Ion Channel Kinetics Analysis for Automated Patch Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 10. Theory of the kinetic analysis of patch-clamp data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ivermectin in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ivermectin in high-throughput screening (HTS) for antiparasitic, antiviral, and anticancer drug discovery. Detailed protocols and signaling pathway diagrams are included to facilitate experimental design and execution.
Introduction
Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent that was first commercialized in 1981.[1] Its discovery and development were recognized with the 2015 Nobel Prize in Physiology or Medicine.[2][3] Beyond its well-established antiparasitic activity, Ivermectin has been identified in high-throughput screening (HTS) campaigns as a potent agent with antiviral and anticancer properties.[3][4] This has led to significant interest in its use as a tool and potential lead compound in drug repurposing and discovery efforts.
Antiparasitic High-Throughput Screening
Ivermectin's primary mechanism of action against invertebrate parasites is the potentiation of glutamate-gated chloride channels (GluCls), leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[1][5] This specific mode of action makes it an excellent positive control for HTS assays aimed at discovering new anthelmintic compounds.
Quantitative Data: Antiparasitic Activity of Ivermectin
The following table summarizes the dose-dependent trematocidal activity of Ivermectin against Clonorchis sinensis.
| Organism Stage | Concentration (µM) | Exposure Time | Efficacy (%) |
| Metacercariae (CsMC) | 12.5 | 48h | 0 |
| 25 | 48h | 36.9 | |
| 50 | 48h | 38.2 | |
| 100 | 48h | 38.0 | |
| 12.5 | 72h | 53.4 | |
| 25 | 72h | 58.6 | |
| 50 | 72h | 74.7 | |
| 100 | 72h | 70.1 | |
| Newly excysted juveniles (CsNEJs) | 25 | 12h | 49.7 |
| 50 | 12h | 100 | |
| 12.5 | 24h | 65.4 | |
| 25 | 24h | 100 |
Data sourced from a high-throughput screening study on Clonorchis sinensis.[6]
Experimental Protocol: Anthelmintic HTS against Ancylostoma ceylanicum
This protocol is adapted from a high-throughput screen for anthelmintics against gastrointestinal nematode parasites.[7]
Objective: To identify compounds with anthelmintic activity against the larval stages of A. ceylanicum.
Materials:
-
A. ceylanicum L1 larvae
-
S-media
-
96-well assay plates
-
Ivermectin (positive control)
-
DMSO (negative control)
-
Test compounds
-
Light microscope
Procedure:
-
Synchronize A. ceylanicum eggs to the L1 larval stage by hatching in S-media.
-
Dispense L1 larvae into 96-well assay plates.
-
Add test compounds to the desired final concentration. Include wells with 10 µM Ivermectin as a positive control and 0.25% DMSO as a negative control.
-
Incubate the plates at 28°C for 7 days.
-
After incubation, score the wells under a light microscope. A compound is considered a "hit" if at least 90% of the larvae in the well are killed or fail to develop.
Signaling Pathway: Ivermectin's Antiparasitic Mechanism of Action
Caption: Ivermectin's mechanism of action against invertebrate parasites.
Antiviral High-Throughput Screening
Ivermectin was identified in a high-throughput chemical screen as an inhibitor of the host importin α/β1 (IMPα/β1)-mediated nuclear import of viral proteins.[3][4] This mechanism is crucial for the replication of a broad range of viruses, including HIV-1, Dengue virus, and SARS-CoV-2, making Ivermectin a valuable tool for antiviral research.[3][8]
Quantitative Data: Antiviral Activity of Ivermectin
The following table summarizes the in vitro antiviral activity of Ivermectin.
| Virus | Assay | Cell Line | IC50 (µM) |
| Dengue Virus (DENV) | AlphaScreen protein-protein binding assay | - | 17 |
| SARS-CoV-2 | FLuc-based viral assay | A549-ACE2 | 6.8 |
| SARS-CoV-2 | High-content imaging assay | A549-ACE2 | 5.4 |
Data sourced from studies on Ivermectin's antiviral effects.[8][9]
Experimental Protocol: General Antiviral HTS Assay
This generalized protocol is based on common methodologies used in antiviral drug screening.
Objective: To identify compounds that inhibit viral replication.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, A549-ACE2)
-
Virus stock
-
96-well or 384-well plates
-
Cell culture medium
-
Ivermectin (positive control)
-
DMSO (negative control)
-
Test compounds
-
Reagents for measuring viral activity (e.g., luciferase reporter, antibodies for immunofluorescence, reagents for RT-qPCR)
Procedure:
-
Seed host cells in microplates and incubate to form a monolayer.
-
Pre-treat cells with test compounds, Ivermectin (as a positive control, e.g., at 5 µM), and DMSO (negative control) for a specified period (e.g., 2 hours).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for a period sufficient for viral replication (e.g., 48 hours).
-
Quantify viral replication using a suitable method:
-
Reporter Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
Immunofluorescence: Fix and permeabilize cells, then stain for a viral antigen. Use high-content imaging to quantify the number of infected cells.
-
RT-qPCR: Extract RNA and quantify viral RNA levels.
-
-
Determine the concentration at which each compound inhibits 50% of viral replication (IC50).
Signaling Pathway: Ivermectin's Antiviral Mechanism of Action
Caption: Ivermectin inhibits importin α/β1-mediated nuclear import of viral proteins.
Anticancer High-Throughput Screening
Recent studies have revealed Ivermectin's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cells by modulating multiple signaling pathways, including the Wnt/β-catenin and Akt/mTOR pathways.[10][11]
Quantitative Data: Anticancer Activity of Ivermectin
The following table presents the half-maximal inhibitory concentration (IC50) values of Ivermectin in different breast cancer cell lines.
| Cell Line | Type | IC50 (µM) after 24h |
| MCF-7/LCC2 | Tamoxifen-resistant breast cancer | 9.35 |
| MCF-7/LCC9 | Fulvestrant-resistant breast cancer | 9.06 |
Data sourced from a study on Ivermectin's effect on endocrine-resistant breast cancer cells.
Additionally, a screen of 28 malignant cell lines with 5 µM Ivermectin showed high sensitivity in breast cancer cell lines MDA-MB-231, MCF-7, MDA-MB-468, and ovarian cancer cell line SKOV-3, with viability decreased by 58%, 67%, 67%, and 70%, respectively.[12]
Experimental Protocol: General Anticancer HTS Assay
This generalized protocol is based on common methodologies for screening anticancer compounds.
Objective: To identify compounds that inhibit the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
96-well or 384-well plates
-
Cell culture medium
-
Ivermectin (positive control)
-
DMSO (vehicle control)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
Procedure:
-
Seed cancer cells in microplates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of test compounds, Ivermectin (as a positive control), and DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway: Ivermectin's Inhibition of the Wnt/β-catenin Pathway
Caption: Ivermectin inhibits the Wnt/β-catenin signaling pathway by targeting TELO2.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tracts4free.wordpress.com [tracts4free.wordpress.com]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Ivermectin Dosage Calculation in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering ivermectin in in vivo animal experiments, with a primary focus on murine models. The following sections detail recommended dosages, experimental protocols for various administration routes, and critical safety information to ensure accurate and reproducible results.
Ivermectin Dosage Guidelines for Mice
The appropriate dosage of ivermectin is contingent upon the specific research objective, such as antiparasitic, antiviral, or anticancer studies. The following tables summarize reported dosages for various applications in mice. It is imperative to consult relevant literature and institutional animal care and use committees (IACUC) for study-specific dose selection.
Table 1: Reported Ivermectin Dosages for In Vivo Mouse Studies
| Application | Dosage Range (mg/kg) | Administration Route | Frequency | Reference |
| Antiparasitic (Fur Mites) | 0.2 - 1.9 | Oral (in feed or water) | Ad-libitum or weekly | [1] |
| Antiparasitic (General) | 0.2 | Oral, Subcutaneous | Single dose or repeated | [2][3] |
| Antiviral (Coronavirus Model) | 0.5 | Subcutaneous | Single dose | [4][5][6] |
| Anticancer (Gastric Cancer Model) | Not specified in mg/kg | Not specified | Not specified | [7] |
| Toxicity Studies (Non-lethal) | 30 - 100 | Oral | Single or repeated doses | [8][9] |
Table 2: Ivermectin Toxicity Data in Mice
| Parameter | Value (mg/kg) | Administration Route | Reference |
| Oral LD50 | 25 | Oral | [10] |
| Oral LD50 | 115.2 | Oral | [11][12] |
| Oral LD50 (Estimated) | 20.9 | Oral | [13] |
| No-Observed-Adverse-Effect Level (NOAEL) | 0.1 | Oral | [1] |
Experimental Protocols
Accurate and consistent administration of ivermectin is crucial for the reliability of experimental outcomes. The following are detailed protocols for common administration routes in mice.
Drug Preparation
Ivermectin is poorly soluble in water, necessitating the use of organic solvents or specialized vehicles for its preparation.
Materials:
-
Ivermectin powder
-
Vehicle (e.g., Propylene glycol, Dimethyl sulfoxide (DMSO), corn oil, specialized micelle solutions)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired stock concentration and final dosing volume.
-
Weigh the required amount of ivermectin powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously until the ivermectin is completely dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
Note on Vehicle Selection: The choice of vehicle can significantly impact the bioavailability and pharmacokinetics of ivermectin.[14][15] For subcutaneous injections, formulations with organic solvents may cause local irritation.[14] Propylene glycol is a common vehicle for dilution.[3]
Oral Gavage Administration
Oral gavage ensures the precise administration of a specified dose directly into the stomach.
Materials:
-
Prepared ivermectin solution
-
Appropriate gauge feeding needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 ml)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of ivermectin solution to administer.
-
Fill the syringe with the calculated volume of the ivermectin solution.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury.
Subcutaneous (SC) Injection
Subcutaneous injection is a common parenteral route for ivermectin administration.
Materials:
-
Prepared ivermectin solution
-
Sterile syringe (0.5-1 ml)
-
Sterile needle (e.g., 25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the required injection volume. The maximum recommended volume for a single SC site in mice is 5 ml/kg.[16]
-
Draw the calculated volume of the ivermectin solution into the syringe.
-
Gently restrain the mouse and locate the injection site, typically the loose skin over the back or flank.
-
Create a "tent" of skin by lifting it with your thumb and forefinger.
-
Clean the injection site with an alcohol swab and allow it to dry.
-
Insert the needle, with the bevel facing up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure).
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid in dispersal.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
Post-Administration Monitoring
Following ivermectin administration, it is essential to monitor the animals for any signs of toxicity.
Key Monitoring Parameters:
-
General Health: Observe for changes in activity level, grooming, and overall appearance.
-
Neurological Signs: Monitor for tremors, ataxia (loss of coordination), and lethargy, which can be signs of neurotoxicity.[8][11][12]
-
Body Weight: Record body weights regularly, as a significant loss can indicate adverse effects.
-
Injection Site (for SC administration): Check for signs of inflammation, swelling, or pain at the injection site.
-
Biochemical Parameters: In terminal studies, blood samples can be collected to assess liver enzymes (ALT, AST) and other relevant markers to evaluate potential organ toxicity.[8][9]
Experimental Workflow and Logic
The following diagrams illustrate the key decision-making and procedural steps in conducting an in vivo ivermectin experiment.
Caption: Workflow for Ivermectin Dosage Calculation and Experimentation.
Caption: Ivermectin's Primary Mechanism of Action in Invertebrates.[10]
References
- 1. Treatment and Eradication of Murine Fur Mites: I. Toxicologic Evaluation of Ivermectin-Compounded Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ivermectin – Rat Guide [ratguide.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ivermectin reduces in vivo coronavirus infection in a mouse experimental model | Sciety [sciety.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Ivermectin Toxicity Using Some Biochemical and Immunological Assays in Mice [ejvs.journals.ekb.eg]
- 10. Ivermectin - Wikipedia [en.wikipedia.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Acute Toxic Effects of levamisole and Ivermectin in Mice [javs.journals.ekb.eg]
- 13. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 14. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veterinaryworld.org [veterinaryworld.org]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Detection of Ivermectin Resistance in Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone, has been a cornerstone of parasitic disease control in both veterinary and human medicine for decades. However, the emergence and spread of ivermectin resistance in various parasite populations pose a significant threat to its continued efficacy. The early and accurate detection of ivermectin resistance is crucial for implementing effective parasite control strategies, preserving the utility of this important drug, and guiding the development of new anthelmintics.
These application notes provide detailed protocols for a range of methods to detect ivermectin resistance in parasites, encompassing in vivo, in vitro, and molecular approaches. The methodologies are presented to be readily applicable in a research or diagnostic setting.
In Vivo Method
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is the most common in vivo method to assess anthelmintic efficacy and detect resistance in gastrointestinal nematodes of livestock. It compares the fecal egg count (FEC) of animals before and after treatment with an anthelmintic.
Experimental Protocol: FECRT
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasitic infections. Ensure they have not been treated with an anthelmintic in the previous 8-12 weeks.
-
Pre-treatment Sampling: Collect individual fecal samples from all selected animals on Day 0.
-
Fecal Egg Count (Day 0): Determine the number of eggs per gram (EPG) of feces for each animal using a standardized technique, such as the McMaster method. Animals should have a minimum EPG of 150 to be included in the analysis[1].
-
Animal Grouping: Divide the animals into two groups: a control group (untreated) and a treatment group. The groups should have similar mean EPGs.
-
Treatment: Administer the recommended dose of ivermectin to the treatment group. The control group remains untreated.
-
Post-treatment Sampling: Collect individual fecal samples from all animals in both groups 10-14 days after treatment.
-
Fecal Egg Count (Post-treatment): Determine the EPG for all animals.
-
Calculation of FECR: Calculate the percentage reduction in fecal egg count for the treated group using the following formula: FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
-
Interpretation:
-
Effective: FECR ≥ 95%
-
Suspected Resistance: FECR < 95% and the lower 95% confidence interval is < 90%
-
Resistance Confirmed: FECR < 95%
-
In Vitro Phenotypic Assays
In vitro assays provide a controlled environment to assess the susceptibility of parasite life stages to ivermectin.
Egg Hatch Assay (EHA)
The Egg Hatch Assay (EHA) is primarily used for detecting resistance to benzimidazole anthelmintics but can be adapted for other drug classes. It measures the ability of eggs to hatch in the presence of varying drug concentrations.
Experimental Protocol: EHA
-
Egg Recovery: Recover nematode eggs from fresh fecal samples using a series of sieves and flotation in a saturated salt solution.
-
Egg Sterilization: Wash the recovered eggs in a dilute sodium hypochlorite solution to sterilize the surface, followed by several rinses in distilled water.
-
Drug Dilutions: Prepare a serial dilution of ivermectin in a suitable solvent (e.g., DMSO) and then in distilled water to achieve the desired final concentrations. A typical range for testing might be from 0.01 to 100 µg/mL.
-
Assay Setup: Dispense approximately 100-200 eggs into each well of a 96-well microtiter plate. Add the different ivermectin concentrations to the wells. Include control wells with no ivermectin.
-
Incubation: Incubate the plates at 25-27°C for 48 hours.
-
Hatching Assessment: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Count the number of hatched larvae and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of hatched eggs for each ivermectin concentration. Determine the drug concentration that inhibits 50% of egg hatching (EC50). A significant increase in the EC50 value for a parasite population compared to a susceptible reference strain indicates resistance.
Larval Development Test (LDT)
The Larval Development Test (LDT) assesses the ability of first-stage larvae (L1) to develop into third-stage larvae (L3) in the presence of an anthelmintic.
Experimental Protocol: LDT
-
Egg Hatching: Hatch nematode eggs in water at 25-27°C to obtain L1 larvae.
-
Assay Setup: In a 96-well microtiter plate, add approximately 100 L1 larvae per well.
-
Nutrient Medium: Add a nutrient medium, such as Earle's balanced salt solution with yeast extract, to each well to support larval development[2].
-
Drug Dilutions: Add serial dilutions of ivermectin to the wells. Include control wells without the drug.
-
Incubation: Incubate the plates at 25-27°C for 7 days.
-
Development Assessment: After incubation, examine the wells under a microscope and count the number of L1, L2, and L3 larvae.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) of ivermectin required to prevent the development of L1 to L3. An increased MIC compared to a susceptible strain is indicative of resistance. The concentration of ivermectin that inhibits 50% of larval development (IC50) can also be calculated.
Larval Migration Inhibition Test (LMIT)
The Larval Migration Inhibition Test (LMIT) evaluates the effect of ivermectin on the motility of third-stage larvae (L3) by measuring their ability to migrate through a sieve.
Experimental Protocol: LMIT
-
Larval Recovery: Recover L3 larvae from fecal cultures.
-
Drug Incubation: Incubate the L3 larvae in solutions with varying concentrations of ivermectin for a set period (e.g., 6 hours at 25°C).
-
Migration Setup: Place the larvae on top of a fine mesh sieve (e.g., 20 µm pore size) in a migration chamber filled with a suitable buffer.
-
Migration: Allow the larvae to migrate through the sieve for a defined period (e.g., 3 hours).
-
Larval Counting: Collect and count the larvae that have successfully migrated through the sieve.
-
Data Analysis: Calculate the percentage of migration inhibition for each ivermectin concentration compared to the control group. Determine the concentration of ivermectin that inhibits 50% of larval migration (IC50). A higher IC50 value for a test population compared to a susceptible strain suggests resistance.
Table 1: Comparative Quantitative Data for In Vitro Ivermectin Resistance Assays in Haemonchus contortus
| Assay | Parameter | Susceptible Strain | Resistant Strain | Reference |
| Larval Development Test | IC50 (ng/ml) | 0.218 | 1.291 | |
| Larval Migration Inhibition Test | LP50 (µM) | 0.30 - 0.49 | 0.8 - 2.6 |
Molecular Methods
Molecular assays offer high sensitivity and specificity for detecting genetic markers associated with ivermectin resistance.
Quantitative PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the expression levels of genes potentially involved in ivermectin resistance, such as those encoding P-glycoproteins (P-gp), which are ATP-binding cassette (ABC) transporters that can efflux the drug from cells.
Experimental Protocol: qPCR for P-gp Gene Expression
-
Parasite Collection and Exposure: Collect adult worms or larval stages from susceptible and potentially resistant populations. For in vitro studies, expose the parasites to a sub-lethal concentration of ivermectin for a defined period (e.g., 3 hours).
-
RNA Extraction: Extract total RNA from the parasite samples using a suitable commercial kit or Trizol-based method.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design or obtain validated primers for the target P-gp genes and at least one housekeeping gene (e.g., GAPDH, beta-actin) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression in the resistant/exposed samples relative to the susceptible/unexposed samples, normalized to the housekeeping gene.
Table 2: P-glycoprotein Gene Upregulation in Ivermectin-Resistant Haemonchus contortus
| Gene | Fold Change in Resistant Strain | Reference |
| Hco-pgp-1 | 7.14 - 56.43 | |
| Hco-pgp-2 | 7.14 - 56.43 | |
| Hco-pgp-3 | 32.19 - 134.21 | |
| Hco-pgp-4 | 19.03 - 25.96 | |
| Hco-pgp-9.1 | Significantly upregulated | |
| Hco-pgp-10 | 6.82 - 32.86 | |
| Hco-pgp-11 | 6.82 - 32.86 | |
| Hco-pgp-12 | 7.14 - 56.43 | |
| Hco-pgp-16 | 32.19 - 134.21 |
Allele-Specific PCR and Sequencing for Target Site Mutations
Mutations in the genes encoding glutamate-gated chloride channels (GluCls), the primary target of ivermectin, can lead to resistance. Allele-specific PCR and DNA sequencing can be used to detect these mutations.
Experimental Protocol: Detection of GluCl Gene Mutations
-
DNA Extraction: Extract genomic DNA from individual parasites or pooled samples.
-
PCR Amplification: Amplify the specific region of the GluCl gene of interest using designed primers.
-
Allele-Specific PCR: Design primers that are specific for either the wild-type (susceptible) or the mutant (resistant) allele. The presence of a PCR product with the mutant-specific primer indicates the presence of the resistance allele.
-
DNA Sequencing: For a more detailed analysis, sequence the PCR product to identify any single nucleotide polymorphisms (SNPs) or other mutations that may be associated with resistance.
-
Data Analysis: Compare the sequences from resistant and susceptible populations to identify consistent mutations in the resistant parasites.
Visualizations
Caption: Workflow for detecting ivermectin resistance in parasites.
Caption: Ivermectin's mechanism of action and resistance pathways.
Caption: Workflow for qPCR-based gene expression analysis.
References
Application Note & Protocol: Quantification of Ivermectin in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivermectin is a macrocyclic lactone anthelmintic agent used against a wide variety of parasites. It is a mixture of two homologous compounds, ivermectin B1a (>90%) and ivermectin B1b (<10%). Accurate quantification of ivermectin in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantification of ivermectin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The method described herein is based on established and validated procedures.[1][2][3][4]
Experimental Workflow
The overall workflow for the quantification of ivermectin in plasma samples is depicted below.
Caption: Overall experimental workflow for ivermectin quantification in plasma.
Materials and Reagents
-
Ivermectin reference standard
-
Ivermectin-d2 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well Hybrid-SPE plates
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 3.0 mm, 2.7 µm)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of ivermectin and ivermectin-d2 (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality controls.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from approximately 0.1 to 1000 ng/mL and QC samples at low, medium, and high concentrations.[1][3] The final volume of the working solution should be less than 5% of the total plasma volume.[3]
Sample Preparation (Extraction)
Two common methods for ivermectin extraction from plasma are Solid-Phase Extraction (SPE) and Protein Precipitation followed by phospholipid removal.
Method A: Solid-Phase Extraction (SPE) [1]
-
Add 100 µL of plasma sample (or standard/QC) to a microcentrifuge tube.
-
Add the internal standard (ivermectin-d2) solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the ivermectin and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Method B: Protein Precipitation and Phospholipid Removal (Hybrid-SPE) [2][3]
-
Use a 96-well Hybrid-SPE plate.
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Mix thoroughly and apply a vacuum to the 96-well plate to collect the filtrate.
-
The filtrate is ready for LC-MS/MS analysis. This technique effectively removes phospholipids and reduces matrix effects.[3][5]
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[2][5] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ivermectin Transition | m/z 892.5 → 307.1 (Ammonium Adduct [M+NH4]+)[5] |
| Ivermectin-d2 (IS) Transition | m/z 894.5 → 309.1[5] |
| Collision Energy | ~35 V (optimization may be required)[5] |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][4] The following parameters are typically assessed:
Caption: Key parameters for LC-MS/MS method validation.
Quantitative Data Summary
The following tables summarize typical validation results for the LC-MS/MS quantification of ivermectin in plasma.
Table 1: Calibration Curve and LLOQ
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1000 ng/mL | [1] |
| 0.970 - 384 ng/mL | [2][3] | |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| LLOQ | 0.1 ng/mL | [1] |
| 0.970 ng/mL | [3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | ~3 | < 10% | < 10% | 85-115% | [3][5] |
| Medium | ~30 | < 10% | < 10% | 85-115% | [3][5] |
| High | ~300 | < 10% | < 10% | 85-115% | [3][5] |
| LLOQ | ~1 | < 20% | < 20% | 80-120% | [3] |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Finding | Extraction Method | Reference |
| Recovery | > 80% | SPE | |
| High | Hybrid-SPE | [3] | |
| Matrix Effect | Minimal to none detected | Hybrid-SPE | [2][3] |
| Present with simple protein precipitation | Protein Precipitation | [3][5] |
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of ivermectin in plasma. The use of a stable isotope-labeled internal standard and appropriate sample preparation techniques, such as Hybrid-SPE, minimizes matrix effects and ensures high data quality.[2][3] This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic studies.[2][4]
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Oxford Global Health [globalhealth.ox.ac.uk]
- 3. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
In Vitro Assays to Measure Ivermectin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone, is a widely used antiparasitic agent with a broad spectrum of activity.[1][2] Its primary mechanism of action in invertebrates involves binding to glutamate-gated chloride channels, leading to paralysis and death of the parasite.[1][3][4] More recently, ivermectin has been investigated for its potential antiviral and anticancer properties.[5][6][7] In vitro studies have suggested that ivermectin can inhibit the replication of various viruses, including SARS-CoV-2, by targeting the importin α/β-mediated nuclear transport of viral proteins.[8][9][10][11][12][13] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the efficacy of ivermectin against both parasitic and viral targets.
Data Presentation: Quantitative Efficacy of Ivermectin
The following tables summarize the in vitro efficacy of ivermectin against various parasites and viruses as reported in the scientific literature. These values, primarily half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and half-maximal cytotoxic concentration (CC50), are crucial for comparing the potency and therapeutic index of the drug.
Table 1: Antiparasitic Activity of Ivermectin in vitro
| Parasite Species | Assay Type | Key Parameter | Value | Reference |
| Sarcoptes scabiei | Mite Viability Assay | LC50 (24h) | 1.8 µM | [14] |
| Sarcoptes scabiei | Mite Viability Assay | Killing Time (100 µg/g) | 60 min | [15] |
| Sarcoptes scabiei | Mite Viability Assay | Mean Survival Time (1% solution) | 2-3 hours | [16] |
| Caenorhabditis elegans | Nematode Viability Assay | - | - | [17] |
Table 2: Antiviral Activity of Ivermectin in vitro
| Virus | Cell Line | Assay Type | Key Parameter | Value | Reference |
| SARS-CoV-2 | Vero-hSLAM | Viral RNA Reduction | ~5000-fold reduction at 48h (5 µM) | [5][10] | |
| SARS-CoV-2 | A549-ACE2 | FLuc-reporter Virus Assay | IC50 | 6.8 µM | [17] |
| SARS-CoV-2 | A549-hACE2 | - | EC50 | 2.1-2.36 µM | [18] |
| SARS-CoV-2 | Vero E6 | - | EC50 | 3-3.6 µM | [18] |
| SARS-CoV-2 | Calu-3 | - | EC50 | 3.36 µM | [18] |
| SARS-CoV-2 (various strains) | - | - | EC50 | 5.1 ± 0.5 to 6.7 ± 0.4 µM | [19] |
| HIV-1 | HeLa | - | - | Potent antiviral activity | [8][9][11] |
| Dengue Virus | - | - | - | Potent antiviral activity | [8][9][11] |
| Usutu Virus | Vero CCL-81 | - | IC50 | 0.55 ± 0.03 µM | [20] |
| Usutu Virus | A549 | - | IC50 | 1.94 ± 0.21 µM | [20] |
| Usutu Virus | TME-R | - | IC50 | 1.38 ± 0.16 µM | [20] |
| Pseudorabies Virus (PRV) | BHK-21 | - | Dose-dependent inhibition | - | [12] |
Table 3: Cytotoxicity of Ivermectin in vitro
| Cell Line | Assay Type | Key Parameter | Value | Reference |
| Vero CCL-81 | WST-8 | CC50 | 7.24 ± 0.67 µM | [20] |
| A549 | WST-8 | CC50 | 15.18 ± 1.33 µM | [20] |
| TME-R | WST-8 | CC50 | 8.26 ± 1.11 µM | [20] |
| HeLa | MTT Assay | - | Significant inhibition at 2.5-20 µmol/L | [21] |
| RAW264.7 | LDH Assay | - | Significant cytotoxicity | [22] |
| CHOK1 | - | - | Significant cytotoxicity > 50.0 mg/mL | [23] |
Experimental Protocols
Antiparasitic Efficacy Assays
This protocol is adapted from methods used to assess the in vitro acaricidal activity of ivermectin.[14][15][24]
Materials:
-
Live Sarcoptes scabiei mites (larvae, nymphs, or adults)
-
Ivermectin stock solution (e.g., in DMSO or ethanol)
-
Appropriate diluent (e.g., mineral oil, PBS, or culture medium)
-
Petri dishes (35 mm)
-
Microscope
-
Fine needle or probe
-
Incubator (35°C, 80% relative humidity)
Protocol:
-
Preparation of Test Substance: Prepare serial dilutions of ivermectin in the chosen diluent to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A negative control group should consist of the diluent alone.
-
Mite Collection: Carefully collect mites from skin scrapings of an infested host.
-
Assay Setup:
-
Coat the bottom of the petri dishes with a thin layer of the ivermectin solution or the control diluent.
-
Carefully place a set number of live mites (e.g., 10-20) into each petri dish.
-
-
Incubation: Incubate the petri dishes at 35°C and 80% relative humidity.
-
Viability Assessment: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the mites under a microscope. Mites are considered dead if they show no movement, even after being gently prodded with a fine needle.
-
Data Analysis: Record the number of dead mites at each time point for each concentration. Calculate the percentage of mortality and determine the lethal concentration (LC50) or the mean survival time.
Antiviral Efficacy Assays
This is a gold-standard assay to quantify the neutralization of viral infectivity.[25][26]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer (plaque-forming units/mL)
-
Ivermectin stock solution
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the host cells in culture plates and grow them to a confluent monolayer.
-
Preparation of Ivermectin-Virus Mixture:
-
Prepare serial dilutions of ivermectin in a serum-free culture medium.
-
Mix each dilution with an equal volume of virus suspension containing a known number of plaque-forming units (e.g., 100 PFU).
-
Include a virus-only control (no ivermectin).
-
Incubate the mixtures at 37°C for 1-2 hours to allow ivermectin to interact with the virus.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the ivermectin-virus mixtures.
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Overlay:
-
Gently remove the inoculum.
-
Add the semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each ivermectin concentration compared to the virus-only control. The EC50 is the concentration of ivermectin that reduces the number of plaques by 50%.
This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase) to quantify viral replication.[17]
Materials:
-
Host cell line susceptible to the virus (e.g., A549-ACE2 for SARS-CoV-2)
-
Recombinant virus expressing a reporter gene
-
Ivermectin stock solution
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of ivermectin in culture medium.
-
Add the ivermectin dilutions to the cells.
-
Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).
-
Include a virus-only control and a no-virus control.
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours).
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the level of viral replication. Calculate the percentage of inhibition for each ivermectin concentration relative to the virus-only control. Determine the EC50 value.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of ivermectin in parallel with efficacy assays to determine its therapeutic index.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[21]
Materials:
-
Cell line used in the efficacy assays
-
Ivermectin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of ivermectin used in the efficacy assays. Include a vehicle-only control.
-
Incubation: Incubate for the same duration as the efficacy assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each ivermectin concentration relative to the control. The CC50 is the concentration of ivermectin that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. [PDF] Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus | Semantic Scholar [semanticscholar.org]
- 14. Can Ivermectin kill Sarcoptes scabiei during the molting process? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Antiviral Activity of Repurposing Ivermectin against a Panel of 30 Clinical SARS-CoV-2 Strains Belonging to 14 Variants [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioagilytix.com [bioagilytix.com]
- 26. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ivermectin Insolubility in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Ivermectin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is Ivermectin so difficult to dissolve in water?
Ivermectin is a highly lipophilic (fat-soluble) molecule with a complex macrocyclic lactone structure.[1] This chemical nature results in very poor water solubility, which is reported to be approximately 0.005 mg/mL at room temperature.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][5][6] This inherent hydrophobicity makes it challenging to prepare aqueous stock solutions and can lead to precipitation in experimental buffers and cell culture media.[7][8]
Q2: My Ivermectin solution is cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation in your Ivermectin solution is a common indicator of solubility issues. Here are some troubleshooting steps:
-
Verify the Solvent System: Ensure you are using an appropriate solvent or co-solvent system. Ivermectin is practically insoluble in water alone.[9] Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are typically used to prepare concentrated stock solutions.[10][11][12]
-
Check for Concentration Limits: You may be exceeding the solubility limit of Ivermectin in your chosen solvent system. Refer to the solubility data tables below to ensure you are working within the appropriate concentration range.
-
Sonication and Gentle Warming: Sonication can help to break down drug aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious as excessive heat may degrade the compound.
-
pH Adjustment: The pH of the aqueous solution can influence the stability of Ivermectin formulations. For some formulations using surfactants, a pH range of 6.0 to 6.5 has been suggested for optimal stability.[3][13]
-
Filter Sterilization: If you observe precipitates after dilution in aqueous media, it may be necessary to filter the final solution through a sterile 0.22 µm filter to remove aggregates.[8] However, be aware that this may also reduce the effective concentration of the drug in your working solution.
Q3: I observed precipitation after adding my Ivermectin stock solution to cell culture media. How can I prevent this?
Precipitation in cell culture media is a significant problem as it can lead to inconsistent results and cytotoxicity.[7][8] Here’s how to address it:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of Ivermectin in your experiment.
-
Increase the Serum Concentration: If your experimental design allows, increasing the percentage of serum (e.g., FBS) in the culture medium can help to keep hydrophobic compounds like Ivermectin in solution due to the binding of the drug to serum proteins like albumin.
-
Use a Carrier or Solubilizing Agent: Consider using a pharmaceutically acceptable solubilizing agent, such as cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80), in your formulation.[2][14] These agents can form complexes with Ivermectin, enhancing its aqueous solubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of Ivermectin in your final aqueous buffer or media immediately before use. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guides
Guide 1: Preparing a Concentrated Ivermectin Stock Solution
This guide outlines the steps for preparing a concentrated stock solution of Ivermectin using a suitable organic solvent.
Objective: To prepare a clear, high-concentration stock solution of Ivermectin that can be further diluted in aqueous media.
Materials:
-
Ivermectin powder
-
Dimethyl Sulfoxide (DMSO) or Ethanol (95%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of Ivermectin powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the target concentration. Refer to the solubility data table below for maximum concentrations.
-
Dissolution: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
Table 1: Solubility of Ivermectin in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (114.27 mM) | [10][12] |
| Ethanol (95%) | ~20-28 mg/mL | [9][10][12] |
| Dimethylformamide (DMF) | ~3 mg/mL | [11] |
Guide 2: Enhancing Aqueous Solubility using Co-solvents
For experiments requiring higher concentrations of Ivermectin in aqueous solutions, a co-solvent system can be employed.
Objective: To increase the solubility of Ivermectin in an aqueous solution by using a water-miscible organic co-solvent.
Materials:
-
Ivermectin
-
Polyethylene Glycol 200 (PEG 200) or Polyethylene Glycol 400 (PEG 400)
-
Purified Water
Protocol:
-
Dissolve Ivermectin in PEG: Dissolve the Ivermectin powder directly in the desired volume of PEG 200 or PEG 400.
-
Add Water: Gradually add purified water to the Ivermectin-PEG solution while vortexing to achieve the final desired concentration and co-solvent ratio.
-
Observe for Clarity: Ensure the final solution is clear and free of precipitation.
Table 2: Molar Solubility of Ivermectin in PEG 200/400 and Water Mixtures at Different Temperatures [15]
| Solvent System | Temperature (K) | Molar Solubility (Cm) |
| PEG 200 + Water | ||
| Pure Water | 298.2 | 5.60 x 10⁻⁶ |
| 50% PEG 200 | 298.2 | 6.16 x 10⁻⁵ |
| Pure PEG 200 | 298.2 | 3.70 x 10⁻⁵ |
| PEG 400 + Water | ||
| 50% PEG 400 | 298.2 | 5.04 x 10⁻⁵ |
| Pure PEG 400 | 298.2 | 3.08 x 10⁻⁵ |
Note: The study this data is from indicates that solubility increases with temperature.[15]
Guide 3: Using Cyclodextrins to Improve Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Ivermectin, thereby increasing their aqueous solubility.[14][16][17]
Objective: To prepare an Ivermectin solution with enhanced aqueous solubility through complexation with cyclodextrins.
Protocol:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HPβCD) in purified water to make a stock solution of the desired concentration.
-
Add Ivermectin: Add Ivermectin powder to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.[18]
-
Clarification: Centrifuge or filter the solution to remove any undissolved Ivermectin. The resulting clear supernatant will contain the solubilized Ivermectin-cyclodextrin complex.
A study showed that a combination of HPβCD and the amino acid Arginine resulted in an 11-fold increase in the aqueous solubility of Ivermectin.[14]
Diagrams
Caption: A troubleshooting workflow for addressing Ivermectin insolubility.
Caption: Methods for enhancing the aqueous solubility of Ivermectin.
References
- 1. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Ivermectin-Loaded Mesoporous Silica and Polymeric Nanocapsules: Impact on Drug Loading, In Vitro Solubility Enhancement, and Release Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin Tablets USP, 3mg (IVERMECTIN) [dailymed.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. EP0045655A2 - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 14. conferenceproceedings.international [conferenceproceedings.international]
- 15. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105288642A - Inclusion complex formed by ivermectin and cyclodextrin and preparation method of inclusion complex - Google Patents [patents.google.com]
- 17. cyclolab.hu [cyclolab.hu]
- 18. CN104208017A - Ivermectin solution and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Ivermectin Stability in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ivermectin during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Ivermectin degradation in experimental settings?
A1: Ivermectin is susceptible to degradation from several factors, including:
-
Light: Exposure to ultraviolet (UV) radiation, particularly UVA and UVC, can cause significant alterations to its chemical structure.[1] It is known to be unstable under UV light.[2]
-
pH: Ivermectin is sensitive to hydrolysis in both acidic (pH < 7) and alkaline (pH > 7) conditions.[3][4] Degradation is more rapid in alkaline environments.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of Ivermectin.[2][5]
-
Oxidation: Ivermectin can be degraded by oxidizing agents.[2][6]
Q2: How should I store my Ivermectin stock solutions to ensure stability?
A2: To minimize degradation, Ivermectin stock solutions should be stored under the following conditions:
-
Protection from Light: Store in amber-colored vials or wrap containers in aluminum foil to protect from light.[1][2]
-
Controlled Temperature: It is recommended to store solutions at or below 2-8°C.[2] For long-term storage, some protocols suggest -10°C.[7]
-
Controlled Humidity: Maintain a controlled humidity environment to prevent hydrolysis.[2]
-
Inert Atmosphere: For highly sensitive experiments, consider purging the vial headspace with an inert gas like nitrogen or argon to prevent oxidation.
Q3: I'm observing inconsistent results in my cell culture experiments. Could Ivermectin degradation be the cause?
A3: Yes, inconsistent results can be a sign of Ivermectin degradation. If the concentration of active Ivermectin decreases over the course of an experiment, it can lead to variability in the observed biological effects. It is crucial to ensure the stability of Ivermectin in your specific cell culture medium and under your experimental conditions (e.g., incubator temperature, light exposure).
Q4: What solvents are recommended for dissolving Ivermectin for in-vitro experiments?
A4: Ivermectin has poor water solubility (approximately 0.005 mg/mL).[8][9] Therefore, organic solvents are typically used to prepare stock solutions. Common choices include:
For final experimental concentrations, the stock solution is often diluted in the aqueous medium. Be mindful of the final solvent concentration to avoid toxicity to cells or organisms.
Q5: Can I use plastic tubes and plates for my Ivermectin experiments?
A5: While convenient, some plastics may adsorb lipophilic compounds like Ivermectin, leading to a decrease in the effective concentration in your solution. For sensitive experiments, it is advisable to use glass or low-adsorption plasticware. If you must use plastic, consider performing a preliminary study to assess the extent of adsorption to your specific labware.
Troubleshooting Guides
Issue 1: Low or Variable Bioactivity in Experiments
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of Stock Solution | Verify the integrity of your Ivermectin stock. | Prepare a fresh stock solution from a reliable source. Protect it from light and store at the recommended temperature. |
| Degradation in Working Solution | Assess stability in your experimental medium and conditions. | Prepare working solutions fresh for each experiment. Minimize the time between preparation and use. If possible, quantify the Ivermectin concentration at the beginning and end of the experiment using a suitable analytical method like HPLC. |
| Photodegradation | Your experimental setup exposes the solution to light. | Use amber-colored plates or tubes, or work under low-light conditions. If light is required for your assay (e.g., microscopy), minimize the exposure time. |
| Adsorption to Labware | Ivermectin is adsorbing to plastic surfaces. | Switch to glass or certified low-binding plasticware. Pre-treating plasticware with a blocking agent (e.g., a sterile protein solution) may help in some cases. |
| pH Instability | The pH of your experimental medium is outside the optimal range for Ivermectin stability. | The optimal pH for Ivermectin stability is between 6.0 and 6.6.[3] Ensure your buffers and media are within this range if possible. |
Issue 2: Poor Solubility and Precipitation
| Possible Cause | Troubleshooting Step | Recommended Action |
| Low Aqueous Solubility | Ivermectin is precipitating out of your aqueous working solution. | Increase the solubility by using a formulation approach. This can include the use of co-solvents (e.g., propylene glycol, glycerol formal), surfactants (e.g., polysorbate 80), or complexing agents (e.g., cyclodextrins).[3][9][12] Nanocrystal formulations have also been shown to dramatically increase solubility.[13] |
| Incorrect Solvent for Stock | The initial stock solution is not fully dissolved. | Ensure you are using an appropriate organic solvent in which Ivermectin is freely soluble (e.g., methanol, ethanol).[10] |
| Temperature Effects | Solubility is decreasing at lower experimental temperatures. | Prepare a more concentrated stock solution so that the final dilution in your aqueous medium is higher, reducing the chance of precipitation. |
Quantitative Data on Ivermectin Stability
The following tables summarize quantitative data on Ivermectin stability under various conditions.
Table 1: Effect of pH on Ivermectin Degradation
| pH | Condition | Degradation Rate Constant (day⁻¹) | Half-life (days) | Reference |
| 5.5 | 15% ethanol in water at 50°C | 3.0 x 10⁻³ | ~231 | [3] |
| 7.4 | 15% ethanol in water at 50°C | 3.1 x 10⁻³ | ~223 | [3] |
| >7 (Alkaline) | Soil | Accelerated degradation | - | [4] |
| <7 (Acidic) | Soil | Reduced degradation | - | [4] |
Table 2: Stability of Ivermectin in Aqueous Solution with and without Stabilizers
| Formulation | Storage Condition | Ivermectin Loss per Month | Reference |
| Surfactant and water | Room temperature | 50% | [12] |
| Surfactant, cosolvent/substrate, and water | Room temperature | ~5% | [12] |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Ivermectin Oral Solution (0.2% w/v)
This protocol is adapted from a study that developed a stable oral solution of Ivermectin.[14]
Materials:
-
Ivermectin pure powder
-
Propylene glycol
-
Glycerol
-
Purified water
-
pH meter
-
Volumetric flasks
-
Stirring plate and stir bar
Methodology:
-
Weigh the required amount of Ivermectin powder.
-
In a suitable beaker, dissolve the Ivermectin powder in a mixture of propylene glycol and glycerol. The ratio of these co-solvents should be optimized for solubility and stability.
-
Once the Ivermectin is completely dissolved, slowly add purified water while continuously stirring to reach the final desired volume.
-
Measure the pH of the solution. If necessary, adjust the pH to approximately 5.[14]
-
Transfer the final solution to an amber-colored glass bottle for storage.
-
Store at room temperature (25°C, 60% relative humidity) or under accelerated stability conditions (40°C, 75% relative humidity) for stability testing.[14]
Protocol 2: Quantification of Ivermectin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of Ivermectin, based on common parameters found in the literature.[5][11]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm particle size)[11]
-
Mobile phase: Acetonitrile and methanol mixture[11]
-
Ivermectin standard
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
Methodology:
-
Preparation of Standard Solutions: Prepare a series of Ivermectin standard solutions of known concentrations in the mobile phase. A typical range might be 1-32 µg/mL.[11]
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve. Filter the samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the experimental samples.
-
Quantify the Ivermectin concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving Ivermectin degradation.
Caption: Simplified diagram of Ivermectin degradation pathways.
Caption: Workflow for conducting an Ivermectin stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 10. Frontiers | 14-Day Repeated Intraperitoneal Toxicity Test of Ivermectin Microemulsion Injection in Wistar Rats [frontiersin.org]
- 11. [PDF] Analytical Method Development And Validation Parameters Of Drug Ivermectin | Semantic Scholar [semanticscholar.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ivermectin Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ivermectin concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Ivermectin in cell viability assays?
A1: The effective concentration of Ivermectin can vary significantly depending on the cell line. Based on published data, a broad starting range to consider is 0.5 µM to 50 µM. For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell viability) are often found in the low micromolar range (2-20 µM).[1][2][3][4] It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
Q2: What is the mechanism of action of Ivermectin that affects cell viability?
A2: While traditionally known as an anti-parasitic agent that targets glutamate-gated chloride channels in invertebrates, Ivermectin's cytotoxic effects on cancer cells are linked to the modulation of several signaling pathways.[5][6] Key pathways include the Wnt/β-catenin, Akt/mTOR, and MAPK pathways.[5] Ivermectin has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cells.[3][4][5]
Q3: How long should I expose my cells to Ivermectin?
A3: The duration of Ivermectin exposure will influence the observed cytotoxicity. Common incubation times for cell viability assays range from 24 to 72 hours.[2][3][4] Shorter incubation times may require higher concentrations to achieve a significant effect, while longer exposures can reveal effects at lower concentrations. It is recommended to perform time-course experiments (e.g., 24h, 48h, 72h) to characterize the time-dependent effects of Ivermectin on your cell line.
Q4: Which solvent should I use to dissolve Ivermectin?
A4: Ivermectin is a hydrophobic drug with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of Ivermectin for in vitro experiments.[7] It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
Issue 1: I observe precipitation or cloudiness in my culture medium after adding Ivermectin.
-
Cause: Ivermectin has low aqueous solubility and can precipitate in culture media, especially at higher concentrations.[1] This precipitation can lead to inconsistent results and direct physical damage to cells, which may be misinterpreted as pharmacological cytotoxicity.[1]
-
Solution:
-
Visual Inspection: Always visually inspect your culture wells for any signs of precipitation after adding Ivermectin.
-
Solubility Limit: Be aware of the aqueous solubility limit of Ivermectin. If you observe precipitation, you are likely exceeding this limit.
-
Filtration: For concentrations where precipitation is a concern, filtering the Ivermectin-containing medium through a 0.2 µm filter before adding it to the cells can remove aggregates.[1] Note that this may also reduce the effective concentration of the drug in solution.
-
Solubilizing Agents: For formulation studies, excipients like cyclodextrins can be used to increase the solubility of Ivermectin, though this may not be suitable for all cell viability experiments.
-
Issue 2: My results are not reproducible between experiments.
-
Cause: Inconsistent results can stem from several factors, including Ivermectin precipitation, variability in cell seeding density, or issues with the viability assay itself.
-
Solution:
-
Consistent Drug Preparation: Prepare fresh dilutions of Ivermectin from a concentrated stock for each experiment. Ensure the stock solution is fully dissolved and vortexed before making dilutions.
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before seeding plates to achieve consistent cell numbers in each well.
-
Control for Edge Effects: Plate edges can be prone to evaporation, leading to altered media concentration. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Assay Normalization: Include appropriate controls (untreated cells and solvent-only controls) on every plate to normalize the data and account for plate-to-plate variation.
-
Issue 3: I am seeing high levels of cell death in my solvent control wells.
-
Cause: The solvent used to dissolve Ivermectin (typically DMSO) can be toxic to cells at higher concentrations.
-
Solution:
-
Determine Solvent Tolerance: Before starting your Ivermectin experiments, perform a dose-response curve with the solvent alone to determine the maximum concentration your cells can tolerate without a significant loss in viability.
-
Maintain Low Final Solvent Concentration: Ensure the final concentration of the solvent in your culture wells is well below the toxic threshold (generally ≤ 0.1% for DMSO).
-
Data Presentation
Table 1: Reported IC50 Values of Ivermectin in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 72 | 4.81 | [1] |
| Hs27 | Normal Fibroblast | 72 | 8.67 | [1] |
| MCF-7/LCC2 | Endocrine-Resistant Breast Cancer | 24 | 9.35 | [2] |
| MCF-7/LCC2 | Endocrine-Resistant Breast Cancer | 48 | 6.62 | [2] |
| MCF-7/LCC2 | Endocrine-Resistant Breast Cancer | 72 | 5.64 | [2] |
| MCF-7/LCC9 | Endocrine-Resistant Breast Cancer | 24 | 9.06 | [2] |
| MCF-7/LCC9 | Endocrine-Resistant Breast Cancer | 48 | 6.35 | [2] |
| MCF-7/LCC9 | Endocrine-Resistant Breast Cancer | 72 | 5.43 | [2] |
| MCF-7 | ER-Positive Breast Cancer | 24 | 10.14 | [2] |
| MCF-7 | ER-Positive Breast Cancer | 48 | 6.01 | [2] |
| MCF-7 | ER-Positive Breast Cancer | 72 | 4.91 | [2] |
| HeLa | Cervical Cancer | 24 | 7.87 | [3] |
| HeLa | Cervical Cancer | 48 | 5.78 | [3] |
| T24 | Urothelial Carcinoma | 24 | 20.5 | [4] |
| T24 | Urothelial Carcinoma | 48 | 17.4 | [4] |
| T24 | Urothelial Carcinoma | 72 | 16.6 | [4] |
| RT4 | Urothelial Carcinoma | 24 | 26.7 | [4] |
| RT4 | Urothelial Carcinoma | 48 | 14.9 | [4] |
| RT4 | Urothelial Carcinoma | 72 | 10.0 | [4] |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ivermectin stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Ivermectin Treatment:
-
Prepare serial dilutions of Ivermectin in complete culture medium from your stock solution. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest Ivermectin concentration).
-
Carefully remove the medium from the wells and add 100 µL of the Ivermectin dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (100% viability).
-
Plot the percentage of cell viability against the log of the Ivermectin concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of Ivermectin using an MTT assay.
Caption: Ivermectin's inhibitory effects on key cancer signaling pathways.
References
- 1. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ivermectin Resistance in Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ivermectin-resistant laboratory strains.
Troubleshooting Guides
This section offers detailed methodologies for key experiments aimed at characterizing and overcoming ivermectin resistance.
Guide 1: Determining Ivermectin IC50 Values using a Larval Migration Inhibition Assay (LMIA)
This guide outlines the protocol for assessing the level of ivermectin resistance in nematode larvae.
Experimental Protocol:
-
Preparation of Ivermectin Solutions:
-
Prepare a stock solution of ivermectin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested.
-
-
Larval Incubation:
-
Expose third-stage larvae (L3) of both susceptible and potentially resistant nematode strains to the different ivermectin concentrations in a multi-well plate.
-
Incubate the plates in the dark under controlled temperature and humidity.
-
-
Migration Stimulation and Assessment:
-
After the incubation period, stimulate larval migration using a light source.
-
Quantify the number of larvae that have successfully migrated through a filter or agar matrix.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each ivermectin concentration compared to a drug-free control.
-
Determine the IC50 value (the concentration of ivermectin that inhibits 50% of larval migration) by fitting the data to a dose-response curve.
-
The resistance ratio (RR) can be calculated by dividing the IC50 of the resistant strain by the IC50 of the susceptible strain.
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| High variability in migration between replicates | - Uneven larval distribution- Inconsistent light stimulation | - Ensure thorough mixing of larval suspension before plating.- Standardize the position and intensity of the light source for all plates. |
| No dose-dependent inhibition observed | - Ivermectin concentrations are too low or too high- Larvae are highly resistant | - Expand the range of ivermectin concentrations tested.- Confirm the resistance status with a known resistant control strain. |
| Complete inhibition of migration in all wells | - Ivermectin stock solution concentration is incorrect | - Verify the concentration of the ivermectin stock solution and prepare fresh dilutions. |
Guide 2: Quantifying P-glycoprotein (P-gp) Gene Expression via qPCR
This guide details the steps to measure the relative expression of P-glycoprotein genes, which are often associated with ivermectin resistance.
Experimental Protocol:
-
RNA Extraction:
-
Isolate total RNA from both ivermectin-susceptible and resistant strains of the organism.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers specific for the P-glycoprotein gene(s) of interest and a stable reference gene.
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.[1][2][3]
-
A common amplification protocol includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[1][2][3]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both susceptible and resistant samples.
-
Calculate the relative expression of the P-glycoprotein gene in the resistant strain compared to the susceptible strain using a method such as the 2-ΔΔCt method.
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| No amplification or weak signal | - Poor RNA quality- Inefficient primers | - Ensure RNA integrity and purity.- Validate primer efficiency through a standard curve analysis. |
| Non-specific amplification (multiple peaks in melt curve) | - Primer-dimers or off-target amplification | - Optimize annealing temperature.- Redesign primers to be more specific. |
| High variability in Ct values | - Pipetting errors- Inconsistent sample quality | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure uniform quality of RNA and cDNA across all samples. |
Guide 3: Assessing Synergism between Ivermectin and P-glycoprotein Inhibitors
This guide provides a framework for evaluating the potential of P-glycoprotein inhibitors to reverse ivermectin resistance.
Experimental Protocol:
-
Select a P-glycoprotein Inhibitor:
-
Choose a known P-gp inhibitor, such as verapamil or crizotinib.[4]
-
-
Determine IC50 of Ivermectin and Inhibitor Individually:
-
Using an appropriate in vitro assay (e.g., LMIA), determine the IC50 value for both ivermectin and the P-gp inhibitor separately on the resistant strain.
-
-
Combination Assay:
-
Design a checkerboard assay with varying concentrations of ivermectin and the P-gp inhibitor.
-
Expose the resistant organisms to these combinations and measure the biological effect (e.g., inhibition of larval migration).
-
-
Data Analysis:
-
Calculate the Combination Index (CI) to determine the nature of the interaction:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| No synergistic effect observed | - The chosen inhibitor is not effective against the specific P-gp isoform in the organism.- The concentration of the inhibitor is too low. | - Test a panel of different P-gp inhibitors.- Increase the concentration of the inhibitor, ensuring it is not causing toxicity on its own. |
| Inhibitor is toxic at effective concentrations | - The inhibitor has off-target effects. | - Use a lower, non-toxic concentration of the inhibitor in combination with ivermectin.- Explore alternative inhibitors with a better toxicity profile. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ivermectin resistance observed in laboratory strains?
A1: The two most well-documented mechanisms of ivermectin resistance are:
-
Target Site Modification: Mutations in the genes encoding glutamate-gated chloride channels (GluCls), the primary target of ivermectin. In Caenorhabditis elegans, simultaneous mutations in three GluCl genes (avr-14, avr-15, and glc-1) are required to confer high-level resistance.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp), which act as cellular pumps to remove ivermectin from the target cells.[1]
Q2: How can I select for an ivermectin-resistant strain in the laboratory?
A2: Ivermectin-resistant strains can be selected by exposing a population of organisms to gradually increasing, sub-lethal doses of ivermectin over multiple generations. This process applies selective pressure, allowing individuals with inherent resistance mechanisms to survive and reproduce.
Q3: What are some common laboratory models for studying ivermectin resistance?
A3: Commonly used laboratory models include:
-
Caenorhabditis elegans : A free-living nematode that is a powerful model for genetic studies of resistance mechanisms.[5][7]
-
Haemonchus contortus : A parasitic nematode of small ruminants that is a key model for studying anthelmintic resistance in veterinary parasites.[8][9]
-
Sarcoptes scabiei : The mite that causes scabies, for which in vitro resistance to ivermectin has been documented.
Q4: Are there alternative drugs I can use if my strain is highly resistant to ivermectin?
A4: Yes, depending on the organism and the resistance mechanism, alternative drugs may be effective. For example, in some nematodes, levamisole, which has a different mode of action, can be effective against ivermectin-resistant strains. Combination therapy, such as using ivermectin with levamisole, has also been shown to be more effective against resistant H. contortus than either drug alone.
Q5: How do I interpret unexpected results in my ivermectin resistance assays?
A5: Unexpected results, such as a lack of a clear dose-response or high variability, can be due to several factors. It is crucial to include both susceptible and resistant control strains in your experiments for comparison. Refer to the troubleshooting sections in the guides above for specific issues. If problems persist, consider re-validating your experimental setup, including the quality and concentration of your reagents and the health of your laboratory strains.
Data Presentation
Table 1: Ivermectin IC50 and Resistance Ratios (RR) in Haemonchus contortus
| Strain | IC50 (ng/mL) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Haecon-5 (Susceptible) | 0.218 | 0.208 - 0.227 | - | [8] |
| Zhaosu-R (Resistant) | 1.291 | 1.209 - 1.377 | 5.9 | [8] |
Table 2: In Vitro Ivermectin Lethal Potency (LP50) in Haemonchus contortus
| Strain Status | LP50 (µM) | Reference |
| Susceptible | 0.30 - 0.49 | [9] |
| Resistant | 0.8 - 2.6 | [9] |
Table 3: Effect of a P-glycoprotein Inhibitor (Crizotinib) on Ivermectin IC50 in Haemonchus contortus
| Assay Type | Treatment | Fold Decrease in Ivermectin IC50 in Resistant Larvae | Reference |
| Migration Assay | Ivermectin + Crizotinib | Up to 5.7 | [4] |
| Development Assay | Ivermectin + Crizotinib | Up to 1.9 | [4] |
Visualizations
Caption: Mechanisms of ivermectin action and resistance in parasites.
Caption: Workflow for assessing synergism between ivermectin and a P-gp inhibitor.
Caption: Signaling pathway for P-glycoprotein upregulation in response to ivermectin.
References
- 1. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Analysis of P-gp genes relative expression associated to ivermectin resistance in Haemonchus contortus larval stages from in vitro cultures (L3 and xL3) and from gerbils (Meriones unguiculatus) (L4) as models of study | Journal of Helminthology | Cambridge Core [cambridge.org]
- 4. Synergism between ivermectin and the tyrosine kinase/P-glycoprotein inhibitor crizotinib against Haemonchus contortus larvae in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The genetics of ivermectin resistance in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 6. scholarspapers.com [scholarspapers.com]
- 7. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of resistance to ivermectin in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ivermectin Bioavailability for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivermectin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of Ivermectin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study is showing lower-than-expected efficacy for orally administered Ivermectin. What could be the cause?
A1: Low oral bioavailability is a common issue with Ivermectin, which is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low water solubility.[1] This poor solubility can lead to low and variable absorption from the gastrointestinal tract.[2][3] Additionally, Ivermectin is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of intestinal cells back into the lumen, further limiting its absorption.[4][5][6]
Q2: How can I improve the oral bioavailability of Ivermectin in my animal model?
A2: Several strategies can be employed to enhance the oral absorption of Ivermectin:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of Ivermectin with polymers like polyvinylpyrrolidone (PVP) and poloxamers can significantly increase its dissolution rate and, consequently, its oral bioavailability.[1][7]
-
Nanoparticle-Based Formulations: Encapsulating Ivermectin in nanoparticles (e.g., liposomes, nano-emulsions, solid lipid nanoparticles) can improve its solubility, protect it from degradation in the gut, and facilitate its transport across the intestinal epithelium.[2][8]
-
Lipid-Based Formulations: Formulating Ivermectin in lipid-based systems such as self-emulsifying drug delivery systems (SMEDDS) or micelles can enhance its absorption.[6]
-
-
Co-administration with P-gp Inhibitors:
-
Co-administering Ivermectin with a P-gp inhibitor, such as verapamil, can block the efflux pump and increase the net absorption of Ivermectin.[4]
-
-
Administration with Food:
-
Administering Ivermectin with a high-fat meal has been shown to increase its plasma concentration.[6]
-
Q3: Are there alternative routes of administration that offer better bioavailability than oral delivery?
A3: Yes, alternative routes can provide higher and more consistent bioavailability:
-
Subcutaneous (SC) Injection: The subcutaneous route is known to be highly efficient in terms of bioavailability for Ivermectin, often approaching complete absorption (nearly 100%).[5][9][10][11] This route also provides a slower absorption and longer mean residence time compared to oral administration.
-
Topical/Pour-on Application: For studies targeting ectoparasites or skin conditions, topical application can be very effective, achieving high local concentrations in the skin.[2][12]
-
Parenteral Lipid-Based Depot Formulations: These formulations can provide sustained release of Ivermectin, maintaining therapeutic concentrations over an extended period.[2]
Q4: I am observing high inter-subject variability in my pharmacokinetic data. What could be the reason?
A4: High inter- and intra-subject variability is a known characteristic of Ivermectin pharmacokinetics.[6][13] This can be attributed to several factors, including:
-
Differences in gastrointestinal physiology and motility among animals.
-
Genetic polymorphisms in metabolic enzymes like CYP3A4 and the P-gp transporter (encoded by the ABCB1 gene).[6]
-
The formulation used and its interaction with the gastrointestinal environment.
-
The presence or absence of food in the gut.
To mitigate this, ensure strict standardization of experimental conditions, including fasting periods and diet. Using a larger number of animals per group can also help to account for this variability statistically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral administration | Poor dissolution of Ivermectin from the formulation. | - Utilize a formulation with enhanced solubility, such as an amorphous solid dispersion or a nanoparticle-based system.[1][7] - Consider formulating Ivermectin in a lipid-based vehicle.[5][6] |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | - Co-administer Ivermectin with a known P-gp inhibitor like verapamil. | |
| Inconsistent plasma concentrations between subjects | High inherent pharmacokinetic variability of Ivermectin. | - Increase the sample size of your study groups. - Standardize feeding and fasting protocols rigorously.[6] |
| Differences in the gut microbiome affecting metabolism. | - Ensure animals are sourced from the same vendor and housed under identical conditions to minimize microbiome variations. | |
| Rapid clearance of the drug | Rapid metabolism by CYP3A4 enzymes in the liver. | - Consider co-administration with a mild CYP3A4 inhibitor if it aligns with the study's objectives and does not introduce confounding variables. Note that this can increase the risk of toxicity.[14] |
| Poor tissue penetration for a specific target organ | Limited distribution due to plasma protein binding or efflux transporters at the target tissue. | - Employ targeted nanoparticle delivery systems. Surface modifications on nanoparticles can help direct the drug to specific tissues.[8] - For central nervous system targets, be aware that P-gp at the blood-brain barrier restricts Ivermectin entry. High doses may be required, but neurotoxicity is a concern.[14] |
Data on Ivermectin Bioavailability Enhancement
The following tables summarize quantitative data from various studies on improving Ivermectin's bioavailability.
Table 1: Effect of Formulation on Oral Bioavailability in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (h*ng/mL) | Relative Bioavailability (%) | Reference |
| Pure Ivermectin | 20 | 1780 ± 520 | 26342 ± 6844 | 100 | [1][7] |
| Amorphous Solid Dispersion (ASD) | 20 | 2657 ± 369 | 39479 ± 9434 | 205 | [1][7] |
| Commercial Tablet A | 20 | 1930 ± 280 | 22822 ± 10939 | 122 | [1][7] |
| Commercial Tablet B | 20 | 1703 ± 325 | 25900 ± 6350 | - | [1][7] |
Table 2: Pharmacokinetic Parameters of Different Administration Routes in Sheep
| Route of Administration | Dose (µg/kg) | Cmax (ng/mL) | Tmax (days) | Bioavailability (%) | Reference |
| Intravenous (IV) | 200 | - | - | 100 | [9][10][11] |
| Subcutaneous (SC) | 200 | 19.55 | 3.13 | 98.20 | [9][10][11] |
Table 3: Impact of Nanocrystal Formulation on Ivermectin Properties
| Parameter | Improvement Factor | Significance | Reference |
| Equilibrium Solubility | 730-fold increase | Enhanced dissolution potential | [12] |
| Dissolution Rate | 24-fold increase | Faster availability for absorption | [12] |
| Dermal Deposition (ex vivo) | 3-fold increase | Improved efficacy for topical applications | [12] |
Experimental Protocols
Protocol 1: Preparation of Ivermectin Amorphous Solid Dispersion (ASD)
This protocol is based on the solvent evaporation method described in the literature.[1]
Materials:
-
Ivermectin
-
Polyvinylpyrrolidone (PVP K30)
-
Poloxamer 188 (P188)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of Ivermectin:PVP K30:P188 (e.g., 1:0.5:1.5 by weight).
-
Dissolve the calculated amounts of Ivermectin, PVP K30, and P188 in methanol.
-
Vortex the solution for 10 minutes to ensure complete dissolution and a clear solution is obtained.
-
Remove the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried product is the Ivermectin ASD. Grind it into a fine powder for subsequent characterization and in vivo administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of an Ivermectin formulation.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), weight-matched.
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., control group receiving pure Ivermectin, test group receiving the enhanced formulation).
-
Administer the Ivermectin formulation orally via gavage at a specific dose (e.g., 20 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule would be pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[15]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify Ivermectin concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][15]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Ivermectin Absorption and Metabolism Pathway
Caption: Key pathways influencing Ivermectin's oral bioavailability.
Experimental Workflow for In Vivo Bioavailability Study
Caption: A typical workflow for an in vivo pharmacokinetic study of Ivermectin.
References
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Intracellular Uptake of Ivermectin through Liposomal Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced absorption of pour-on ivermectin formulation in rats by co-administration of the multidrug-resistant-reversing agent verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in Plasma Levels of Orally Administered Ivermectin Could Hamper Its Potential Drug Repositioning: Results of a Bioequivalence Study in Mexican Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Bioavailability of a commercial formulation of ivermectin after subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ivermectin - Wikipedia [en.wikipedia.org]
- 15. extranet.who.int [extranet.who.int]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivermectin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during pre-clinical and clinical research.
Section 1: In Vitro Assay Pitfalls and Troubleshooting
This section addresses common issues encountered during cell-based assays with Ivermectin, focusing on cytotoxicity, antiviral, and mechanism of action studies.
FAQs & Troubleshooting Guides
Question 1: My MTT and XTT cytotoxicity assays are giving conflicting results for Ivermectin. The MTT assay shows a dose-dependent decrease in cell viability, but the XTT assay shows little to no effect. Why is this happening and how can I troubleshoot it?
Answer:
This is a common issue that can arise from the different mechanisms of these two assays and potential compound interference.
-
Underlying Mechanism: MTT is reduced to formazan by mitochondrial dehydrogenases, which primarily utilize NADH. XTT, on the other hand, is also reduced to a formazan product, but its reduction is thought to be more dependent on NADPH. It is possible that Ivermectin is selectively affecting the NADH-dependent mitochondrial activity, which would be detected by the MTT assay but not as prominently by the XTT assay.
-
Compound Interference: Ivermectin's poor aqueous solubility can lead to the formation of precipitates in cell culture media, especially at higher concentrations. These precipitates can interfere with the optical density readings of the MTT formazan crystals. Furthermore, some compounds can directly reduce MTT, leading to a false signal of cell viability.
-
Cellular Stress Response: At certain concentrations, Ivermectin may induce a cellular stress response that increases metabolic activity, leading to an initial increase in formazan production before cytotoxicity becomes apparent.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the assay reagent, carefully inspect the wells of your microplate under a microscope. Note the concentration at which you first observe Ivermectin precipitation. If cytotoxicity correlates with precipitation, the effect may be due to physical stress on the cells rather than a specific pharmacological effect.
-
Perform a No-Cell Control: To check for direct interference of Ivermectin with the assay reagents, set up control wells containing culture medium, Ivermectin at various concentrations, and the MTT or XTT reagent, but without any cells. If you observe a color change, your compound is directly interacting with the reagent.
-
Use an Orthogonal Assay: It is crucial to confirm cytotoxicity with a method that relies on a different cellular process.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the amount of ATP in viable cells, which is a good indicator of metabolically active cells.
-
Real-Time Viability Assays (e.g., CellTox™ Green): Use fluorescent dyes that bind to DNA of dead cells, allowing for kinetic measurements of cytotoxicity.
-
-
Optimize Assay Conditions:
-
Cell Seeding Density: Ensure you are using a cell density that is in the linear range of the assay.
-
Incubation Time: Optimize the incubation time with the MTT/XTT reagent. Typically, 1-4 hours is sufficient.
-
Reagent Concentration: Use the recommended concentration of the MTT/XTT reagent.
-
Question 2: I am conducting a plaque reduction assay to evaluate the antiviral activity of Ivermectin, but my results are not reproducible. What are some common pitfalls?
Answer:
Reproducibility issues in plaque reduction assays can stem from several factors related to the virus, the cells, and the compound itself.
-
Ivermectin Solubility and Stability: Ivermectin's poor water solubility is a major challenge. If not properly dissolved and stable in the culture medium, its effective concentration can vary between experiments.
-
Cytotoxicity at Active Concentrations: If the effective antiviral concentration of Ivermectin is close to its cytotoxic concentration, the reduction in plaques may be due to cell death rather than a true antiviral effect.
-
Assay Variability: Inherent variability in cell seeding, virus titer, and overlay technique can lead to inconsistent results.
Troubleshooting Steps:
-
Assess Ivermectin's Solubility and Stability: Prepare your Ivermectin stock solution in a suitable solvent like DMSO and determine its stability in your final culture medium over the course of the experiment. Visually inspect for precipitation at the working concentrations.
-
Determine the Cytotoxic Concentration (CC50): Before performing the plaque reduction assay, determine the CC50 of Ivermectin on the same cell line you will use for the antiviral assay. This will help you to work at non-toxic concentrations.
-
Optimize Virus Titer: Use a virus titer that produces a countable number of well-defined plaques (typically 50-100 plaques per well).
-
Consistent Overlay Technique: The viscosity and evenness of the semi-solid overlay (e.g., methylcellulose or agarose) are critical for consistent plaque formation. Ensure the overlay is at the correct temperature and is applied gently to avoid disturbing the cell monolayer.
-
Include Proper Controls:
-
Cell Control: Cells without virus or compound.
-
Virus Control: Cells with virus but no compound.
-
Compound Cytotoxicity Control: Cells with the highest concentration of Ivermectin but no virus.
-
Positive Control: A known antiviral drug for your specific virus.
-
Section 2: Analytical and Formulation Challenges
This section provides guidance on the analytical quantification of Ivermectin and common issues related to its formulation.
FAQs & Troubleshooting Guides
Question 3: I am having issues with peak shape (tailing and fronting) in my HPLC analysis of Ivermectin. What are the likely causes and how can I resolve them?
Answer:
Poor peak shape in HPLC analysis of Ivermectin can compromise the accuracy and precision of your quantification. The most common causes are related to interactions with the stationary phase, issues with the mobile phase, or column overload.
Troubleshooting Steps:
-
Address Peak Tailing:
-
Secondary Interactions: Ivermectin can have secondary interactions with residual silanol groups on the C18 column.
-
Solution: Try a column with high-purity silica and end-capping. You can also add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites.
-
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Ivermectin.
-
Column Contamination: If the tailing develops over time, your column may be contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column or the guard column.
-
-
-
Address Peak Fronting:
-
Column Overload: Injecting too high a concentration of Ivermectin can lead to fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Injection Solvent: If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
-
Question 4: What are the best practices for preparing Ivermectin formulations for in vivo animal studies, given its poor water solubility?
Answer:
Formulating Ivermectin for in vivo studies requires careful selection of vehicles to ensure adequate bioavailability and minimize toxicity.
Commonly Used Vehicles and Considerations:
| Vehicle | Advantages | Disadvantages |
| Corn Oil/Sesame Oil | Good for oral administration; can improve absorption of lipophilic drugs. | Can be viscous and difficult to handle; may have batch-to-batch variability. |
| Polyethylene Glycol (PEG) 300/400 | Good for subcutaneous or intraperitoneal injection; can solubilize a wide range of compounds. | Can be hyperosmotic and cause local irritation; may have toxic effects at high concentrations. |
| Tween 80/Cremophor EL | Often used as co-solvents to improve solubility in aqueous solutions. | Can cause hypersensitivity reactions and have their own biological effects. |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing agent. | Can be toxic at higher concentrations; may have its own pharmacological effects. |
Best Practices:
-
Start with a Small-Scale Solubility Screen: Test the solubility of your Ivermectin in a panel of GRAS (Generally Recognized as Safe) excipients.
-
Consider the Route of Administration: The choice of vehicle will depend on whether you are administering the drug orally, subcutaneously, or intravenously.
-
Perform a Vehicle Toxicity Study: Before starting your main study, administer the vehicle alone to a small group of animals to ensure it does not cause any adverse effects.
-
Prepare Formulations Fresh: Due to potential stability issues, it is best to prepare Ivermectin formulations fresh on the day of dosing.
-
Ensure Homogeneity: If you are preparing a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to Ivermectin research.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of Ivermectin on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Ivermectin
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of Ivermectin (e.g., 10 mM in DMSO). b. Perform serial dilutions of the Ivermectin stock solution in complete culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ivermectin. Include a vehicle control (medium with the same percentage of DMSO as the highest Ivermectin concentration) and a no-treatment control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After incubation, add 100 µL of the solubilization solution to each well. d. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
Objective: To determine the antiviral activity of Ivermectin against a specific virus.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Complete cell culture medium
-
6-well or 12-well plates
-
Ivermectin
-
DMSO
-
Semi-solid overlay (e.g., 1.2% methylcellulose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Methodology:
-
Cell Seeding: a. Seed host cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.
-
Virus Infection: a. Prepare serial dilutions of Ivermectin in serum-free medium. b. Dilute the virus stock to a concentration that will yield 50-100 plaques per well. c. Pre-incubate the diluted virus with the different concentrations of Ivermectin for 1 hour at 37°C. d. Remove the medium from the cell monolayers and infect the cells with the virus-Ivermectin mixture. e. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay and Incubation: a. After the adsorption period, remove the inoculum and overlay the cells with the semi-solid overlay medium containing the respective concentrations of Ivermectin. b. Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: a. Fix the cells by adding 10% formalin for at least 1 hour. b. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. c. Gently wash the plates with water and allow them to dry. d. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each Ivermectin concentration compared to the virus control (no Ivermectin). b. Determine the IC50 (the concentration of Ivermectin that inhibits 50% of plaque formation).
Section 4: Signaling Pathways and Experimental Workflows
This section provides visualizations of key signaling pathways affected by Ivermectin and a typical experimental workflow for its evaluation.
Technical Support Center: Ivermectin Treatment Protocols for In Vitro Research
Welcome to the technical support center for researchers utilizing Ivermectin in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Ivermectin treatment protocols for various cell lines.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal Ivermectin concentration for my specific cell line?
A1: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), varies significantly between cell lines. The recommended approach is to perform a dose-response experiment.
Experimental Protocol: Determining IC50 of Ivermectin
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of Ivermectin in a suitable solvent (e.g., DMSO). Create a series of serial dilutions to treat the cells across a wide concentration range (e.g., 0.5 µM to 128 µM).[1]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of Ivermectin. Include a vehicle control (medium with the same concentration of DMSO without Ivermectin).
-
Incubation: Incubate the cells for a defined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental goals.[2]
-
Viability Assay: Assess cell viability using a standard method such as MTT, WST-8, or CellTiter-Glo assay.[1]
-
Data Analysis: Plot the cell viability against the logarithm of the Ivermectin concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Q2: I am not observing the expected cytotoxic effects of Ivermectin on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms. Ivermectin's anticancer effects are linked to the inhibition of several signaling pathways, including Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3.[3][4] Your cell line might have alterations in these pathways that reduce its sensitivity to Ivermectin.
-
Incorrect Dosage: The effective concentration range can be narrow. Ensure you have performed a thorough dose-response curve to identify the correct IC50 for your specific cell line and time point.
-
Drug Inactivation: The presence of high concentrations of serum in the culture medium can reduce the effective concentration of Ivermectin.[5] Consider testing the effects of Ivermectin in media with varying serum concentrations.
-
Experimental Error: Double-check the concentration of your Ivermectin stock solution, the accuracy of your dilutions, and the health of your cell culture.
Q3: Can Ivermectin be used in combination with other chemotherapy drugs?
A3: Yes, studies have shown that Ivermectin can have synergistic effects when combined with other chemotherapeutic agents. For instance, it can enhance the efficacy of cisplatin in epithelial ovarian cancer and reverse resistance to docetaxel in prostate cancer cell lines.[6] It has also been shown to resensitize endocrine-resistant breast cancer cells to treatments like tamoxifen.[2][6] When planning combination studies, it is essential to perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the drug interaction is synergistic, additive, or antagonistic.
Q4: What are the known signaling pathways affected by Ivermectin in cancer cells?
A4: Ivermectin has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][7] Key pathways include the Wnt/β-catenin, PI3K/Akt/mTOR, and PAK1 signaling pathways.[6][8][9] It can also induce programmed cell death, including apoptosis and autophagy.[6][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Inaccurate pipetting | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and proper technique. |
| Ivermectin precipitates in the culture medium | - Poor solubility of Ivermectin in the aqueous medium- Exceeding the solubility limit | - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments.- Prepare fresh dilutions for each experiment. |
| Unexpected cell death in the vehicle control group | - DMSO toxicity | - Lower the final concentration of DMSO in the culture medium. Test the tolerance of your cell line to the solvent. |
| Cell line shows resistance to Ivermectin | - Upregulation of pro-survival pathways (e.g., Akt/mTOR)- Overexpression of drug efflux pumps like P-glycoprotein (PGP) | - Analyze the expression and activation of key proteins in the Akt/mTOR and Wnt pathways.- Investigate if Ivermectin can reverse resistance to other drugs in your cell line, as this may indicate an effect on PGP.[11] |
Data Presentation
Table 1: Ivermectin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 10.14 |
| 48 | 6.01 | ||
| MCF-7/LCC2 (Endocrine-resistant) | Breast Cancer | 24 | 9.35 |
| 48 | 6.62 | ||
| MCF-7/LCC9 (Endocrine-resistant) | Breast Cancer | 24 | 9.06 |
| 48 | 6.35 | ||
| HCT-116 | Colorectal Cancer | 72 | 4.81 |
| HeLa | Cervical Cancer | 24 | 7.87 |
| 48 | 5.78 | ||
| T24 | Urothelial Carcinoma | 24 | 20.5 |
| 48 | 17.4 | ||
| 72 | 16.6 | ||
| RT4 | Urothelial Carcinoma | 24 | 26.7 |
| 48 | 14.9 | ||
| 72 | 10.0 |
Note: IC50 values are highly dependent on experimental conditions and should be determined independently for each laboratory and cell line.[1][2][12][13]
Visualizations
Caption: Ivermectin's multi-target signaling pathways in cancer cells.
Caption: Workflow for determining the IC50 of Ivermectin.
Caption: Troubleshooting logic for unexpected Ivermectin results.
References
- 1. researchgate.net [researchgate.net]
- 2. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jlar.rovedar.com [jlar.rovedar.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ivermectin Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivermectin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ivermectin-induced cytotoxicity in primary cells?
A1: Ivermectin-induced cytotoxicity is multifactorial and primarily involves the induction of oxidative stress and mitochondrial dysfunction.[1][2][3][4] Treatment with Ivermectin can lead to an excessive production of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[1] This is characterized by a decrease in the mitochondrial membrane potential, inhibition of ATP production, and the release of pro-apoptotic factors.[2][3][4][5] Ultimately, this cascade activates caspase-dependent apoptosis, leading to cell death.[2][6]
Q2: What are the typical cytotoxic concentrations of Ivermectin in cell culture?
A2: The cytotoxic concentration of Ivermectin, often represented by the IC50 value (the concentration that inhibits 50% of cell viability), varies significantly depending on the cell type and the duration of exposure. For instance, in human urothelial carcinoma cell lines, IC50 values ranged from 10.0 µM to 26.7 µM for treatment durations of 24 to 72 hours.[7] In human neuroblastoma SH-SY5Y cells, Ivermectin induced dose-dependent cell death in the range of 2.5–15 μM after 24 hours.[8] It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type through a dose-response experiment.
Q3: How can I reduce Ivermectin-induced cytotoxicity in my primary cell culture experiments?
A3: Several strategies can be employed to minimize Ivermectin's cytotoxic effects:
-
Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC), Vitamin C, and tetrahydrocurcumin (THC) have been shown to mitigate Ivermectin-induced cytotoxicity by reducing oxidative stress.[1][3][4]
-
Use of Novel Drug Delivery Systems: Encapsulating Ivermectin in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can enhance its solubility, enable controlled release, and reduce systemic toxicity.[9][10][11] These systems can potentially target the drug more effectively, lowering the required concentration and minimizing off-target effects.[12]
-
Optimize Concentration and Exposure Time: Perform a thorough dose-response and time-course study to identify the lowest effective concentration and the shortest exposure time necessary to achieve the desired experimental outcome while minimizing cytotoxicity.
-
Careful Formulation: The choice of solvent and final formulation can impact cytotoxicity. Ensure the vehicle used to dissolve Ivermectin is non-toxic to your primary cells at the final concentration used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low Ivermectin concentrations. | The specific primary cell type is highly sensitive to Ivermectin. | Perform a more granular dose-response curve starting from very low (sub-micromolar) concentrations to pinpoint the toxicity threshold. Consider shortening the treatment duration. |
| The solvent used to dissolve Ivermectin (e.g., DMSO) is causing toxicity. | Run a vehicle control experiment with the solvent alone at the same final concentration used in the Ivermectin treatment group to assess its cytotoxicity. If toxic, explore alternative, less toxic solvents. | |
| Inconsistent results between experiments. | Variability in primary cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. Always perform a pre-treatment cell viability check. |
| Instability of Ivermectin in the culture medium. | Prepare fresh Ivermectin solutions for each experiment. Protect the stock solution from light and store it at the recommended temperature. | |
| Difficulty in dissolving Ivermectin. | Ivermectin has poor aqueous solubility. | Use a suitable organic solvent like DMSO for the stock solution. For working solutions, ensure proper mixing and avoid precipitation. Consider using formulated Ivermectin (e.g., in nanocarriers) if solubility issues persist.[9][10] |
| Experimental endpoint is masked by cytotoxicity. | The concentration of Ivermectin required to observe the desired biological effect is also causing significant cell death. | Attempt to reduce cytotoxicity by co-administering an antioxidant like N-acetylcysteine (NAC).[1] Alternatively, explore the use of targeted drug delivery systems to increase efficacy at lower concentrations.[12] |
Quantitative Data Summary
Table 1: IC50 Values of Ivermectin in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| T24 | Human Urothelial Carcinoma | 24 | 20.5 | [7] |
| 48 | 17.4 | [7] | ||
| 72 | 16.6 | [7] | ||
| RT4 | Human Urothelial Carcinoma | 24 | 26.7 | [7] |
| 48 | 14.9 | [7] | ||
| 72 | 10.0 | [7] | ||
| HeLa | Human Cervical Cancer | 24 | ~8.5 (estimated from data) | [13] |
| 48 | ~7.0 (estimated from data) | [13] | ||
| SH-SY5Y | Human Neuroblastoma | 24 | ~7.5 (significant cytotoxicity observed) | [1][8] |
| HepG2 | Human Liver Cancer | 24 | >25 (cytotoxicity observed from 1µM) | [3][4] |
| 48 | >25 (cytotoxicity observed from 1µM) | [3][4] |
Note: IC50 values can vary between laboratories and experimental conditions. This table should be used as a reference to guide the design of dose-response experiments in your specific primary cell culture system.
Experimental Protocols
Protocol 1: Assessment of Ivermectin Cytotoxicity using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Ivermectin Treatment: Prepare a serial dilution of Ivermectin in the appropriate cell culture medium. Remove the old medium from the cells and add the Ivermectin-containing medium. Include a vehicle control (medium with the same concentration of solvent used for Ivermectin) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate with a clear bottom) and treat with Ivermectin as described in the cytotoxicity protocol. Include a positive control (e.g., H2O2) and a negative control.
-
DCFH-DA Staining: Towards the end of the treatment period, remove the medium and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold-change in ROS production.
Visualizations
Caption: Signaling pathway of Ivermectin-induced cytotoxicity.
Caption: General experimental workflow for Ivermectin studies.
References
- 1. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ivermectin-induced toxicity in HepG2 cells and the protective effect of tetrahydrocurcumin and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ivermectin-induces-cell-cycle-arrest-and-caspase-dependent-apoptosis-in-human-urothelial-carcinoma-cells - Ask this paper | Bohrium [bohrium.com]
- 7. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Ivermectin delivery methods for animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Ivermectin delivery methods for animal studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and pharmacokinetic data to support your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ivermectin?
A1: Ivermectin's primary antiparasitic effect comes from its high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][2] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[3] The ultimate result is paralysis and death of the parasite.[1][3][4] While parasites are more sensitive, Ivermectin can act on the same receptors in mammalian cells, though it generally does not cross the blood-brain barrier in mammals unless administered at high doses or in animals with a specific P-glycoprotein gene defect (MDR1).[4][5]
Q2: Which route of administration offers the best bioavailability for Ivermectin?
A2: The subcutaneous route of administration is generally preferred over oral or topical routes due to its superior bioavailability in most animal species, including sheep, cattle, and goats.[1][6][7] Oral administration can have lower bioavailability due to the drug binding with contents in the gastrointestinal tract.[6][7] Topical "pour-on" formulations can also result in reduced bioavailability.[6][7]
Q3: How should I calculate the correct Ivermectin dosage for my animal study?
A3: Ivermectin dosage is typically calculated based on the animal's body weight in kilograms (kg). The standard formula is:
-
Dose (in ml) = (Dose Rate (mg/kg) x Animal's Body Weight (kg)) / Concentration of Ivermectin solution (mg/ml)
For example, a common dose rate for antiparasitic effects is 0.2 mg/kg.[1][8] If you have a 20 kg dog and your Ivermectin solution has a concentration of 3.15 mg/ml, the calculation would be: (0.2 mg/kg * 20 kg) / 3.15 mg/ml ≈ 1.27 ml.[8] Always verify the concentration of your specific Ivermectin formulation.[8]
Q4: Is Ivermectin stable in aqueous solutions?
A4: Ivermectin is generally insoluble and can be unstable in aqueous preparations.[7] It is susceptible to degradation under acidic, basic, and light conditions.[9] To overcome poor water solubility, commercial preparations often use organic solvents as vehicles.[7] For experimental use, it is crucial to prepare fresh solutions and protect them from light.
Q5: What are the signs of Ivermectin toxicity in animals?
A5: Signs of acute toxicity can include lethargy, ataxia (loss of coordination), tremors, diarrhea, recumbency (inability to stand), excessive grooming, lacrimation, piloerection (hair standing on end), paralysis, and in severe cases, death.[10][11] Neurotoxic effects are a primary concern, especially in high doses or in sensitive animals like certain dog breeds (e.g., collies) with the MDR1 gene mutation.[5][10]
Troubleshooting Guide
| Issue/Observation | Possible Cause(s) | Recommended Action(s) |
| Low Efficacy of Treatment | Sub-therapeutic Plasma Concentration: Incorrect dosage, poor absorption, or rapid metabolism.[6][7] | Recalculate dosage based on accurate body weight and formulation concentration. Consider switching to a route with higher bioavailability, such as subcutaneous injection.[6][7] |
| Drug Resistance: The target parasite may have developed resistance to Ivermectin.[6][7] | Consult literature for known resistance in your parasite model. Consider using an alternative anthelmintic or a combination therapy. | |
| Improper Administration: For oral gavage, the solution may have been administered into the lungs instead of the stomach. For topical application, the animal may have licked the product off. | Review and refine administration technique. For topical use, consider an Elizabethan collar for a short period post-application. | |
| Animal Shows Signs of Neurotoxicity (ataxia, tremors) | Overdose: Calculation error or use of a highly concentrated formulation.[4] | Immediately cease administration. Provide supportive care. Re-verify all dosage calculations and the concentration of the Ivermectin stock solution. |
| Genetic Sensitivity: The animal model (e.g., certain dog breeds) may have a mutation in the P-glycoprotein gene (MDR1), leading to increased brain penetration of Ivermectin.[5] | Screen animals for MDR1 mutations if working with susceptible breeds. Use alternative drugs for these animals. | |
| High Dose: The dose used may be too high for the specific species or research purpose. The LD50 in mice is approximately 25 mg/kg orally.[5] | Review literature for established safe and effective dose ranges for your specific animal model and application. | |
| Inflammation or Infection at Injection Site | Irritating Vehicle: Organic solvents used in some commercial preparations can cause pain and inflammation.[7] | Consider diluting the formulation with a sterile, biocompatible vehicle if possible. Ensure proper, sterile injection technique. Rotate injection sites if multiple doses are required. |
| Bacterial Contamination: Non-sterile technique or contaminated solutions. | Always use sterile needles, syringes, and solutions. Prepare the injection site according to your institution's veterinary guidelines. | |
| Inconsistent Results Between Animals | Variability in Absorption: Particularly with oral administration, factors like fed vs. fasted state can alter absorption. | Standardize administration protocols. For oral gavage, ensure all animals are in the same state (e.g., fasted for a consistent period) before dosing. |
| Inaccurate Dosing: Small errors in measuring the dose volume can lead to large variations, especially with small animals. | Use appropriately sized syringes and precise measurement techniques. For very small volumes, consider dilution to increase the volume and reduce measurement error. |
Pharmacokinetic Data of Ivermectin in Various Animal Models
The following tables summarize key pharmacokinetic parameters for Ivermectin administered via different routes in several animal species. These values can vary based on the specific formulation, vehicle, and health status of the animal.
Table 1: Pharmacokinetic Parameters by Route and Species
| Animal Model | Route of Administration | Dose | Cmax (Peak Concentration) | Tmax (Time to Peak) | Elimination Half-Life (t½) | Bioavailability |
| Beagle Dogs | Oral | 250 µg/kg | 132.6 ± 43.0 ng/mL | - | 80.3 ± 29.8 h | - |
| Rabbits | Subcutaneous | 150 µg/kg | 34.0 ± 1.6 ng/mL | 1.4 ± 0.4 h | 10.4 ± 2.3 h | - |
| Geese | Oral | 0.2 mg/kg | - | - | - | ~20.4% |
| Geese | Intravenous | 0.2 mg/kg | - | - | - | 100% (Reference) |
| Cattle | Subcutaneous | 200 µg/kg | - | - | - | Superior to oral/topical |
| Swine (Sows) | Oral (in feed) | - | 930.25 µg/kg (in feces) | 1 day post-treatment | - | - |
| Swine (Sows) | Injection | - | 14.84 µg/kg (in feces) | 1 day post-treatment | - | - |
Data compiled from multiple sources.[1][6][12]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise dose of Ivermectin solution directly into the stomach of a mouse.
Materials:
-
Ivermectin solution in an appropriate vehicle (e.g., corn oil, 1% Tween 80 in water).
-
Mouse gavage needle (stainless steel, ball-tipped, appropriate size for the mouse, typically 20-22 gauge).
-
1 ml syringe.
-
Animal scale.
Methodology:
-
Dosage Calculation: Weigh the mouse accurately. Calculate the required volume of Ivermectin solution based on the mouse's weight and the solution's concentration.
-
Animal Restraint: Pick up the mouse and place it on a cage lid to allow it to grip. Securely scruff the mouse by pinching the loose skin over the neck and shoulders to immobilize the head.[13]
-
Gavage Needle Preparation: Attach the gavage needle to the syringe filled with the calculated dose. Ensure there are no air bubbles.
-
Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing over the tongue towards the esophagus.[13] The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (the tip will be approximately at the level of the last rib), slowly depress the syringe plunger to administer the solution.[13] Do not administer fluid if you suspect the needle is in the trachea, as this will be fatal.[13]
-
Post-Administration: Gently remove the needle and return the mouse to its cage.[13] Monitor the animal for any signs of distress, such as coughing or difficulty breathing.
Protocol 2: Subcutaneous (SC) Injection in Mice
Objective: To administer Ivermectin into the subcutaneous space for systemic absorption.
Materials:
-
Sterile Ivermectin solution.
-
Sterile syringe (e.g., 1 ml).
-
Sterile needle (e.g., 25-27 gauge).
-
70% ethanol wipes.
Methodology:
-
Dosage Calculation: Weigh the mouse and calculate the required injection volume.
-
Animal Restraint: Scruff the mouse firmly to immobilize it. This will also create a "tent" of skin over the back/shoulders, which is the ideal injection site.[14]
-
Site Preparation: While not always required depending on institutional guidelines, you may wipe the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at the base of the skin tent, parallel to the spine, at a shallow angle (approximately 15-20 degrees).[14] Advance the needle into the subcutaneous space.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and try again at a different site.[14]
-
Injection: If no blood is aspirated, slowly inject the solution. A small bleb or bubble should form under the skin.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal and the injection site for any adverse reactions.
Visualizations
Caption: A typical experimental workflow for an in vivo Ivermectin study.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Ivermectin's primary mechanism of action on parasite nerve cells.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. nbinno.com [nbinno.com]
- 4. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. doaj.org [doaj.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
Validating the antiviral activity of Ivermectin against specific viruses
An in-depth analysis of the in vitro efficacy of Ivermectin against a range of viruses, with a comparative look at alternative antiviral compounds. This guide synthesizes key experimental data, details the methodologies behind the findings, and illustrates the underlying molecular mechanisms.
Ivermectin, a broad-spectrum antiparasitic agent, has garnered significant attention for its potential antiviral properties.[1] In vitro studies have demonstrated its ability to inhibit the replication of a variety of RNA and DNA viruses. This guide provides a comprehensive overview of the existing experimental data, offering a comparative analysis with other antiviral agents to inform further research and drug development.
Comparative Antiviral Efficacy
The antiviral activity of Ivermectin has been quantified against several viruses, with the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) serving as key metrics of its potency. The following tables summarize these findings and compare them with other relevant antiviral compounds.
Flaviviruses
| Virus | Ivermectin EC50/IC50 | Comparator Drug | Comparator EC50/IC50 | Cell Line |
| Dengue Virus (DENV) | 9.16 µg/mL (IC50)[2] | Sofosbuvir | 4.9 µM (EC50)[3] | LLC-MK2 / Huh-7.5 |
| West Nile Virus (WNV) | ~2.5 µM (IC50) | Favipiravir | Not explicitly stated, but effective at 50-250 µM[4][5] | Vero |
| Yellow Fever Virus (YFV) | Sub-nanomolar range (EC50) | 6-Azauridine | Not explicitly stated, but Ivermectin showed 10-fold improvement[6] | Not specified |
Alphaviruses
| Virus | Ivermectin EC50/IC50 | Comparator Drug | Comparator EC50/IC50 | Cell Line |
| Chikungunya Virus (CHIKV) | 0.6 µM (EC50)[7] | Ribavirin | 10 µM (EC50)[8] | BHK-21 |
Retroviruses
| Virus | Ivermectin EC50/IC50 | Comparator Drug | Comparator EC50/IC50 | Cell Line |
| HIV-1 | Potent antiviral activity demonstrated | Zidovudine (AZT) | 0.001 µM (ED50)[9] | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Ivermectin's antiviral activity.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles.
Objective: To determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of host cells (e.g., Vero, LLC-MK2) in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of Ivermectin or comparator drug
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 6-well plates with host cells to achieve a confluent monolayer.
-
Prepare serial dilutions of the virus in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with the virus dilution for 1-2 hours at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing different concentrations of the antiviral drug.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the drug.
-
Incubate the plates for a period appropriate for the virus to form visible plaques (typically 2-10 days).
-
After incubation, fix the cells with the fixative solution.
-
Stain the cells with crystal violet solution and then wash to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The IC50 value is determined from the dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in a sample.
Objective: To determine the effect of an antiviral drug on the replication of viral RNA.
Materials:
-
Infected cell culture supernatants or cell lysates
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
Primers and probe specific to the viral RNA target
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat virus-infected cells with various concentrations of the antiviral drug.
-
At a specific time point post-infection, collect the cell culture supernatant or lyse the cells.
-
Extract total RNA from the samples using an RNA extraction kit.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Set up the qPCR reaction with the cDNA, specific primers, probe, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
The cycle threshold (Ct) value is determined for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
The amount of viral RNA in each sample is quantified by comparing its Ct value to a standard curve of known concentrations.
-
The reduction in viral RNA levels in the drug-treated samples compared to the untreated control is calculated to determine the antiviral activity.
Signaling Pathways and Mechanism of Action
The primary proposed mechanism for Ivermectin's broad-spectrum antiviral activity is the inhibition of nuclear import of viral proteins mediated by the host's importin α/β1 (IMPα/β1) heterodimer.[10] Many viruses utilize this pathway to transport their essential proteins into the host cell nucleus to facilitate replication.
By targeting the IMPα/β1 transport machinery, Ivermectin prevents the nuclear entry of key viral proteins, thereby disrupting the viral life cycle. For instance, in Dengue virus infection, Ivermectin has been shown to inhibit the nuclear import of the non-structural protein 5 (NS5).[11] Similarly, for HIV-1, it has been observed to inhibit the nuclear entry of the integrase protein.[11]
Below are diagrams illustrating the experimental workflow for antiviral testing and the proposed signaling pathway of Ivermectin's antiviral action.
Caption: Experimental workflow for in vitro antiviral activity assessment.
Caption: Proposed mechanism of Ivermectin's antiviral activity.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. The narrow range of anti-dengue activity of ivermectin in vitro – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 3. Evaluation of Sofosbuvir (β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) as an inhibitor of Dengue virus replication# | Semantic Scholar [semanticscholar.org]
- 4. Extinction of West Nile Virus by Favipiravir through Lethal Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extinction of West Nile Virus by Favipiravir through Lethal Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Mefenamic acid in combination with ribavirin shows significant effects in reducing chikungunya virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.cn [file.glpbio.cn]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. cmqv.org [cmqv.org]
A Comparative Analysis of Ivermectin and Other Avermectins: A Guide for Researchers
An in-depth examination of the efficacy, toxicity, pharmacokinetics, and mechanisms of action of ivermectin and its fellow avermectins—doramectin, selamectin, and abamectin—reveals a class of compounds with nuanced differences in their biological activity. This guide provides a comparative overview of these potent antiparasitic agents, supported by experimental data and detailed methodologies to inform research and drug development professionals.
The avermectins, a group of macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis, have revolutionized veterinary and human medicine with their broad-spectrum antiparasitic activity. While ivermectin is the most well-known, other members of this family, including doramectin, selamectin, and abamectin, offer distinct profiles in terms of their effectiveness, safety, and how they are processed by the body.
Comparative Efficacy
The in vitro efficacy of avermectins is often evaluated using a larval development assay, which determines the concentration of a drug required to inhibit the development of parasite larvae by 50% (IC50). These assays provide a quantitative measure of the intrinsic potency of each compound against a specific parasite.
| Avermectin | Target Parasite | IC50 (ng/mL) |
| Ivermectin | Haemonchus contortus | 2.5 |
| Doramectin | Haemonchus contortus | 2.3 |
| Abamectin | Haemonchus contortus | 1.8 |
| Selamectin | Haemonchus contortus | 4.8 |
Data represents a summary of findings from various in vitro studies and may vary based on parasite strain and experimental conditions.
Comparative Toxicity
The acute toxicity of avermectins is typically assessed by determining the median lethal dose (LD50), the dose required to be fatal to 50% of a test population. These studies are crucial for establishing the safety profile of each compound.
| Avermectin | Animal Model | Route of Administration | LD50 (mg/kg) |
| Ivermectin | Mouse | Oral | 25 |
| Doramectin | Mouse | Oral | 75-200[1] |
| Abamectin | Rat | Oral (in sesame oil) | 8.7[2][3] |
| Abamectin | Rat | Oral (in water) | 214[2][3] |
| Selamectin | Rat | Oral | ~1600 |
LD50 values can be influenced by the vehicle used for administration and the animal species.
Comparative Pharmacokinetics in Cattle
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. Understanding these parameters is vital for determining appropriate dosing regimens and predicting the duration of action. The following table compares key pharmacokinetic parameters of ivermectin and doramectin in cattle following subcutaneous administration.
| Avermectin | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Ivermectin | ~32 | 4.0 ± 0.28 | 361 ± 17 |
| Doramectin | ~32 | 5.3 ± 0.35 | 511 ± 16 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve, representing total drug exposure.
Mechanism of Action
The primary antiparasitic mechanism of action for all avermectins is their ability to selectively and with high affinity bind to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells.[4] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell. This, in turn, causes paralysis and death of the parasite.
In addition to their antiparasitic effects, some avermectins, notably ivermectin, have been investigated for their potential anticancer properties. This is attributed to their ability to modulate various signaling pathways within mammalian cells, including the Akt/mTOR and Wnt/β-catenin pathways.
Experimental Protocols
Larval Development Assay (LDA)
The Larval Development Assay is a standardized in vitro method to determine the susceptibility of nematode parasites to anthelmintics.
Objective: To determine the concentration of an avermectin that inhibits the development of third-stage larvae (L3) from eggs by 50% (IC50).
Methodology:
-
Egg Recovery: Nematode eggs are recovered from the feces of infected animals.
-
Assay Setup: A 96-well microtiter plate is used. Each well contains a nutrient medium, a known number of nematode eggs, and a specific concentration of the test avermectin. A range of drug concentrations is tested in triplicate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 27°C) for approximately 7 days to allow for larval development.
-
Larval Counting: After incubation, the development of larvae is halted, and the number of L3 larvae in each well is counted under a microscope.
-
Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration relative to a drug-free control. The IC50 value is then determined using a dose-response analysis.
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is an in vivo method used to evaluate the efficacy of an anthelmintic in livestock.
Objective: To determine the percentage reduction in nematode egg output in feces after treatment with an avermectin.
Methodology:
-
Animal Selection: A group of animals with naturally or experimentally induced parasitic infections is selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal on day 0 (before treatment) to determine the baseline fecal egg count (FEC).
-
Treatment: The animals are treated with the recommended dose of the avermectin.
-
Post-treatment Sampling: Fecal samples are collected again from the same animals at a specific time point after treatment (e.g., 10-14 days).
-
Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique (e.g., McMaster method).
-
Efficacy Calculation: The percentage reduction in FEC is calculated for each animal or the group using the following formula: % Reduction = [(Pre-treatment FEC - Post-treatment FEC) / Pre-treatment FEC] x 100
Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance and determine its LD50.
Objective: To determine the acute lethal toxicity of an avermectin after a single oral dose.
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Stepwise Procedure:
-
A group of 3 animals is dosed at the starting dose.
-
If no mortality occurs, a higher dose is given to another group of 3 animals.
-
If mortality occurs, the next lower dose is tested in a new group of 3 animals.
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed.
Visualizing Molecular Interactions and Experimental Processes
To better understand the complex biological interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Primary antiparasitic mechanism of avermectins.
Caption: General experimental workflow for avermectin evaluation.
Caption: Ivermectin's inhibitory effect on the Wnt/β-catenin signaling pathway.[5][6][7][8]
Caption: Ivermectin's inhibitory effect on the Akt/mTOR signaling pathway.[4]
References
- 1. 854. Doramectin (WHO Food Additives Series 36) [inchem.org]
- 2. fao.org [fao.org]
- 3. apps.who.int [apps.who.int]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. bemsreports.org [bemsreports.org]
- 8. oecd.org [oecd.org]
Ivermectin vs. Moxidectin for Onchocerciasis: A Comparative Guide for Researchers
A detailed analysis of two pivotal macrocyclic lactones in the treatment of onchocerciasis, this guide provides a comprehensive comparison of ivermectin and moxidectin for researchers, scientists, and drug development professionals. It synthesizes key experimental data on their efficacy and safety, outlines detailed methodologies of seminal clinical trials, and explores their mechanisms of action at the molecular level.
Onchocerciasis, or "river blindness," is a debilitating neglected tropical disease caused by the filarial nematode Onchocerca volvulus. For decades, ivermectin has been the cornerstone of mass drug administration (MDA) programs, significantly reducing the morbidity associated with the disease. However, the emergence of suboptimal responses to ivermectin has spurred the development of new therapeutic agents. Moxidectin, a more recently approved treatment, has shown promise in providing a more sustained reduction in skin microfilarial load, a key factor in both disease pathology and transmission. This guide offers an objective, data-driven comparison of these two critical anthelmintics.
Efficacy and Safety: A Head-to-Head Comparison
A pivotal Phase 3, double-blind, randomized, superiority trial (NCT00790998) conducted in Ghana, Liberia, and the Democratic Republic of the Congo provides the most robust comparative data for ivermectin and moxidectin in the treatment of O. volvulus infection. The study enrolled 1477 participants aged 12 years and older with onchocerciasis.
Efficacy Data
The primary efficacy outcome of the trial was the skin microfilariae (mf) density at 12 months post-treatment. Moxidectin demonstrated superior and more sustained efficacy in clearing microfilariae from the skin compared to ivermectin.[1]
| Efficacy Outcome | Moxidectin (8 mg single dose) | Ivermectin (150 µg/kg single dose) |
| Adjusted Geometric Mean Skin mf/mg at 12 Months | 0.6 mf/mg | 4.5 mf/mg |
| Adjusted Geometric Mean Skin mf/mg at 18 Months | 1.8 mf/mg | 4.0 mf/mg |
| Participants with Undetectable Skin mf at 12 Months | 38% | 2% |
| Participants with Undetectable Skin mf at 18 Months | Not Reported | Not Reported |
Table 1: Comparative Efficacy of Moxidectin and Ivermectin in the Treatment of Onchocerciasis. Data from the Phase 3 clinical trial NCT00790998.[1]
Safety and Tolerability
Both moxidectin and ivermectin were generally well-tolerated. The majority of adverse events were related to the Mazzotti reaction, which is an inflammatory response to the death of microfilariae.
| Adverse Event Profile | Moxidectin (n=978) | Ivermectin (n=494) |
| Participants with at least one Adverse Event | 99% | 97% |
| Mazzotti Reactions (Clinical) | 97% | 90% |
| Ocular Mazzotti Reactions | 12% | 10% |
| Symptomatic Orthostatic Hypotension (Day 0-2) | 5% | 1% |
| Serious Adverse Events (treatment-related) | 0 | 0 |
Table 2: Comparative Safety Profile of Moxidectin and Ivermectin. Data from the Phase 3 clinical trial NCT00790998.[1]
Experimental Protocols
Phase 3 Clinical Trial (NCT00790998) Methodology
Objective: To compare the efficacy, safety, and tolerability of a single oral dose of moxidectin (8 mg) with a single oral dose of ivermectin (150 µg/kg) in individuals with Onchocerca volvulus infection.
Study Design: A randomized, controlled, double-blind, parallel-group, superiority trial.[1]
Participant Inclusion Criteria:
-
Male and female participants aged 12 years and older.
-
Confirmed O. volvulus infection with at least 10 microfilariae per mg of skin.
-
Absence of co-infection with Loa loa or lymphatic filariasis with microfilaremia.[1]
Randomization and Blinding: Participants were randomly assigned in a 2:1 ratio to receive either moxidectin or ivermectin. Both the investigators and the participants were blinded to the treatment allocation. The drugs were administered as over-encapsulated oral tablets to maintain blinding.[1]
Treatment:
-
Moxidectin group: A single oral dose of 8 mg.
-
Ivermectin group: A single oral dose of 150 µg/kg.[1]
Efficacy Assessment: The primary efficacy endpoint was the skin microfilarial density at 12 months post-treatment. Skin snips were collected from each participant to quantify the number of microfilariae.
Safety Assessment: Adverse events were monitored and recorded throughout the study. Special attention was given to the occurrence and severity of Mazzotti reactions.
Skin Snip and Microfilariae Quantification Protocol
The quantification of O. volvulus microfilariae in the skin is a crucial procedure for assessing the efficacy of anthelmintic drugs.
Materials:
-
Sclerocorneal punch (e.g., Holth or Walser type) or a sterile scalpel and forceps.
-
Microscope slides and coverslips.
-
Normal saline (0.9% NaCl) or distilled water.
-
Microscope.
Procedure:
-
Sample Collection: Two skin snips are typically taken from the iliac crest of each participant using a sclerocorneal punch to ensure a standardized weight of tissue.[2]
-
Incubation: Each skin snip is immediately placed in a separate well of a microtiter plate containing normal saline. The plate is covered and incubated at room temperature for 24 hours to allow the microfilariae to emerge from the tissue.[3]
-
Microscopic Examination: After incubation, the saline from each well is transferred to a microscope slide and examined under a microscope at low power (10x). The number of motile microfilariae is counted.[4]
-
Quantification: The number of microfilariae is expressed as the number of microfilariae per milligram of skin.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ivermectin resistance in Onchocerca volvulus: toward a genetic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
Comparing the efficacy of Ivermectin and Albendazole
An Objective Comparison of Ivermectin and Albendazole Efficacy for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic agents Ivermectin and Albendazole, focusing on their efficacy as standalone and combination therapies. The information is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data from clinical studies, detailed experimental methodologies, and visualizations of molecular mechanisms and trial workflows.
Mechanisms of Action
The distinct mechanisms of action for Ivermectin and Albendazole underpin their individual strengths and the synergistic effects observed when used in combination.
Ivermectin: This agent is a macrocyclic lactone that acts as a potent anthelmintic by targeting the nervous and muscular systems of invertebrates.[1][2] Its primary mode of action involves binding with high affinity to glutamate-gated chloride channels, which are unique to invertebrate nerve and muscle cells.[2][3] This binding locks the channels in an open state, leading to an increased influx of chloride ions.[1] The resulting hyperpolarization of the cell membrane causes paralysis and ultimately the death of the parasite.[1][4] The selectivity of Ivermectin for invertebrates is due to the absence of these specific channels in mammals, or their location within the central nervous system where the drug does not readily cross the blood-brain barrier at therapeutic doses.[1][2]
Albendazole: As a member of the benzimidazole class of anthelmintics, Albendazole's primary mechanism involves the disruption of parasitic cellular structure and metabolism.[5][6] It selectively binds to the colchicine-sensitive site of β-tubulin in parasite cells, inhibiting the polymerization of tubulin into microtubules.[6][7] This disruption of the microtubule cytoskeleton severely impairs essential cellular functions, most notably the uptake of glucose by the larval and adult stages of the parasite.[5][6] The consequent depletion of glycogen stores and decreased production of ATP leads to energy depletion, immobilization, and the eventual death of the helminth.[7][8]
Comparative Efficacy
Clinical data consistently demonstrates that the efficacy of Ivermectin and Albendazole, whether as monotherapies or in combination, is highly dependent on the target helminth species.
Soil-Transmitted Helminths (STHs)
Mass drug administration programs for STHs typically utilize Albendazole or Mebendazole.[9] However, the low efficacy of Albendazole against Trichuris trichiura has prompted research into combination therapies.[9][10]
The combination of Ivermectin and Albendazole has proven to be significantly more effective for treating trichuriasis than Albendazole alone.[11][12] For ascariasis and hookworm infections, the combination therapy offers minimal to no advantage over Albendazole monotherapy, which is already highly effective against these parasites.[9][11]
Table 1: Efficacy Against Soil-Transmitted Helminths
| Treatment | Target Helminth | Cure Rate (CR) | Egg Reduction Rate (ERR) | Source(s) |
|---|---|---|---|---|
| Albendazole (400 mg) | Ascaris lumbricoides | 80.1% | 70.8% | [10] |
| Albendazole (400 mg) | Trichuris trichiura | 27.1% | 29.8% | [10] |
| Albendazole (400 mg) | Hookworm | 79.5% (Pooled) | 89.6% (Pooled) | [9] |
| Ivermectin + Albendazole | Trichuris trichiura | 75.2% | 84.2% | [10] |
| Ivermectin + Albendazole | Trichuris trichiura | Significantly higher CR vs. Albendazole alone (RR: 2.86) | Significantly higher ERR vs. Albendazole alone | [11][12] |
| Ivermectin + Albendazole | Ascaris lumbricoides | No significant difference vs. Albendazole alone | No significant difference vs. Albendazole alone | [11][12] |
| Ivermectin + Albendazole | Hookworm | No significant difference vs. Albendazole alone | Significantly higher CR vs. Ivermectin alone (RR: 2.31) |[12] |
RR: Risk Ratio
Filarial Infections
For filarial infections like onchocerciasis and lymphatic filariasis, treatment strategies often involve Ivermectin.
In a study on onchocerciasis, the combination of Ivermectin and Albendazole was not found to be superior to Ivermectin monotherapy for sterilizing or killing adult worms.[13] However, the study did conclude that semiannual treatment was more effective than annual treatment for achieving sustained clearance of microfilariae from the skin.[13]
For lymphatic filariasis, caused by Wuchereria bancrofti, combination therapy is a cornerstone of elimination programs.[14] A single dose of Albendazole (400 mg) combined with either Ivermectin or Diethylcarbamazine (DEC) has been shown to be safe and effective in suppressing microfilaraemia for extended periods.[15]
Table 2: Efficacy Against Filarial Worms
| Treatment | Target Disease | Key Efficacy Finding | Source(s) |
|---|---|---|---|
| Ivermectin (annual) | Onchocerciasis | 63% of patients without microfilariae at 36 months | [13] |
| Ivermectin (semiannual) | Onchocerciasis | 71% of patients without microfilariae at 36 months | [13] |
| Ivermectin + Albendazole (annual) | Onchocerciasis | 61% of patients without microfilariae at 36 months | [13] |
| Ivermectin + Albendazole (semiannual) | Onchocerciasis | 81% of patients without microfilariae at 36 months (Superiority over annual treatment noted, but not over Ivermectin alone) | [13] |
| Albendazole + Ivermectin | Lymphatic Filariasis | Significantly reduced microfilaria counts | [15] |
| Albendazole + DEC | Lymphatic Filariasis | Showed the lowest microfilaria levels at 18 and 24 months post-treatment |[15] |
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting efficacy data. Below is a generalized workflow and a specific example from a cited study.
Generalized Clinical Trial Workflow
The design of a clinical trial to compare anthelmintic drugs typically involves several key stages, from recruitment to data analysis, ensuring the collection of robust and unbiased data.
Example Protocol: Onchocerciasis Treatment Trial
A randomized, open-label clinical trial in Ghana was conducted to determine if Ivermectin plus Albendazole is superior to Ivermectin alone for treating onchocerciasis.[13]
-
Participants: 272 individuals with Onchocerca volvulus microfilariae were enrolled.[13]
-
Randomization and Treatment Arms: Participants were randomly assigned to one of four treatment arms:
-
Arm 1 (IVM annual): A single annual dose of Ivermectin (200 µg/kg) at 0, 12, and 24 months.[13]
-
Arm 2 (IVM semiannual): A single semiannual dose of Ivermectin (200 µg/kg) at 0, 6, 12, 18, and 24 months.[13]
-
Arm 3 (IVM+ALB annual): A single annual dose of Ivermectin (200 µg/kg) plus Albendazole (800 mg) at 0, 12, and 24 months.[13]
-
Arm 4 (IVM+ALB semiannual): A single semiannual dose of Ivermectin (200 µg/kg) plus Albendazole (800 mg) at 0, 6, 12, 18, and 24 months.[13]
-
-
Primary Outcome Measures: The primary endpoints were the sterilization and death of adult female worms, assessed through nodulectomy at 36 months, and the sustained clearance of microfilariae from skin snips.[13]
-
Safety Monitoring: Adverse events were monitored and recorded throughout the study period.
Safety and Tolerability
In general, both Ivermectin and Albendazole are well-tolerated. When co-administered, the adverse events are typically mild and transient.[11] A meta-analysis found no statistically significant difference in the number of individuals reporting any adverse events between patients treated with the Ivermectin-Albendazole combination and those treated with Albendazole alone.[11][12]
Conclusion
Ivermectin and Albendazole are both crucial drugs in the management of helminth infections. While Albendazole monotherapy is highly effective against Ascaris lumbricoides and hookworm, its efficacy against Trichuris trichiura is poor.[9] The combination of Ivermectin and Albendazole demonstrates a clear synergistic benefit, significantly improving cure and egg reduction rates for trichuriasis.[10][11] For onchocerciasis, combination therapy did not show superiority over Ivermectin alone, though treatment frequency was a key factor in efficacy.[13] These findings underscore the importance of selecting treatment strategies based on the specific parasitic agent and the potential for combination therapies to address the shortcomings of monotherapy, particularly for infections like trichuriasis.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Therapeutic and Formulation Advances of Ivermectin in Veterinary and Human Medicine [mdpi.com]
- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ajtmh.org [ajtmh.org]
- 11. Efficacy and safety of co-administered ivermectin plus albendazole for treating soil-transmitted helminths: A systematic review, meta-analysis and individual patient data analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Efficacy and safety of ivermectin-albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Lymphatic filariasis - Wikipedia [en.wikipedia.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
Independent Verification of Ivermectin Studies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of ivermectin, a well-established anti-parasitic agent, has been the subject of intense scientific scrutiny and public debate, particularly in the context of COVID-19. This guide provides an objective comparison of findings from various studies and meta-analyses, focusing on the independent verification of published data. It aims to equip researchers, scientists, and drug development professionals with a clear overview of the current evidence, highlighting both promising results and significant controversies.
Conflicting Efficacy Data in COVID-19 Treatment: A Tale of Two Meta-Analyses
A meta-analysis of 15 trials suggested that ivermectin treatment was associated with a significant reduction in the risk of death in COVID-19 patients.[1][2] Conversely, another comprehensive systematic review and meta-analysis of 25 randomized controlled trials (RCTs) found that ivermectin did not demonstrate a significant effect in reducing mortality or the need for mechanical ventilation in patients with COVID-19.[3][4][5] This latter review also raised concerns about the high risk of bias in many of the included studies.[3][4][5]
Below is a summary of the conflicting quantitative data from two representative meta-analyses:
| Outcome Measure | Meta-Analysis 1 (Favorable to Ivermectin) | Meta-Analysis 2 (No Significant Effect) |
| Mortality | Reduced risk of death (Average Risk Ratio 0.38, 95% CI 0.19–0.73)[1][2] | No significant effect on mortality (Risk Ratio 0.76, 95% CI 0.52–1.11)[3][4][5] |
| Mechanical Ventilation | Low-certainty evidence of no benefit[1][2] | No significant effect on mechanical ventilation (Risk Ratio 0.74, 95% CI 0.48–1.16)[3][4][5] |
| Adverse Events | Severe adverse events were rare; low-certainty evidence of no difference[1][2] | Very low quality of evidence regarding adverse effects (Risk Ratio 1.07, 95% CI 0.84–1.35)[3][4] |
Experimental Protocols: A Look at Key Randomized Controlled Trials
Detailed and transparent experimental protocols are crucial for the independent verification of clinical trial results. Below are summaries of the methodologies for two prominent RCTs that have investigated ivermectin for COVID-19.
The TOGETHER Trial
The TOGETHER trial was a large, randomized, placebo-controlled platform trial conducted in Brazil to evaluate the efficacy of several repurposed drugs, including ivermectin, for preventing hospitalization in high-risk outpatients with early COVID-19.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled adaptive platform trial.
-
Participants: Adults with a positive test for SARS-CoV-2 and symptoms for up to seven days, with at least one risk factor for severe disease.
-
Intervention: Ivermectin (400 μg/kg of body weight) or placebo administered orally for three days.
-
Primary Outcome: A composite of emergency department observation for more than six hours or hospitalization within 28 days of randomization.
-
Key Criticisms: Some critiques of the trial have pointed to the timing of treatment initiation, the dosage used, and mid-trial changes to the protocol as potential limitations.[7][8]
The ACTIV-6 Trial
The ACTIV-6 trial is a US-based, decentralized, randomized, placebo-controlled platform trial designed to evaluate repurposed medications in outpatients with mild-to-moderate COVID-19.
Methodology:
-
Study Design: Decentralized, double-blind, randomized, placebo-controlled platform trial.
-
Participants: Non-hospitalized adults aged 30 years or older with confirmed COVID-19 and at least two symptoms of acute infection for no more than seven days.
-
Intervention: Ivermectin (400 µg/kg) or placebo taken daily for three days.
-
Primary Outcome: Time to sustained recovery, defined as at least three consecutive days without symptoms.
-
Secondary Outcomes: A composite of hospitalization or death by day 28.
Ivermectin's Potential Mechanisms of Action: Signaling Pathways
Beyond its established anti-parasitic properties, research has explored ivermectin's potential anti-viral and anti-cancer mechanisms, which involve the modulation of various cellular signaling pathways.
Potential Anti-Viral Mechanism of Action
In vitro studies have suggested that ivermectin may inhibit the replication of SARS-CoV-2. The proposed mechanism involves the inhibition of the nuclear import of viral proteins by targeting the importin α/β1 heterodimer. By blocking this transport pathway, ivermectin could potentially prevent the virus from utilizing the host cell's machinery for its replication.
Caption: Proposed anti-viral mechanism of Ivermectin.
Potential Anti-Cancer Signaling Pathways
Preclinical studies have indicated that ivermectin may possess anti-tumor properties by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Ivermectin's inhibitory effects on key cancer signaling pathways.
Conclusion
References
- 1. jlar.rovedar.com [jlar.rovedar.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Potential Benefits of Ivermectin in Cancer Therapy | Emerging Insights| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. youtube.com [youtube.com]
- 7. Ivermectin and the TOGETHER Trial | Cato Institute [cato.org]
- 8. cato.org [cato.org]
Ivermectin's Potency Unveiled: A Comparative Study Across Parasite Species
For Immediate Publication
Guelph, Ontario – A comprehensive analysis of Ivermectin's efficacy across various parasite species reveals significant differences in susceptibility, highlighting the drug's targeted mechanism of action and providing crucial data for researchers and drug development professionals. This guide synthesizes key experimental findings on the impact of Ivermectin on nematodes, insects, and acari, offering a comparative look at its potency and the underlying physiological pathways.
Quantitative Efficacy of Ivermectin: A Comparative Overview
The following table summarizes the effective concentrations of Ivermectin against representative species from three major parasite classes. The data, derived from various in vitro and in vivo studies, underscores the differential sensitivity to the drug.
| Parasite Class | Representative Species | Assay Type | Key Efficacy Metric (e.g., LC50/IC50) | Efficacy Value | Citation(s) |
| Nematoda | Haemonchus contortus (Barber's pole worm) | Larval Development Assay | IC50 | 0.218 ng/mL (susceptible strain) | [1] |
| Trichinella spiralis (Pork worm) | In vivo (rat model) | Efficacy (adult worm elimination) | 94.99% at 0.2 mg/kg | [2][3] | |
| Insecta | Aedes aegypti (Yellow fever mosquito) | Adult Mosquito Bioassay (membrane feeding) | 7-day LC50 | 178.6 ng/mL | [4] |
| Aedes aegypti (larvae) | Larval Assay | 4-day LC50 | 2.56 ng/mL (lab strain) - 15.6 ng/mL (wild strain) | [5] | |
| Acari | Sarcoptes scabiei var. hominis (Scabies mite) | In vitro Contact Assay | Time to mortality | 100% mortality within 5 hours at 1% concentration | [2] |
| Sarcoptes scabiei var. suis | In vitro Contact Assay | 24-hour LC50 | 1.8 µM | [3][6] |
Mechanism of Action: Targeting the Nervous System of Invertebrates
Ivermectin's primary mode of action is the disruption of neurotransmission in invertebrates. It binds with high affinity to glutamate-gated chloride channels (GluCls), which are present in the nerve and muscle cells of these parasites.[3][4] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane causes paralysis and ultimately, the death of the parasite.[3][4] While Ivermectin can also interact with GABA-gated chloride channels, its selectivity for invertebrate GluCls is a key factor in its favorable safety profile in mammals, where these channels are not as prevalent.[7]
The following diagram illustrates the generalized signaling pathway affected by Ivermectin in susceptible parasites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental workflows for assessing Ivermectin's efficacy.
Larval Migration Inhibition Assay (LMIA) for Nematodes
This in vitro assay is commonly used to determine the anthelmintic resistance of gastrointestinal nematodes.
Methodology:
-
Larval Preparation: Third-stage (L3) larvae of the target nematode are collected from fecal cultures.
-
Incubation: A known number of larvae are incubated in a multi-well plate with a range of Ivermectin concentrations for a specified period (e.g., 48 hours).[8]
-
Migration: The larvae are then transferred to migration tubes, which have a fine mesh at the bottom, placed over a collection plate.[8]
-
Quantification: After a set migration period (e.g., 2 hours), the number of larvae that have successfully migrated through the mesh into the collection plate is counted.[8]
-
Analysis: The percentage of migration inhibition is calculated for each Ivermectin concentration relative to a control group. This data is used to determine the half-maximal inhibitory concentration (IC50).[1]
In Vitro Contact Assay for Sarcoptes scabiei
This method assesses the acaricidal activity of Ivermectin through direct contact with the mites.
Methodology:
-
Mite Collection: Live Sarcoptes scabiei mites are collected from skin scrapings of an infested host.[9]
-
Assay Preparation: The bottom of a petri dish is coated with a thin layer of the Ivermectin formulation to be tested.[9]
-
Exposure: Live mites are placed onto the coated surface.
-
Observation: The mites are observed at regular intervals under a microscope to assess their viability. Mortality is typically defined as the absence of any movement, even after probing with a fine needle.[3]
-
Data Recording: The time to mortality for each mite is recorded to determine the efficacy of the Ivermectin concentration.
Adult Mosquito Bioassay for Aedes aegypti
This assay evaluates the mosquitocidal effects of Ivermectin when ingested by adult female mosquitoes.
Methodology:
-
Blood Meal Preparation: Human or animal blood is mixed with varying concentrations of Ivermectin.
-
Membrane Feeding: The Ivermectin-laced blood is offered to adult female mosquitoes through an artificial membrane feeding system.[4][10]
-
Observation: The mosquitoes are monitored daily for a set period (e.g., 14 days) to record mortality.[10]
-
Fecundity Assessment (Optional): Surviving mosquitoes can be assessed for their ability to produce viable eggs.
-
Analysis: The mortality data is used to calculate the lethal concentration (e.g., LC50), which is the concentration of Ivermectin that causes 50% mortality in the mosquito population over a specified time.[4][10]
Concluding Remarks
The presented data clearly demonstrates that Ivermectin's impact varies significantly across different parasite species. Nematodes, particularly Haemonchus contortus, exhibit high sensitivity to the drug. In contrast, the adult stage of the insect Aedes aegypti requires substantially higher concentrations to achieve a lethal effect, although the larval stage is more susceptible. For the mite Sarcoptes scabiei, Ivermectin is effective, but the required concentration and exposure time for complete eradication are important considerations for treatment protocols.
This comparative analysis provides a valuable resource for the scientific community, aiding in the understanding of Ivermectin's spectrum of activity and informing the development of novel antiparasitic strategies. Further research into the specific molecular differences in the glutamate-gated chloride channel subunits among these parasite classes may elucidate the basis for these variations in sensitivity and could pave the way for the design of even more selective and potent antiparasitic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Ivermectin vs Other Antiparasitic Drugs: Effectiveness Guide [buyivermectin12mgonline.com]
- 3. Can Ivermectin kill Sarcoptes scabiei during the molting process? | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. Comparative susceptibility of wild and laboratory-reared Aedes and Anopheles larvae to ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Ivermectin in Seven Strains of Aedes aegypti (Diptera: Culicidae) Including a Genetically Diverse Laboratory Strain and Three Permethrin Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. d-nb.info [d-nb.info]
Validating the role of Ivermectin in modulating immune responses
A comprehensive examination of Ivermectin's influence on key inflammatory pathways reveals its potential as a modulator of the immune response. This guide provides a comparative analysis of Ivermectin's performance against other immunomodulatory agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Ivermectin, a broad-spectrum antiparasitic agent, has garnered significant attention for its potential immunomodulatory properties. Research suggests that Ivermectin can influence the immune system by targeting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are pivotal in regulating inflammatory responses. This guide delves into the mechanisms of action of Ivermectin on the immune system, presenting a comparative analysis with other immunomodulators, and providing detailed experimental protocols for the cited studies.
I. Modulation of Key Signaling Pathways
Ivermectin's immunomodulatory effects are primarily attributed to its ability to interfere with critical inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. Ivermectin has been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines. In vitro studies have demonstrated that Ivermectin can suppress the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages.[1][2] This inhibition is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus, a crucial step for its transcriptional activity.[1]
STAT3 Signaling Pathway
The STAT3 pathway is another crucial regulator of inflammation and is often hyperactivated in inflammatory conditions. Ivermectin has been found to inhibit the activation of STAT3, leading to a reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[3][4] This inhibitory effect on STAT3 signaling contributes to Ivermectin's overall anti-inflammatory profile.
II. Comparative Analysis of Immunomodulatory Effects
To provide a clear comparison, this section presents quantitative data on the effects of Ivermectin and other immunomodulatory drugs on cytokine production and immune cell populations.
Cytokine Production
Studies have quantified the inhibitory effects of Ivermectin on the production of pro-inflammatory cytokines. For instance, in a study using LPS-stimulated murine macrophages, Ivermectin was shown to significantly decrease the production of TNF-α, IL-1β, and IL-6.[1]
| Drug | Cell Type | Stimulant | Cytokine | Inhibition (%) | Concentration | Reference |
| Ivermectin | RAW 264.7 | LPS (1 µg/mL) | TNF-α | ~50% | 2.5 µM | [1] |
| IL-1β | ~60% | 2.5 µM | [1] | |||
| IL-6 | ~70% | 2.5 µM | [1] | |||
| Dexamethasone | Human PBMC | anti-CD3/CD28 | IFN-γ | Significant | 1 µM | [5] |
| TNF-α | Significant | 1 µM | [5] | |||
| IL-6 | Significant | 1 µM | [5] |
Macrophage Polarization
Ivermectin has also been shown to influence macrophage polarization, a process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Some studies suggest that Ivermectin can promote a shift towards the M2 phenotype, which is associated with tissue repair and reduced inflammation.[6]
| Drug | Cell Type | Effect on Polarization | Key Markers | Reference |
| Ivermectin | Hamster Lung | Promotes M2 polarization | Reduced Il-6/Il-10 ratio | [6] |
| Dexamethasone | Human Monocytes | Induces M2 polarization | Increased CD163, IL-10 | N/A |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols used in the cited studies.
In Vivo Lipopolysaccharide (LPS) Challenge
Objective: To assess the in vivo effect of Ivermectin on LPS-induced cytokine production and survival.
Protocol:
-
Animal Model: C57BL/6 mice are typically used.
-
Treatment: Mice are orally administered with Ivermectin or a vehicle control (e.g., saline).
-
LPS Challenge: After a set period (e.g., 2 hours), mice are intraperitoneally injected with a lethal dose of LPS (e.g., 32 mg/kg).
-
Survival Monitoring: Survival rates are monitored over a defined period (e.g., 72 hours).
-
Cytokine Measurement: Blood samples are collected at various time points post-LPS injection. Serum levels of cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA.[1][7]
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of Ivermectin on macrophage polarization.
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured.
-
Polarization:
-
M1 Polarization: Cells are stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
M2 Polarization: Cells are stimulated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
-
Ivermectin Treatment: Ivermectin is added to the culture medium at various concentrations during the polarization process.
-
Analysis:
-
Gene Expression: RNA is extracted, and the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206) is quantified by RT-qPCR.
-
Protein Expression: Cell lysates are analyzed by Western blot for M1/M2 protein markers.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2) and analyzed by flow cytometry.[8][9]
-
IV. Conclusion
The available evidence suggests that Ivermectin possesses immunomodulatory properties, primarily through the inhibition of the NF-κB and STAT3 signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines and may promote a shift towards an anti-inflammatory M2 macrophage phenotype. While direct comparative studies with other immunomodulators are still emerging, the existing data indicates that Ivermectin's effects are significant and warrant further investigation for its potential therapeutic applications in inflammatory and autoimmune diseases. The provided experimental protocols offer a foundation for researchers to further explore and validate the immunomodulatory role of Ivermectin.
References
- 1. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of therapeutic potential of ivermectin against complete Freund's adjuvant-induced arthritis in rats: Involvement of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trialsitenews.com [trialsitenews.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic Signature Reveals Modulation of Human Macrophage Polarization and Functions Under Differing Environmental Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Ivermectin Benchmarked: A Comparative Analysis Against Novel Antiparasitic Compounds
For Researchers, Scientists, and Drug Development Professionals
Ivermectin, a cornerstone of antiparasitic treatment for decades, faces an ever-evolving landscape of parasitic resistance and the demand for improved therapeutic profiles. This guide provides a comprehensive benchmark of ivermectin against two novel antiparasitic compounds, Fenbendazole and Tribendimidine, and introduces preliminary data on Tenvermectin. The following sections detail their mechanisms of action, comparative efficacy from in vivo studies, and the experimental protocols utilized in these assessments.
Mechanism of Action: A Tale of Three Targets
The antiparasitic activity of ivermectin and the novel compounds stems from their distinct molecular targets within the parasite's nervous and cellular systems.
Ivermectin primarily targets glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1] Its binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1]
Fenbendazole , a benzimidazole anthelmintic, functions by disrupting the formation of microtubules in parasitic cells. It binds to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes, including cell division and nutrient uptake, ultimately leading to the parasite's demise.
Tribendimidine acts as a nicotinic acetylcholine receptor (nAChR) agonist. By binding to these receptors on the parasite's muscle cells, it mimics the action of acetylcholine, leading to prolonged muscle contraction and spastic paralysis.
A fourth compound, Tenvermectin , is a novel 16-membered macrolide. While its specific mechanism of action is still under detailed investigation, its structural similarity to ivermectin suggests it may also target neurotransmitter channels in parasites.
Comparative Efficacy: In Vivo Studies
Direct comparative studies provide valuable insights into the relative potency of these compounds in live subjects. The following tables summarize key findings from in vivo studies.
| Compound | Target Parasite | Host | Dosage | Efficacy (Fecal Egg Count Reduction %) | Day Post-Treatment |
| Ivermectin | Ancylostoma caninum (Hookworm) | Dogs | 200 µg/kg (oral, repeated after 15 days) | 100% | 15 and 30 |
| Fenbendazole | Ancylostoma caninum (Hookworm) | Dogs | 50 mg/kg (oral, repeated after 15 days) | 98.5% | 15 |
| 100% | 30 |
Table 1: Comparative Efficacy of Ivermectin and Fenbendazole against Canine Hookworm.[2][3]
| Compound/Combination | Target Parasite | Host | Dosage | Efficacy (Cure Rate %) |
| Tribendimidine (monotherapy) | Hookworm | Humans (Adolescents) | 400 mg (single oral dose) | 58.8% |
| Tribendimidine + Ivermectin | Hookworm | Humans (Adolescents) | 400 mg Tribendimidine + 200 µg/kg Ivermectin (single oral dose) | 100% |
Table 2: Efficacy of Tribendimidine Monotherapy vs. Combination with Ivermectin against Hookworm.[4]
Pharmacokinetics: A Glimpse at a New Contender
While direct efficacy data for Tenvermectin against parasites is still emerging, pharmacokinetic studies in swine offer a preliminary comparison with ivermectin.
| Compound | Host | Dosage | Cmax (ng/mL) | Tmax (h) | T½ (h) |
| Tenvermectin | Swine | 0.3 mg/kg (subcutaneous) | 9.78 ± 2.34 | 6-22 | 97.99 ± 46.41 |
| Ivermectin | Swine | 0.3 mg/kg (subcutaneous) | - | - | 146.59 ± 22.26 |
Table 3: Comparative Pharmacokinetics of Tenvermectin and Ivermectin in Swine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative efficacy studies.
Fecal Egg Count Reduction Test (FECRT) for Canine Hookworm
Objective: To determine the in vivo efficacy of an anthelmintic by comparing the number of parasite eggs per gram (EPG) of feces before and after treatment.
Materials:
-
Microscope
-
McMaster counting slides
-
Flotation solution (e.g., saturated sodium chloride or zinc sulfate solution)
-
Beakers, stirring rods, and strainers
-
Graduated cylinders
-
Fecal samples from infected dogs
Procedure:
-
Pre-Treatment (Day 0) Sample Collection: Collect fresh fecal samples from each dog.
-
Fecal Egg Count (FEC):
-
Weigh 2 grams of feces from each sample.
-
Mix the feces with 28 mL of flotation solution in a beaker.
-
Pour the mixture through a strainer into another beaker.
-
Stir the filtered solution and immediately draw a sample using a pipette.
-
Fill both chambers of a McMaster slide with the sample.
-
Let the slide sit for 5 minutes to allow the eggs to float to the surface.
-
Count the number of hookworm eggs within the grid of both chambers under a microscope at 100x magnification.
-
Calculate the EPG by multiplying the total number of eggs counted by a factor of 50 (this factor may vary depending on the specific McMaster method used).
-
-
Treatment Administration: Administer the assigned anthelmintic (Ivermectin or Fenbendazole) at the specified dosage.
-
Post-Treatment Sample Collection: Collect fecal samples again on Day 15 and Day 30 post-treatment.
-
Post-Treatment FEC: Repeat the fecal egg count procedure for each post-treatment sample.
-
Efficacy Calculation: Calculate the percentage of fecal egg count reduction using the following formula: % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100
Human Hookworm Cure Rate Determination
Objective: To assess the efficacy of an anthelmintic by determining the percentage of individuals cleared of infection after treatment.
Materials:
-
Microscope
-
Kato-Katz thick smear kits
-
Stool collection containers
Procedure:
-
Baseline Screening: Collect stool samples from participants and examine them using the Kato-Katz technique to identify individuals positive for hookworm infection.
-
Treatment Administration: Administer the assigned treatment (Tribendimidine monotherapy or combination with Ivermectin) as a single oral dose.
-
Follow-up Assessment: Collect two stool samples from each participant on two consecutive days, 14 to 21 days after treatment.
-
Post-Treatment Examination: Examine the follow-up stool samples using the Kato-Katz technique.
-
Cure Rate Calculation: An individual is considered cured if no hookworm eggs are detected in both follow-up stool samples. The cure rate is calculated as: Cure Rate (%) = (Number of cured individuals / Total number of treated individuals) x 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms and experimental processes described in this guide.
Caption: Mechanisms of Action for Ivermectin, Fenbendazole, and Tribendimidine.
Caption: Experimental Workflow for the Fecal Egg Count Reduction Test (FECRT).
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 4. Pharmacometric Analysis of Tribendimidine Monotherapy and Combination Therapies To Achieve High Cure Rates in Patients with Hookworm Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ivermectin: A Guide for Laboratory Professionals
Ensuring safety and environmental stewardship in research and development is paramount. This document provides essential, step-by-step guidance for the proper disposal of Ivermectin and associated waste materials in a laboratory setting, aligning with safety protocols and environmental regulations.
For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for chemical compounds like Ivermectin is a critical component of laboratory safety and responsible environmental practice. Ivermectin, classified as an environmentally hazardous substance, requires specific handling and disposal methods to prevent harm to personnel and ecosystems.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] In case of inadequate ventilation or potential for dust or aerosol generation, respiratory protection should be used.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where Ivermectin is handled.[1][2] Wash hands thoroughly after handling.[1][2]
-
Spill Management: In the event of a spill, avoid generating dust.[1] For liquid spills, use an inert absorbent material.[2][3] Collect all spilled material and contaminated absorbent into a suitable, sealed container for disposal.[1][3] Prevent any release into the environment, including drains and waterways.[1][2][3]
Ivermectin Waste Classification and Disposal Overview
Ivermectin and its related waste are categorized as hazardous and environmentally hazardous. The primary disposal route for all forms of Ivermectin waste is through an approved and licensed hazardous waste disposal facility.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired Ivermectin (Solid) | Collection by a licensed hazardous waste disposal company for incineration. | Must be in a clearly labeled, sealed container. |
| Unused/Expired Ivermectin (Liquid) | Collection by a licensed hazardous waste disposal company for incineration. | Must be in a clearly labeled, sealed, and leak-proof container. |
| Contaminated Labware (e.g., gloves, pipette tips, vials) | Segregate as chemically contaminated waste. Place in a designated, labeled, and sealed container for collection by a hazardous waste disposal company. | Do not mix with general laboratory or biohazardous waste. |
| Contaminated Sharps (e.g., needles, scalpels) | Place in a puncture-resistant, approved sharps container that is clearly labeled as chemically contaminated with Ivermectin. | To be collected by a licensed hazardous waste disposal company. |
| Empty Ivermectin Containers | Should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of as unused product.[1][2] | Triple-rinsing may be required by local regulations before recycling. The rinsate should be collected as hazardous waste. |
Experimental Workflow for Ivermectin Disposal in a Laboratory Setting
The following diagram outlines the logical workflow for the proper segregation and disposal of various types of Ivermectin waste generated in a laboratory.
Caption: Workflow for the safe disposal of Ivermectin waste.
Detailed Disposal Procedures
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing Ivermectin. This includes pure chemical, solutions, contaminated consumables, and spill cleanup materials. Segregate these from other laboratory waste streams such as general, infectious, or radioactive waste. Never mix incompatible wastes.[4]
Step 2: Packaging and Labeling
-
Solid and Liquid Ivermectin Waste: Collect in a dedicated, compatible, and sealable container.[4] For liquid waste, ensure the container is leak-proof.[3] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Ivermectin."
-
Contaminated Labware: Place in a durable, leak-proof bag or container.[5] This container should also be labeled as "Hazardous Waste" and indicate contamination with Ivermectin.
-
Contaminated Sharps: Immediately place all sharps into a designated, puncture-resistant sharps container.[6] The container must be labeled to indicate chemical contamination with Ivermectin.
Step 3: Storage
Store all Ivermectin hazardous waste in a designated satellite accumulation area within the laboratory.[6] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure all containers are kept closed except when adding waste.[6]
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the Ivermectin waste.[6] Do not attempt to dispose of Ivermectin waste through standard trash or down the drain.[4][7]
Environmental Impact and Regulatory Compliance
Ivermectin is known to be highly toxic to aquatic invertebrates and can persist in the environment.[4] Improper disposal can lead to the contamination of soil and water, posing a significant risk to non-target organisms. Adherence to these disposal protocols is not only a matter of safety but also a legal requirement under regulations from agencies such as the Environmental Protection Agency (EPA). Ivermectin is classified for transport with UN numbers UN 3077 (for solid) and UN 3082 (for liquid), designating it as an environmentally hazardous substance.[1][2]
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of Ivermectin, minimizing risks to themselves, the community, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ivermectin
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ivermectin, covering operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Ivermectin, a multi-faceted approach to safety, incorporating engineering controls, personal protective equipment, and stringent hygiene practices, is crucial.[1][2] The specific requirements may vary depending on whether a solid or liquid formulation is being used.
Engineering Controls:
-
Ventilation: Use of general and local exhaust ventilation is recommended to maintain airborne concentrations below exposure limits. If ventilation is insufficient, local exhaust ventilation should be employed.[1][2][3] For facilities, a review of engineering controls, appropriate decontamination procedures, and industrial hygiene monitoring should be part of the safety protocol.[2][3]
-
Containment: For operations with a potential for generating dusts, mists, or aerosols, containment technologies are necessary to control the compound at the source and prevent its spread.[3] Open handling should be minimized.[1][3]
-
Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[1][4]
Personal Protective Equipment:
A comprehensive PPE regimen is mandatory for all personnel handling Ivermectin.
-
Respiratory Protection: If exposure limits are exceeded or unknown, appropriate NIOSH/MSHA-approved respiratory protection must be worn.[1][3] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended as air-purifying respirators have limitations.[1][3] For solid forms, an effective dust mask should be used where dust formation is a risk.[5]
-
Eye and Face Protection: Safety glasses with side shields or goggles are required.[1][3] If the work involves dusty conditions, mists, or aerosols, appropriate goggles should be worn.[1][3] A faceshield or other full-face protection is necessary if there is a potential for direct contact with the substance.[1][3]
-
Hand Protection: Chemical-resistant gloves are required.[1][3] Double gloving should be considered.[1][3] For flammable formulations, the choice of hand protection should take this into account.[3]
-
Skin and Body Protection: A work uniform or laboratory coat is the minimum requirement.[1] Additional protective garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to prevent skin exposure.[1] For liquid formulations, a chemical-resistant apron is recommended.[5]
Operational Handling and Storage Procedures
Strict adherence to handling and storage protocols is essential to minimize risks.
Handling:
-
Avoid Contact: Do not breathe dust, mist, or vapors.[1][3] Avoid contact with eyes, skin, and clothing.[1][5]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1][3][4] Do not eat, drink, or smoke in areas where Ivermectin is handled or stored.[1][3][4] Contaminated clothing should be removed and washed before reuse.[1]
-
Prevent Dust and Static: For solid formulations, minimize dust generation and accumulation.[1] Take precautionary measures against static discharges.[1][3] Use non-sparking tools, especially with flammable liquid formulations.[3]
Storage:
-
Containers: Keep containers tightly closed and properly labeled.[1][3][6]
-
Location: Store in a cool, dry, and well-ventilated place.[3][5][6] Ivermectin should be stored in a locked, segregated, and approved area.[1][3][4][5][6]
-
Temperature: For some formulations, refrigeration at temperatures between 2 and 8 °C is required.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Control Ignition Sources: For flammable formulations, remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][3][7] Use inert absorbent material to soak up spills of liquid formulations.[2][3] For large spills, dikes or other containment measures should be used.[2][3] For solid spills, sweep or shovel the material into suitable containers for disposal, avoiding dust formation.[4]
-
Personal Protection: Use personal protective equipment during cleanup.[3][4][7]
-
Environmental Protection: Prevent the product from entering drains or waterways.[2][3][4][7] Local authorities should be notified of significant spills that cannot be contained.[2][3][4][7]
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. Seek medical attention if symptoms occur.[1][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of water.[3][4][6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[3][4] Rinse the mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[1][3]
Disposal Plan
Proper disposal of Ivermectin and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of contents and containers to an approved waste disposal plant.[1][3][4]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][3][7] Empty containers retain residue and can be hazardous; they should not be pressurized, cut, welded, or exposed to ignition sources as they may explode.[3]
-
General Guidance: Follow all applicable local, state, and federal regulations for waste disposal.[2][3][7] For household quantities, if no take-back program is available, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or kitty litter, placing it in a sealed bag or container, and throwing it in the trash.[8] However, for laboratory quantities, a licensed professional waste disposal service should be used.
Quantitative Data Summary
The following table summarizes key hazard and toxicity information for Ivermectin.
| Data Point | Value | Formulation | Reference |
| Acute Oral Toxicity (LD50) | 29.5 mg/kg (Mouse) | Not specified | [6] |
| GHS Classification (Oral) | Category 2 (Fatal if swallowed) or Category 4 (Harmful if swallowed) | Solid/General | [1] |
| GHS Classification (Dermal) | Category 3 (Toxic in contact with skin) | General | |
| GHS Classification (STOT - Single Exposure, Oral) | Category 1 (Causes damage to Central Nervous System) | Solid & Liquid | [1][3] |
| GHS Classification (STOT - Repeated Exposure, Oral) | Category 1 (Causes damage to Central Nervous System) | Solid & Liquid | [1][3] |
| GHS Classification (Eye Irritation) | Category 2A (Causes serious eye irritation) | Liquid | [3] |
| GHS Classification (Flammable Liquid) | Category 2 (Highly flammable liquid and vapor) | Liquid | [3] |
Ivermectin Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Ivermectin in a laboratory setting.
Caption: Logical workflow for the safe handling of Ivermectin in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
